Product packaging for Fluorescein-12-dATP(Cat. No.:)

Fluorescein-12-dATP

Cat. No.: B10827459
M. Wt: 1014.7 g/mol
InChI Key: UOMBOMCOUNGMOA-KZDQMGDASA-N
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Description

Fluorescein-12-dATP is a useful research compound. Its molecular formula is C41H41N6O19P3 and its molecular weight is 1014.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H41N6O19P3 B10827459 Fluorescein-12-dATP

Properties

Molecular Formula

C41H41N6O19P3

Molecular Weight

1014.7 g/mol

IUPAC Name

5-[[6-[3-[4-amino-7-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C41H41N6O19P3/c42-38-36-23(19-47(39(36)46-21-45-38)35-18-30(50)33(64-35)20-62-68(58,59)66-69(60,61)65-67(55,56)57)5-4-14-43-34(51)6-2-1-3-13-44-40(52)22-7-10-26(29(15-22)41(53)54)37-27-11-8-24(48)16-31(27)63-32-17-25(49)9-12-28(32)37/h7-12,15-17,19,21,30,33,35,48,50H,1-3,6,13-14,18,20H2,(H,43,51)(H,44,52)(H,53,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t30-,33+,35+/m0/s1

InChI Key

UOMBOMCOUNGMOA-KZDQMGDASA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)CCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)CCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

Foundational & Exploratory

Fluorescein-12-dATP: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-12-dATP is a fluorescently labeled analog of deoxyadenosine triphosphate (dATP), a fundamental building block of DNA. This molecule integrates a fluorescein dye via a 12-atom linker to the dATP base. This design allows for the enzymatic incorporation of the fluorescent label into DNA during various molecular biology procedures. The incorporated fluorescein enables the detection and quantification of DNA synthesis and the labeling of DNA probes for visualization in a multitude of applications. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols.

Core Properties and Specifications

This compound is a robust tool for non-radioactive DNA labeling. Its chemical and spectral properties are summarized below.

Chemical and Physical Data
PropertyValueReference
Formal Name 4(or 5)-((6-((3-(4-amino-7-((2R,4S,5R)-4-hydroxy-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)amino)-6-oxohexyl)carbamoyl)-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid[1]
Synonyms Fluorescein-12-2'-deoxyadenosine-5'-triphosphate[1]
Molecular Formula C41H41N6O19P3[1][2]
Formula Weight 1014.7 g/mol [1]
Purity ≥95% (HPLC)
Formulation A 1 mM solution in Tris buffer, pH 7.5
Appearance Yellow-orange solution in water
Solubility Soluble in water
Storage Store at -20°C
Shelf Life 12 months from date of delivery
Spectral Properties

The fluorescence of this compound is central to its utility. Key spectral characteristics are outlined below.

Spectral PropertyValueConditionsReference
Excitation Maximum (λexc) 492 nm - 498 nmTris-HCl, pH 7.5
Emission Maximum (λem) 517 nmTris-HCl, pH 7.5
Extinction Coefficient (ε) 83.0 L mmol⁻¹ cm⁻¹Tris-HCl, pH 7.5

Applications in Research and Development

This compound is a versatile reagent employed in a variety of molecular biology techniques that require the synthesis of fluorescently labeled DNA. It can be incorporated by a range of DNA polymerases, making it suitable for numerous applications.

Key applications include:

  • Polymerase Chain Reaction (PCR): For the generation of fluorescently labeled DNA fragments for detection and analysis.

  • Nick Translation: To produce fluorescently labeled DNA probes for use in techniques like fluorescence in situ hybridization (FISH).

  • 3'-End Labeling: For attaching a fluorescent tag to the terminus of DNA fragments.

  • Random Primed Labeling: Another method for creating fluorescent DNA probes.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assays: Although more commonly performed with labeled dUTP, the principle of detecting DNA fragmentation in apoptotic cells can be adapted for dATP analogs.

Experimental Protocols and Methodologies

Detailed protocols are essential for the successful application of this compound. Below are methodologies for some of its key uses.

DNA Labeling using PCR

This protocol outlines the generation of a fluorescently labeled DNA probe using PCR.

Materials:

  • DNA template

  • Forward and reverse primers

  • Taq DNA Polymerase

  • 10x PCR buffer

  • dNTP mix (dCTP, dGTP, dTTP)

  • dATP

  • This compound (1 mM solution)

  • Nuclease-free water

Protocol:

  • Set up the PCR reaction on ice. For a 50 µL reaction, combine the following:

    • 10x PCR Buffer: 5 µL

    • dNTP mix (10 mM each of dCTP, dGTP, dTTP): 1 µL

    • dATP (10 mM): 0.5 µL

    • This compound (1 mM): 1.5 µL

    • Forward Primer (10 µM): 2 µL

    • Reverse Primer (10 µM): 2 µL

    • DNA Template (10-100 ng): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to 50 µL

  • Mix the components gently and centrifuge briefly.

  • Perform PCR using standard cycling conditions, optimized for the specific primers and template. An example cycle is:

    • Initial Denaturation: 95°C for 3 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5-10 minutes

  • Analyze the labeled PCR product by gel electrophoresis. The fluorescent product can be visualized under UV light.

  • Purify the labeled probe using a PCR purification kit.

PCR_Labeling_Workflow cluster_prep Reaction Setup cluster_pcr PCR Amplification cluster_analysis Post-PCR Reagents Combine: - DNA Template - Primers - dNTPs - this compound - Taq Polymerase - Buffer Denaturation Denature (95°C) Reagents->Denaturation Annealing Anneal (55-65°C) Denaturation->Annealing 30-35 cycles Extension Extend (72°C) Annealing->Extension 30-35 cycles Extension->Denaturation 30-35 cycles Analysis Gel Electrophoresis & UV Visualization Extension->Analysis Purification Purify Probe Analysis->Purification

Caption: Workflow for PCR-based DNA probe labeling.

DNA Labeling by Nick Translation

This method introduces nicks into a DNA strand, followed by repair synthesis using DNA Polymerase I, which incorporates this compound.

Materials:

  • DNA to be labeled (1 µg)

  • 10x Nick Translation Buffer

  • DNase I

  • DNA Polymerase I

  • dNTP mix (dCTP, dGTP, dTTP)

  • This compound (1 mM solution)

  • Nuclease-free water

  • 0.5 M EDTA (to stop the reaction)

Protocol:

  • In a microcentrifuge tube, combine the following on ice:

    • DNA: 1 µg

    • 10x Nick Translation Buffer: 5 µL

    • dNTP mix (0.5 mM each of dCTP, dGTP, dTTP): 5 µL

    • This compound (1 mM): 2.5 µL

    • DNase I (diluted): amount to be optimized

    • DNA Polymerase I (10 U/µL): 2 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Mix gently and centrifuge briefly.

  • Incubate the reaction at 15°C for 1 to 2 hours.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purify the labeled DNA probe using a spin column to remove unincorporated nucleotides.

Nick_Translation_Workflow Start_DNA Double-stranded DNA DNaseI DNase I introduces nicks Start_DNA->DNaseI Polymerase DNA Polymerase I initiates repair DNaseI->Polymerase Incorporation Incorporation of dNTPs and This compound Polymerase->Incorporation Labeled_DNA Fluorescently Labeled DNA Probe Incorporation->Labeled_DNA TUNEL_Assay_Principle cluster_cell Apoptotic Cell cluster_reagents TUNEL Reagents Fragmented_DNA Fragmented DNA with exposed 3'-OH ends Detection Fluorescence Detection (Microscopy or Flow Cytometry) Fragmented_DNA->Detection TdT TdT Enzyme TdT->Fragmented_DNA Binds 3'-OH Fluor_dATP This compound Fluor_dATP->TdT Adds to DNA

References

Fluorescein-12-dATP: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorescein-12-deoxyadenosine triphosphate (Fluorescein-12-dATP), a crucial fluorescently labeled nucleotide analog. This document details its chemical structure, physicochemical properties, and its wide-ranging applications in molecular biology and cellular analysis. Detailed experimental protocols and workflow visualizations are provided to facilitate its effective implementation in research and development.

Core Chemical and Physical Properties

This compound is a derivative of deoxyadenosine triphosphate (dATP) that incorporates a fluorescein fluorophore attached via a 12-atom linker. This modification allows for the enzymatic incorporation of the fluorescent label into DNA, enabling the detection and analysis of nucleic acids.

Chemical Structure and Identifiers

The fundamental chemical information for this compound is summarized below.

PropertyValue
IUPAC Name 4(or 5)-((6-((3-(4-amino-7-((2R,4S,5R)-4-hydroxy-5-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)amino)-6-oxohexyl)carbamoyl)-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
SMILES String O=C(CCCCCNC(C1=CC=C(C(O)=O)C(C2=C(C=C3)C(OC4=C2C=CC(O)=C4)=CC3=O)=C1)=O)NCC#CC5=CN([C@]6([H])O--INVALID-LINK----INVALID-LINK--C6)C7=C5C(N)=NC=N7
InChI Key PQEAESNEXFDRIG-VZJTURQYSA-N[1]
Molecular Formula C41H41N6O19P3[1]
Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are presented in the following table for easy reference.

PropertyValueReference
Molecular Weight 1014.7 g/mol [1]
Excitation Maximum (λex) 498 nm[1]
Emission Maximum (λem) 517 nm[1]
Extinction Coefficient (ε) 83,000 L·mol⁻¹·cm⁻¹ at 492 nm (in Tris-HCl, pH 7.5)
Quantum Yield (Φ) 0.79 - 0.95
Purity ≥95% (HPLC)
Solubility Water
Storage -20°C, protected from light

Applications in Molecular Biology and Drug Development

This compound is a versatile tool for non-radioactive labeling of DNA. Its ability to be incorporated by various DNA polymerases makes it suitable for a wide array of applications.

Key Applications at a Glance
  • DNA Sequencing: As a fluorescently labeled terminator or internal nucleotide.

  • Polymerase Chain Reaction (PCR): For the generation of fluorescently labeled DNA probes.

  • Fluorescence in situ Hybridization (FISH): As a probe for detecting specific DNA sequences in cells and tissues.

  • 3'-End Labeling: For labeling the 3' termini of DNA fragments.

  • Nick Translation and Random Priming: For generating labeled DNA probes.

  • DNA-Protein Interaction Studies: For visualizing and quantifying interactions.

  • Single-Molecule Imaging: For tracking individual DNA molecules and replication events.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Enzymatic Incorporation of this compound into DNA

The following diagram illustrates the general workflow for incorporating this compound into a DNA strand using a DNA polymerase.

Enzymatic_Incorporation General Workflow for Enzymatic Incorporation of this compound cluster_reactants Reactants cluster_process Process cluster_products Products & Purification DNA_Template DNA Template/Primer Reaction_Mix Prepare Reaction Mixture DNA_Template->Reaction_Mix dATP dATP, dCTP, dGTP, dTTP dATP->Reaction_Mix F_dATP This compound F_dATP->Reaction_Mix Polymerase DNA Polymerase Polymerase->Reaction_Mix Incubation Incubate at Optimal Temperature Reaction_Mix->Incubation Labeled_DNA Fluorescently Labeled DNA Incubation->Labeled_DNA Purification Purify Labeled DNA Labeled_DNA->Purification

Enzymatic incorporation of this compound into DNA.

Protocol for 3'-End Labeling using Terminal deoxynucleotidyl Transferase (TdT)

This protocol describes the addition of this compound to the 3'-hydroxyl terminus of a DNA molecule.

Materials:

  • DNA fragment (10-50 pmol)

  • Terminal deoxynucleotidyl Transferase (TdT)

  • 5x TdT Reaction Buffer

  • This compound (1 mM stock)

  • Nuclease-free water

  • 0.5 M EDTA, pH 8.0

  • Spin column for purification

Procedure:

  • In a microcentrifuge tube on ice, combine the following:

    • DNA fragment: 10-50 pmol

    • 5x TdT Reaction Buffer: 10 µL

    • This compound (1 mM): 1 µL

    • Terminal deoxynucleotidyl Transferase (20 U/µL): 1 µL

    • Nuclease-free water to a final volume of 50 µL

  • Mix gently by pipetting and briefly centrifuge.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA, pH 8.0.

  • Purify the labeled DNA from unincorporated nucleotides using a spin column according to the manufacturer's instructions.

  • Store the labeled probe at -20°C, protected from light.

TdT_Labeling_Workflow Workflow for 3'-End Labeling with TdT Start Start: DNA Fragment Mix Prepare Reaction Mix (DNA, TdT, Buffer, F-12-dATP) Start->Mix 1. Combine Reactants Incubate Incubate at 37°C Mix->Incubate 2. Enzymatic Reaction Stop Stop Reaction with EDTA Incubate->Stop 3. Terminate Purify Purify with Spin Column Stop->Purify 4. Remove Unincorporated Nucleotides End End: Labeled DNA Probe Purify->End 5. Final Product FISH_Principle Principle of Fluorescence in situ Hybridization (FISH) cluster_preparation Preparation cluster_hybridization Hybridization cluster_detection Detection Probe_Prep Prepare & Denature Fluorescein-labeled Probe Hybridization Hybridize Probe to Target DNA Probe_Prep->Hybridization Sample_Prep Prepare & Denature Target DNA on Slide Sample_Prep->Hybridization Wash Wash to Remove Unbound Probe Hybridization->Wash Counterstain Counterstain Nuclei (DAPI) Wash->Counterstain Visualize Visualize under Fluorescence Microscope Counterstain->Visualize

References

A Technical Guide to Fluorescein-12-dATP: Excitation, Emission, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorescein-12-dATP, a fluorescently labeled deoxyadenosine triphosphate analog. It details its core spectral properties, experimental applications, and the underlying methodologies for its use in molecular biology and cellular analysis.

Core Properties of this compound

This compound is a derivative of deoxyadenosine triphosphate (dATP) that is covalently linked to a fluorescein molecule via a 12-atom spacer arm. This fluorescent nucleotide can be enzymatically incorporated into DNA, enabling the non-radioactive labeling of nucleic acids for a variety of research applications.

The spectral characteristics of this compound are primarily determined by the fluorescein fluorophore. The excitation and emission maxima are crucial parameters for designing experiments and selecting appropriate filter sets for fluorescence microscopy and other detection methods. The fluorescence of fluorescein is known to be pH-dependent, with optimal fluorescence occurring in slightly basic conditions (pH > 7.5).

Spectral and Physicochemical Data

The following table summarizes the key quantitative data for this compound and its parent fluorophore, fluorescein.

PropertyValueNotes
Excitation Maximum (λex) ~492-498 nmVaries slightly depending on the supplier and buffer conditions.[1][2]
Emission Maximum (λem) ~517-520 nmVaries slightly depending on the supplier and buffer conditions.[1][2][3]
Molar Extinction Coefficient (ε) ~83,000 L·mol⁻¹·cm⁻¹At pH 7.5 in Tris-HCl buffer.
Quantum Yield (Φf) ~0.92For fluorescein in 0.1 M NaOH. This is a close approximation for this compound.
Molecular Weight ~1014.72 g/mol
Purity ≥ 95% (HPLC)

Experimental Applications and Protocols

This compound is a versatile tool for a range of molecular biology techniques that require the detection or quantification of DNA. Its incorporation is facilitated by various DNA polymerases, making it suitable for both in vitro and in situ labeling.

Polymerase Chain Reaction (PCR) Labeling

Fluorescently labeled DNA probes can be generated during PCR by including this compound in the reaction mixture. This allows for the production of probes for use in techniques such as fluorescence in situ hybridization (FISH) or for direct detection on membranes.

Experimental Workflow for PCR Labeling

PCR_Labeling cluster_0 PCR Reaction Setup cluster_1 Thermal Cycling cluster_2 Product Analysis Template_DNA Template DNA Denaturation Denaturation (95°C) Template_DNA->Denaturation Primers Primers Primers->Denaturation dNTP_mix dNTP Mix (dCTP, dGTP, dTTP) dNTP_mix->Denaturation F12dATP This compound F12dATP->Denaturation Taq_Polymerase Taq Polymerase Taq_Polymerase->Denaturation Buffer PCR Buffer Buffer->Denaturation Annealing Annealing (55-65°C) Denaturation->Annealing Repeat 25-35 cycles Extension Extension (72°C) Annealing->Extension Extension->Denaturation Labeled_Probe Fluorescently Labeled PCR Product Extension->Labeled_Probe Purification Purification Labeled_Probe->Purification Analysis Gel Electrophoresis / Spectrophotometry Purification->Analysis

Caption: Workflow for generating fluorescently labeled DNA probes using PCR with this compound.

Detailed Protocol for PCR Labeling:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following components:

    • Template DNA (1-10 ng)

    • Forward Primer (0.1-0.5 µM)

    • Reverse Primer (0.1-0.5 µM)

    • dNTP Mix (without dATP) (200 µM each of dCTP, dGTP, dTTP)

    • dATP (150 µM)

    • This compound (50 µM)

    • Taq DNA Polymerase (1-2.5 units)

    • 10x PCR Buffer (to a final concentration of 1x)

    • Nuclease-free water to a final volume of 50 µL.

  • Thermal Cycling: Perform PCR using a standard thermal cycler with the following general parameters:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • 25-35 Cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (optimize for specific primers).

      • Extension: 72°C for 1 minute per kb of product length.

    • Final Extension: 72°C for 5-10 minutes.

  • Purification and Analysis: Purify the labeled PCR product using a PCR purification kit to remove unincorporated nucleotides. Analyze the product by gel electrophoresis and quantify the incorporation of the fluorescent label using a spectrophotometer or fluorometer.

Nick Translation

Nick translation is a method for labeling DNA probes by introducing single-strand breaks ("nicks") with DNase I, followed by the incorporation of labeled nucleotides by DNA Polymerase I, which possesses both 5'→3' polymerase and 5'→3' exonuclease activities.

Experimental Workflow for Nick Translation

Nick_Translation cluster_0 Reaction Components cluster_1 Labeling Reaction cluster_2 Termination and Purification DNA_Template DNA Template (1 µg) Incubation Incubate at 15°C for 1-2 hours DNA_Template->Incubation dNTP_mix dNTP Mix (dCTP, dGTP, dTTP) dNTP_mix->Incubation F12dATP This compound F12dATP->Incubation DNase_I DNase I DNase_I->Incubation DNA_Pol_I DNA Polymerase I DNA_Pol_I->Incubation Buffer 10x Nick Translation Buffer Buffer->Incubation Termination Stop with EDTA Incubation->Termination Purification Column Chromatography Termination->Purification Labeled_Probe Fluorescently Labeled DNA Probe Purification->Labeled_Probe

Caption: Workflow for labeling DNA probes via nick translation using this compound.

Detailed Protocol for Nick Translation:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • DNA (1 µg)

    • 10x Nick Translation Buffer (5 µL)

    • dNTP Mix (without dATP) (0.2 mM each)

    • dATP (0.15 mM)

    • This compound (0.05 mM)

    • DNase I (diluted to an optimal concentration, typically determined empirically)

    • DNA Polymerase I (10 units)

    • Nuclease-free water to a final volume of 50 µL.

  • Incubation: Incubate the reaction at 15°C for 1-2 hours.

  • Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purification: Separate the labeled probe from unincorporated nucleotides using spin column chromatography or ethanol precipitation.

3'-End Labeling with Terminal deoxynucleotidyl Transferase (TdT)

Terminal deoxynucleotidyl Transferase (TdT) is a template-independent DNA polymerase that adds deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules. This is a common method for labeling oligonucleotides and DNA fragments.

Experimental Workflow for 3'-End Labeling

TdT_Labeling cluster_0 Reaction Setup cluster_1 Labeling Reaction cluster_2 Termination and Purification DNA_Fragment DNA Fragment (Oligonucleotide) Incubation Incubate at 37°C for 30-60 min DNA_Fragment->Incubation F12dATP This compound F12dATP->Incubation TdT Terminal deoxynucleotidyl Transferase (TdT) TdT->Incubation Buffer 5x TdT Reaction Buffer Buffer->Incubation CoCl2 CoCl₂ CoCl2->Incubation Termination Heat Inactivation (70°C) Incubation->Termination Purification Ethanol Precipitation or Spin Column Termination->Purification Labeled_Oligo 3'-End Labeled DNA Purification->Labeled_Oligo

Caption: Workflow for 3'-end labeling of DNA with TdT and this compound.

Detailed Protocol for 3'-End Labeling:

  • Reaction Setup: In a microcentrifuge tube, combine:

    • DNA (10-50 pmol of 3' ends)

    • 5x TdT Reaction Buffer (10 µL)

    • 2.5 mM CoCl₂ (10 µL)

    • This compound (1 µL of 1 mM stock)

    • Terminal deoxynucleotidyl Transferase (20 units)

    • Nuclease-free water to a final volume of 50 µL.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by heating at 70°C for 10 minutes.

  • Purification: Purify the labeled DNA using a suitable method to remove unincorporated nucleotides.

Fluorescence In Situ Hybridization (FISH)

Fluorescein-labeled probes generated by the methods above are widely used in FISH to detect specific DNA sequences within chromosomes or cells. The fluorescent signal allows for the visualization of the location of the target sequence.

Logical Relationship in FISH

FISH_Logic Probe_Prep Fluorescein-Labeled DNA Probe Preparation (PCR, Nick Translation, etc.) Denaturation Denaturation of Probe and Target DNA Probe_Prep->Denaturation Sample_Prep Sample Preparation (Fixation, Permeabilization) Sample_Prep->Denaturation Hybridization Hybridization (Probe binds to target sequence) Denaturation->Hybridization Washing Washing to remove unbound probe Hybridization->Washing Visualization Fluorescence Microscopy Washing->Visualization

Caption: Logical flow of a Fluorescence In Situ Hybridization (FISH) experiment.

General Protocol for FISH:

  • Probe Preparation: Prepare this compound labeled probes as described in the previous sections.

  • Sample Preparation: Prepare slides with fixed cells or tissue sections. This may involve treatment with RNase and proteinase K.

  • Denaturation: Denature the probe and the target DNA on the slide by heating.

  • Hybridization: Apply the denatured probe to the slide and incubate overnight in a humidified chamber to allow the probe to anneal to its complementary target sequence.

  • Washing: Wash the slides under stringent conditions to remove non-specifically bound probes.

  • Counterstaining and Mounting: Counterstain the nuclei with a DNA stain such as DAPI and mount the slide with an anti-fade mounting medium.

  • Visualization: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for fluorescein.

Conclusion

This compound is an essential reagent for the non-radioactive labeling of DNA. Its bright fluorescence and compatibility with enzymatic labeling techniques make it a valuable tool for a wide array of applications in molecular biology, cytogenetics, and diagnostics. The protocols provided in this guide offer a starting point for the successful implementation of this fluorescent nucleotide in various experimental workflows. Researchers should optimize reaction conditions for their specific applications to achieve the best results.

References

The Enzymatic Labeling of DNA with Fluorescein-12-dATP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques for labeling DNA using Fluorescein-12-dATP, a fluorescent analog of deoxyadenosine triphosphate. This compound serves as a powerful tool for generating fluorescently tagged DNA probes essential for a wide range of applications in molecular biology, including fluorescence in situ hybridization (FISH), microarray analysis, and DNA sequencing.

Core Mechanism: Enzymatic Incorporation

The fundamental principle behind labeling with this compound is its function as a substrate for various DNA polymerases. The fluorescein dye is attached to the deoxyadenose base via a 12-atom spacer arm. This linker is designed to be long enough to minimize steric hindrance, allowing the polymerase to recognize and incorporate the modified nucleotide into a growing DNA strand in place of a natural dATP.[1] The efficiency of this incorporation can be influenced by the specific polymerase used, the linker arm's length and composition, and the nature of the attached fluorophore.[2][3][4]

The process is an enzymatic substitution reaction that can be integrated into several common in vitro DNA synthesis techniques. Once incorporated, the fluorescent moiety allows the DNA to be detected and quantified using standard fluorescence-based imaging systems.

Quantitative Data Summary

The selection of a fluorescent nucleotide is often guided by its photophysical properties and the efficiency with which it can be incorporated into DNA. Below is a summary of key quantitative data for this compound and related compounds.

PropertyValueNotes
Excitation Maximum (λex) 498 nmOptimal wavelength for exciting the fluorescein fluorophore.[5]
Emission Maximum (λem) 517 nmWavelength of maximum fluorescence emission.
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹A measure of how strongly the molecule absorbs light at its excitation maximum.
Quantum Yield (Φ) 0.79 - 0.95The efficiency of converting absorbed light into emitted light.
Storage and Stability Store at -20°C in the dark.Stable for at least one year under proper storage conditions. Avoid repeated freeze-thaw cycles.

Key Labeling Methodologies and Experimental Protocols

This compound can be incorporated into DNA through several enzymatic methods. The choice of method depends on the specific application, the amount and nature of the template DNA, and the desired properties of the labeled probe.

Polymerase Chain Reaction (PCR) Labeling

PCR labeling is a highly efficient method for generating large quantities of fluorescently labeled DNA from a small amount of template. During the amplification process, this compound is included in the reaction mix and is incorporated into the newly synthesized DNA strands by a thermostable DNA polymerase, such as Taq polymerase.

Experimental Protocol: PCR Labeling

  • Reaction Setup: In a sterile PCR tube, combine the following components on ice:

    • Template DNA (10 pg - 100 ng)

    • Forward Primer (0.1 - 0.5 µM)

    • Reverse Primer (0.1 - 0.5 µM)

    • 10x PCR Buffer (with MgCl₂)

    • dNTP mix (containing dGTP, dCTP, dTTP at a final concentration of 200 µM each)

    • dATP (e.g., 150 µM final concentration)

    • This compound (e.g., 50 µM final concentration; the ratio of labeled to unlabeled dATP can be optimized)

    • Taq DNA Polymerase (1-2.5 units)

    • Nuclease-free water to final volume (e.g., 50 µL)

  • PCR Cycling: Perform PCR using standard cycling conditions, for example:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • 25-35 Cycles:

      • Denaturation: 95°C for 30-60 seconds.

      • Annealing: 50-65°C for 30-60 seconds (primer-dependent).

      • Extension: 72°C for 1 minute per kb of product length.

    • Final Extension: 72°C for 5-10 minutes.

  • Purification: Purify the labeled PCR product to remove unincorporated nucleotides using a PCR purification kit or ethanol precipitation.

  • Analysis: Confirm the size and labeling of the product by gel electrophoresis and fluorescence imaging.

PCR_Labeling cluster_0 PCR Reaction Mix cluster_1 Thermal Cycling cluster_2 Result Template Template DNA Denaturation Denaturation (95°C) Template->Denaturation Primers Primers Annealing Annealing (50-65°C) Primers->Annealing Polymerase Taq Polymerase Extension Extension (72°C) Polymerase->Extension dNTPs dGTP, dCTP, dTTP dNTPs->Extension dATP_mix dATP + this compound dATP_mix->Extension Denaturation->Annealing Cool Annealing->Extension Heat Extension->Denaturation Repeat Cycles Labeled_DNA Fluorescently Labeled DNA Extension->Labeled_DNA Final Product

PCR Labeling Workflow
Nick Translation

Nick translation is a method for labeling double-stranded DNA in which DNase I is used to introduce single-strand breaks ("nicks"). DNA Polymerase I then binds to these nicks, and its 5'→3' exonuclease activity removes nucleotides from one side of the nick while its 5'→3' polymerase activity adds new nucleotides, including this compound, to the other side.

Experimental Protocol: Nick Translation

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Double-stranded DNA (1 µg)

    • 10x Nick Translation Buffer

    • dNTP mix (containing dGTP, dCTP, dTTP at a final concentration of 20 µM each)

    • dATP (e.g., 15 µM final concentration)

    • This compound (e.g., 5 µM final concentration)

    • DNase I (diluted appropriately)

    • DNA Polymerase I

    • Nuclease-free water to a final volume of 50 µL

  • Incubation: Incubate the reaction at 15°C for 1-2 hours. The optimal time may need to be determined empirically.

  • Termination: Stop the reaction by adding EDTA to a final concentration of 10 mM and heating to 65°C for 10 minutes.

  • Purification: Remove unincorporated nucleotides using spin column chromatography or ethanol precipitation.

Nick_Translation dsDNA dsDNA DNaseI DNase I dsDNA->DNaseI Nicked_DNA Nicked dsDNA DNaseI->Nicked_DNA Introduces nicks PolI DNA Polymerase I Nicked_DNA->PolI Labeled_DNA Labeled dsDNA PolI->Labeled_DNA Exonuclease & Polymerase Activity dNTPs dNTPs + This compound dNTPs->PolI

Nick Translation Workflow
Random Primed Labeling

In this method, the DNA template is denatured, and a mixture of random hexamer primers is annealed. The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity, then extends these primers, synthesizing new DNA strands and incorporating this compound in the process.

Experimental Protocol: Random Primed Labeling

  • Denaturation:

    • In a microcentrifuge tube, add 25 ng to 1 µg of linear DNA.

    • Add nuclease-free water to a final volume of 15 µL.

    • Denature the DNA by heating at 95-100°C for 5-10 minutes, then immediately chill on ice for 5 minutes.

  • Labeling Reaction: On ice, add the following to the denatured DNA:

    • 10x Random Hexamer Primers

    • dNTP mix (containing dGTP, dCTP, dTTP at a final concentration of 200 µM each)

    • dATP (e.g., 150 µM final concentration)

    • This compound (e.g., 50 µM final concentration)

    • Klenow Fragment (exo-) (5 units)

    • Nuclease-free water to a final volume of 25 µL

  • Incubation: Incubate at 37°C for 1-4 hours. Longer incubation times can increase the yield.

  • Termination: Stop the reaction by adding EDTA to a final concentration of 20 mM.

  • Purification: Purify the labeled probe to remove unincorporated nucleotides.

Random_Primed_Labeling dsDNA dsDNA Heat Heat (95°C) dsDNA->Heat ssDNA ssDNA Heat->ssDNA Denature Primers Random Hexamer Primers ssDNA->Primers Primed_DNA Primed ssDNA Primers->Primed_DNA Anneal Klenow Klenow Fragment (exo-) Primed_DNA->Klenow Labeled_DNA Labeled dsDNA Klenow->Labeled_DNA Synthesize new strands dNTPs dNTPs + This compound dNTPs->Klenow

Random Primed Labeling Workflow
3'-End Labeling

This method is used to label the 3' termini of DNA fragments. Terminal deoxynucleotidyl Transferase (TdT) is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides, including this compound, to the 3'-hydroxyl end of a DNA molecule.

Experimental Protocol: 3'-End Labeling

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • DNA (1-10 pmol of 3' ends)

    • 5x TdT Reaction Buffer

    • This compound (10-50 µM)

    • Terminal deoxynucleotidyl Transferase (TdT) (10-20 units)

    • Nuclease-free water to a final volume of 50 µL

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by heating to 70°C for 10 minutes.

  • Purification: Purify the labeled DNA using a spin column or ethanol precipitation.

End_Labeling DNA_3OH DNA with 3'-OH end TdT Terminal Transferase (TdT) DNA_3OH->TdT Labeled_DNA 3'-End Labeled DNA TdT->Labeled_DNA Adds to 3' end Fluorescein_dATP This compound Fluorescein_dATP->TdT

3'-End Labeling Workflow

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Suboptimal ratio of labeled to unlabeled dATP.- Inactive enzyme.- Poor quality template DNA.- Insufficient incubation time.- Titrate the ratio of this compound to dATP.- Use a fresh aliquot of polymerase/TdT.- Purify the template DNA.- Increase the incubation time.
High Background Signal - Incomplete removal of unincorporated fluorescent nucleotides.- Ensure thorough purification of the labeled probe using spin columns or multiple ethanol precipitations.
No Labeled Product - Incorrect PCR or incubation conditions.- Missing reaction components.- Enzyme inhibition.- Optimize annealing temperature and extension times for PCR.- Double-check the reaction setup.- Ensure the template DNA is free of inhibitors (e.g., salts, ethanol).
Photobleaching - Excessive exposure to excitation light.- Minimize exposure of the labeled DNA to light.- Use an anti-fade mounting medium for microscopy applications.

This guide provides a foundational understanding and practical protocols for the use of this compound in DNA labeling. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired labeling efficiency and signal intensity.

References

The Illuminating World of Fluorescently Labeled dNTPs: A Technical Guide to Core Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled deoxynucleoside triphosphates (dNTPs) are indispensable reagents in modern molecular biology, empowering a vast array of applications by enabling the detection, quantification, and analysis of nucleic acids with high sensitivity and specificity. These molecules, which consist of a standard deoxyribonucleotide (dATP, dCTP, dGTP, or dTTP) covalently attached to a fluorophore, serve as substrates for DNA polymerases. Their incorporation into a growing DNA strand allows for the direct visualization and analysis of DNA synthesis in real-time or post-reaction. This technical guide provides an in-depth exploration of the core applications of fluorescently labeled dNTPs, complete with detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to elucidate key processes.

Core Applications of Fluorescently Labeled dNTPs

The versatility of fluorescently labeled dNTPs has led to their adoption in a multitude of molecular biology techniques. The ability to enzymatically incorporate these labeled nucleotides into DNA has revolutionized fields from genomics and diagnostics to drug discovery.

DNA Sequencing

The advent of automated DNA sequencing was made possible by the use of fluorescently labeled dideoxynucleoside triphosphates (ddNTPs) in the Sanger sequencing method.[1] In modern Next-Generation Sequencing (NGS) technologies, fluorescently labeled reversible terminator dNTPs are a cornerstone of sequencing-by-synthesis (SBS) platforms.[2]

Sanger Sequencing: In this method, four distinct fluorescent dyes are each linked to a specific ddNTP (ddATP, ddCTP, ddGTP, ddTTP). When a ddNTP is incorporated by DNA polymerase during in vitro DNA synthesis, the chain elongation is terminated. The resulting DNA fragments are of varying lengths, each ending with a fluorescently tagged ddNTP that corresponds to the terminal base. These fragments are then separated by size using capillary electrophoresis, and a laser excites the fluorophores. A detector reads the color of the fluorescence for each fragment, thereby revealing the DNA sequence.

Next-Generation Sequencing (NGS): Sequencing-by-synthesis (SBS) is a widely used NGS technology that relies on fluorescently labeled reversible terminator dNTPs. In each sequencing cycle, a single fluorescently labeled dNTP is incorporated into the growing DNA strand. The incorporated nucleotide has a chemical moiety that temporarily blocks further elongation and a unique fluorophore that identifies the base. After the fluorescent signal is recorded, the terminator and the fluorophore are chemically cleaved, allowing the next cycle of nucleotide incorporation to proceed.

Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR)

Fluorescently labeled dNTPs can be directly incorporated into amplicons during PCR, providing a straightforward method for generating fluorescently labeled DNA probes or for direct detection of PCR products. This is particularly useful for applications such as fluorescence in situ hybridization (FISH) and microarray analysis.

In quantitative PCR (qPCR), while probe-based chemistries (like TaqMan) are common, the incorporation of fluorescent dNTPs can be utilized in some formats. The increase in fluorescence can be correlated with the amount of amplified DNA.

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful cytogenetic technique used to visualize and map the presence and location of specific DNA sequences on chromosomes. Fluorescently labeled DNA probes are hybridized to the target DNA in cells or tissue sections. These probes can be generated by incorporating fluorescently labeled dNTPs through methods like nick translation, random-primed labeling, or PCR. The choice of fluorophore can be tailored for multiplexing, allowing the simultaneous detection of multiple targets.

Single-Molecule Imaging and Analysis

The high signal-to-noise ratio of fluorescently labeled dNTPs makes them ideal for single-molecule studies. Researchers can observe the dynamics of DNA replication and repair processes in real-time by tracking the incorporation of individual fluorescent nucleotides by single DNA polymerase molecules. This provides unprecedented insights into the mechanisms of these fundamental biological processes.

Factors Influencing Labeling Efficiency

The successful incorporation of fluorescently labeled dNTPs and the quality of the resulting signal are dependent on several factors:

  • Choice of DNA Polymerase: Different DNA polymerases exhibit varying efficiencies in incorporating modified nucleotides. For instance, Taq DNA polymerase is often used for PCR-based labeling with dUTP conjugates, whereas some proofreading polymerases like Pfu can be inhibited by modified dNTPs. Family B type DNA polymerases, such as VentR exo–, have shown superior performance in incorporating a wide range of modified dNTPs.

  • Fluorophore Properties: The size, charge, and chemical structure of the fluorescent dye can influence its incorporation. Bulky fluorophores may cause steric hindrance, reducing the efficiency of the polymerase. The quantum yield and photostability of the fluorophore are also critical for achieving bright and stable signals.

  • Linker Arm: The linker arm that connects the fluorophore to the nucleotide plays a crucial role. A longer linker arm can reduce steric hindrance between the polymerase and the bulky dye, leading to higher incorporation efficiency and improved signal intensity.

  • Concentration of Labeled dNTPs: The ratio of fluorescently labeled dNTPs to their unlabeled counterparts in the reaction mixture is a critical parameter. A higher concentration of labeled dNTPs can lead to denser labeling but may also inhibit the polymerase and reduce the overall yield of the labeled product.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and application of fluorescently labeled dNTPs.

Table 1: Factors Affecting Fluorescent dNTP Incorporation

FactorObservationReference(s)
DNA Polymerase Taq and Vent exo- DNA polymerases are efficient at incorporating a variety of fluorescently labeled nucleotides.
Family B-type DNA polymerase (VentR exo–) shows superior performance for high-density labeling.
Linker Arm Length Increased linker arm length leads to higher incorporation efficiency and hybridization fluorescence signal in both nick translation and PCR.
A longer linker facilitates chain extension even with heavily labeled templates in PCR.
Labeled dNTP Ratio For PCR, a typical ratio of unlabeled dNTP to fluorescently labeled dNTP is between 100:1 and 1000:1.
Increasing the concentration of labeled dNTP can decrease the yield of PCR products.

Table 2: Performance Metrics of a Fluorescence-Based dNTP Quantification Assay

ParameterdGTPdTTPdATPdCTPReference(s)
Linearity (R²) >0.99>0.99>0.99>0.99
Limit of Detection (LOD) (pmol) 0.38 ± 0.10.46 ± 0.020.77 ± 0.50.36 ± 0.16
Limit of Quantification (LOQ) (pmol) 0.81 ± 0.010.88 ± 0.151.3 ± 0.10.77 ± 0.2
Intra-assay Variation (%) <4.6<4.6<4.6<4.6
Inter-assay Variation (%) <10<10<10<10

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorescently labeled dNTPs.

Protocol 1: PCR-Based DNA Probe Labeling

This protocol is adapted for the generation of fluorescently labeled DNA probes for applications like FISH.

Materials:

  • 10X PCR Buffer

  • 25 mM MgCl₂

  • 10 mM dNTP mix (dATP, dCTP, dGTP)

  • 10 mM dTTP

  • 1 mM Fluorescently labeled dUTP (e.g., Cy3-dUTP)

  • 10 µM Forward Primer

  • 10 µM Reverse Primer

  • DNA Template (10-100 ng)

  • Taq DNA Polymerase (5 U/µL)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a PCR tube, assemble the following reaction mixture on ice:

    Component Volume (µL) for 50 µL reaction Final Concentration
    10X PCR Buffer 5 1X
    25 mM MgCl₂ 3 1.5 mM
    10 mM dNTP mix (sans dTTP) 1 0.2 mM each
    10 mM dTTP 0.5 0.1 mM
    1 mM Labeled dUTP 1 0.02 mM
    10 µM Forward Primer 2.5 0.5 µM
    10 µM Reverse Primer 2.5 0.5 µM
    DNA Template X 10-100 ng
    Taq DNA Polymerase 0.5 2.5 U

    | Nuclease-free water | to 50 | - |

  • PCR Amplification: Perform PCR using the following cycling conditions (adjust annealing temperature and extension time based on primers and amplicon size):

    • Initial Denaturation: 95°C for 3 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute per kb

    • Final Extension: 72°C for 5-10 minutes

  • Purification: Purify the labeled PCR product using a PCR purification kit to remove unincorporated primers and nucleotides.

  • Analysis: Analyze 5 µL of the purified product on an agarose gel to confirm the size and estimate the yield. The incorporation of the fluorescent label can be visualized using a gel imager with the appropriate excitation and emission filters.

Protocol 2: Nick Translation for DNA Probe Labeling

This method introduces single-strand breaks (nicks) into a double-stranded DNA template, which are then repaired by DNA Polymerase I, incorporating fluorescently labeled dNTPs.

Materials:

  • 10X Nick Translation Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

  • DNase I (1 U/µL, diluted 1:1000 before use)

  • DNA Polymerase I (10 U/µL)

  • 10X dNTP mix (0.5 mM each of dATP, dCTP, dGTP)

  • 1 mM Fluorescently labeled dUTP

  • DNA Template (1 µg)

  • 0.5 M EDTA (pH 8.0)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    Component Volume (µL) for 50 µL reaction
    10X Nick Translation Buffer 5
    10X dNTP mix (sans dTTP) 5
    1 mM Labeled dUTP 2.5
    DNA Template (1 µg) X
    Diluted DNase I 1
    DNA Polymerase I 1

    | Nuclease-free water | to 50 |

  • Incubation: Mix gently and incubate at 15°C for 1-2 hours.

  • Stop Reaction: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purification: Purify the labeled probe using a spin column to remove unincorporated nucleotides.

  • Analysis: Analyze an aliquot on an agarose gel. The labeled fragments should typically range from 200-800 bp.

Protocol 3: 3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT)

This method adds fluorescently labeled dNTPs to the 3'-hydroxyl ends of DNA fragments.

Materials:

  • 5X TdT Reaction Buffer

  • DNA fragments (e.g., restriction digest products)

  • 1 mM Fluorescently labeled ddNTP (e.g., FAM-ddATP)

  • Terminal Deoxynucleotidyl Transferase (TdT) (20 U/µL)

  • 0.5 M EDTA (pH 8.0)

  • Nuclease-free water

Procedure:

  • Reaction Setup: Combine the following in a microcentrifuge tube:

    Component Volume (µL) for 25 µL reaction
    5X TdT Reaction Buffer 5
    DNA fragments (10-50 pmol of 3' ends) X
    1 mM Labeled ddNTP 1
    TdT 1

    | Nuclease-free water | to 25 |

  • Incubation: Incubate at 37°C for 1 hour.

  • Stop Reaction: Stop the reaction by adding 2.5 µL of 0.5 M EDTA.

  • Purification: Purify the labeled DNA using a suitable spin column.

Protocol 4: Random-Primed DNA Labeling

This method uses random hexamer primers to initiate DNA synthesis at multiple points along a denatured DNA template, incorporating fluorescently labeled dNTPs.

Materials:

  • 10X dNTP labeling mix (0.5 mM each of dATP, dCTP, dGTP)

  • 1 mM Fluorescently labeled dUTP

  • Random Hexamer Primers (1 µg/µL)

  • Klenow Fragment (exo-) (5 U/µL)

  • DNA Template (25-50 ng)

  • 0.5 M EDTA (pH 8.0)

  • Nuclease-free water

Procedure:

  • Template Denaturation: In a microcentrifuge tube, add 25-50 ng of DNA template and adjust the volume to 10 µL with nuclease-free water. Denature the DNA by heating at 95-100°C for 5-10 minutes, then immediately place on ice for 5 minutes.

  • Reaction Setup: To the denatured DNA, add the following on ice:

    Component Volume (µL)
    10X dNTP labeling mix (sans dTTP) 2.5
    1 mM Labeled dUTP 1.5
    Random Hexamer Primers 2.5
    Klenow Fragment (exo-) 1

    | Nuclease-free water | 7.5 |

  • Incubation: Mix gently and incubate at 37°C for 1-4 hours.

  • Stop Reaction: Stop the reaction by adding 2.5 µL of 0.5 M EDTA.

  • Purification: Purify the labeled probe using a spin column.

Visualizing the Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core experimental workflows described in this guide.

Sanger_Sequencing_Workflow cluster_prep Reaction Preparation cluster_pcr Chain-Termination PCR cluster_sep Separation & Detection Template DNA Template & Primer PCR PCR Amplification Template->PCR Reagents DNA Polymerase, dNTPs, Fluorescent ddNTPs Reagents->PCR Fragments Generation of Fluorescently Labeled Fragments of Varying Lengths PCR->Fragments Electrophoresis Capillary Electrophoresis Fragments->Electrophoresis Detection Laser Excitation & Fluorescence Detection Electrophoresis->Detection Sequencing Sequence Readout Detection->Sequencing

Sanger Sequencing Workflow

SBS_Workflow Start Start Cycle Incorporate Incorporate Fluorescent Reversible Terminator dNTP Start->Incorporate Wash1 Wash Away Unincorporated dNTPs Incorporate->Wash1 Image Image Flow Cell (Detect Fluorescence) Wash1->Image Cleave Chemically Cleave Terminator and Fluorophore Image->Cleave Wash2 Wash Away Cleavage Products Cleave->Wash2 NextCycle Begin Next Cycle Wash2->NextCycle NextCycle->Incorporate

Sequencing by Synthesis (SBS) Workflow

PCR_Labeling_Workflow cluster_setup Reaction Setup Template DNA Template PCR PCR Amplification Template->PCR Primers Forward & Reverse Primers Primers->PCR Reagents Taq Polymerase, dNTPs, Fluorescently Labeled dNTP Reagents->PCR Purify Purify Labeled Product (Remove unincorporated dNTPs) PCR->Purify Analyze Analyze on Agarose Gel & Visualize Fluorescence Purify->Analyze LabeledProbe Fluorescently Labeled DNA Probe Analyze->LabeledProbe

PCR-Based DNA Labeling Workflow

FISH_Workflow Probe Generate Fluorescently Labeled DNA Probe (e.g., via PCR) Denature Denature Probe and Target DNA Probe->Denature Sample Prepare Sample (Cells/Tissue on Slide) Sample->Denature Hybridize Hybridize Probe to Target DNA Denature->Hybridize Wash Wash to Remove Unbound Probe Hybridize->Wash Visualize Visualize with Fluorescence Microscope Wash->Visualize Analysis Analyze Signal Location on Chromosomes Visualize->Analysis

Fluorescence In Situ Hybridization (FISH) Workflow

References

The Principle of Enzymatic Incorporation of Modified Nucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic incorporation of modified nucleotides into DNA and RNA is a cornerstone of modern molecular biology and biotechnology. This process, mediated by polymerases, allows for the site-specific introduction of functionalities that are not present in natural nucleic acids. These modifications can serve a wide range of purposes, from fluorescent labeling for imaging and sequencing to the enhancement of therapeutic properties of nucleic acid-based drugs. This in-depth technical guide explores the core principles governing the enzymatic incorporation of modified nucleotides, provides quantitative data on incorporation efficiency, and details key experimental protocols.

Core Principles of Enzymatic Incorporation

The ability of DNA and RNA polymerases to incorporate modified nucleotides is fundamentally dependent on the enzyme's active site tolerance and the chemical nature of the nucleotide modification. Polymerases have evolved to recognize the specific geometry and hydrogen-bonding patterns of the canonical A, T, C, and G (or U in RNA) bases. Modifications to the base, sugar, or phosphate moiety of a nucleotide can alter these recognition features, thereby affecting the efficiency and fidelity of incorporation.

Key factors influencing the enzymatic incorporation of modified nucleotides include:

  • Position of Modification: Modifications at the 5-position of pyrimidines and the 7-position of 7-deazapurines are generally well-tolerated as they protrude into the major groove of the DNA double helix, causing minimal disruption to the polymerase active site.[1][2]

  • Nature and Size of the Modification: The steric bulk and chemical properties of the modification play a crucial role. While many polymerases can accommodate surprisingly large modifications, such as fluorescent dyes and biotin, extremely bulky groups can hinder incorporation.[1]

  • Linker Arm: For modifications that are tethered to the nucleotide, the length and flexibility of the linker arm can significantly impact incorporation efficiency.[3]

  • Polymerase Choice: Different polymerases exhibit varying degrees of promiscuity towards modified nucleotides. For instance, family B DNA polymerases, such as Vent and Pfu, are often more efficient at incorporating modified dNTPs than family A polymerases like Taq.[1] Engineered polymerases with modified active sites have also been developed to enhance the incorporation of specific types of modified nucleotides.

  • Reaction Conditions: Factors such as Mg²⁺ concentration, pH, and temperature can be optimized to improve the efficiency of modified nucleotide incorporation.

Quantitative Analysis of Incorporation Efficiency

The efficiency of modified nucleotide incorporation is typically quantified by determining the kinetic parameters of the polymerase reaction, namely the Michaelis constant (Kₘ) and the maximum reaction rate (k_cat). The Kₘ reflects the affinity of the polymerase for the modified nucleotide, while k_cat represents the catalytic turnover rate. The catalytic efficiency is often expressed as the ratio k_cat/Kₘ.

Table 1: Steady-State Kinetic Parameters for dNTP Incorporation by Human DNA Polymerase η
Template BaseIncoming dNTPKₘ (µM)k_cat (s⁻¹)k_cat/Kₘ (µM⁻¹s⁻¹)
T (unmodified)dATP-->85% fidelity
O⁴-MeT (modified)dATP--0.18
O⁴-MeT (modified)dGTP--0.19
Table 2: Pre-Steady-State Kinetic Parameters for dNTP Incorporation by DNA Polymerase β (Wild-Type vs. I260Q Mutant)
PolymeraseTemplate BaseIncoming dNTPK_d (µM)k_pol (s⁻¹)
Wild-TypeGdCTP1.225
I260Q MutantGdCTP0.830
Wild-TypeO⁶-MeGdCTP1500.01
I260Q MutantO⁶-MeGdCTP250.1

Data adapted from a comparative study on DNA polymerase β variants.

Key Experimental Workflows and Logical Relationships

The study and application of enzymatic incorporation of modified nucleotides rely on a set of core experimental workflows. These workflows can be visualized to better understand the logical progression of steps and the relationships between different components.

experimental_workflow cluster_synthesis Nucleic Acid Synthesis cluster_analysis Analysis Template_DNA Template DNA/RNA Synthesis Enzymatic Synthesis (PCR, IVT, RT) Template_DNA->Synthesis Primers Primers Primers->Synthesis Modified_NTPs Modified dNTPs/NTPs Modified_NTPs->Synthesis Polymerase DNA/RNA Polymerase Polymerase->Synthesis Reaction_Buffer Reaction Buffer (Mg2+) Reaction_Buffer->Synthesis Purification Purification of Modified Nucleic Acid Synthesis->Purification Gel_Electrophoresis Gel Electrophoresis Purification->Gel_Electrophoresis Sequencing Sequencing (Sanger/NGS) Purification->Sequencing Mass_Spectrometry Mass Spectrometry Purification->Mass_Spectrometry Functional_Assay Functional Assay Purification->Functional_Assay

Caption: General workflow for the enzymatic synthesis and analysis of nucleic acids containing modified nucleotides.

Experimental Protocols

Protocol 1: Steady-State Kinetic Analysis of Modified dNTP Incorporation

This protocol outlines the steps for determining the steady-state kinetic parameters (Kₘ and k_cat) for the incorporation of a single modified deoxynucleoside triphosphate (dNTP) by a DNA polymerase.

Materials:

  • Purified DNA polymerase

  • Primer-template DNA duplex (primer is often 5'-labeled with a fluorescent dye or radioisotope)

  • Natural dNTPs

  • Modified dNTP

  • Reaction buffer (typically contains Tris-HCl, MgCl₂, NaCl, DTT, and BSA)

  • Quench solution (e.g., EDTA)

  • Denaturing polyacrylamide gel

  • Gel loading buffer (e.g., formamide)

  • Phosphorimager or fluorescence scanner

Procedure:

  • Primer-Template Annealing: Anneal the labeled primer to the template DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Setup: Prepare a series of reaction mixtures, each containing the annealed primer-template, DNA polymerase, and reaction buffer. The concentration of the modified dNTP should be varied across the reactions, while the polymerase and primer-template concentrations are kept constant.

  • Initiation and Quenching: Initiate the reaction by adding the modified dNTP to each reaction mixture. Allow the reactions to proceed for a set time, ensuring that the total product formation remains below 20% to stay within the steady-state assumption. Quench the reactions by adding the quench solution.

  • Gel Electrophoresis: Add gel loading buffer to the quenched reactions and resolve the products on a denaturing polyacrylamide gel.

  • Quantification: Visualize and quantify the amount of extended primer (product) and unextended primer (substrate) using a phosphorimager or fluorescence scanner.

  • Data Analysis: Plot the initial reaction velocity (calculated from the amount of product formed over time) against the modified dNTP concentration. Fit the data to the Michaelis-Menten equation to determine the Kₘ and V_max. Calculate k_cat from V_max and the enzyme concentration.

Protocol 2: In Vitro Transcription with Modified NTPs

This protocol describes the synthesis of RNA containing modified nucleotides using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA polymerase

  • Natural NTPs (ATP, CTP, GTP, UTP)

  • Modified NTP(s)

  • Transcription buffer (typically contains Tris-HCl, MgCl₂, DTT, and spermidine)

  • RNase inhibitor

  • DNase I

  • Nuclease-free water

Procedure:

  • Reaction Assembly: At room temperature, combine the linearized DNA template, transcription buffer, RNase inhibitor, natural NTPs, and the desired amount of modified NTP(s) in a nuclease-free tube. The ratio of modified to natural NTP can be varied depending on the desired level of incorporation. For complete substitution, omit the corresponding natural NTP.

  • Initiation: Add T7 RNA polymerase to the reaction mixture, mix gently, and centrifuge briefly.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours. For longer transcripts, the incubation time may be extended.

  • DNase Treatment: To remove the DNA template, add DNase I to the reaction and incubate at 37°C for 15-30 minutes.

  • Purification: Purify the transcribed RNA using a column-based purification kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Analysis: Analyze the integrity and concentration of the modified RNA using denaturing gel electrophoresis and UV-Vis spectrophotometry.

Signaling Pathways and Logical Relationships

The decision-making process for utilizing modified nucleotides in an experimental design can be represented as a logical flow.

decision_pathway Start Define Experimental Goal (e.g., labeling, therapeutic effect) Select_Mod Select Nucleotide Modification (fluorophore, biotin, therapeutic moiety) Start->Select_Mod Select_Polymerase Choose Appropriate Polymerase (e.g., Taq, Pfu, T7 RNA Pol, engineered variant) Select_Mod->Select_Polymerase Optimize_Conditions Optimize Reaction Conditions (Mg2+, temperature, dNTP/NTP ratio) Select_Polymerase->Optimize_Conditions Perform_Experiment Perform Experiment (PCR, Sequencing, IVT) Optimize_Conditions->Perform_Experiment Analyze_Results Analyze Results (incorporation efficiency, functionality) Perform_Experiment->Analyze_Results Iterate Refine and Iterate Analyze_Results->Iterate Iterate->Select_Mod Iterate->Select_Polymerase Iterate->Optimize_Conditions

References

An In-depth Technical Guide on the Discovery and Development of Fluorescein-Based Nucleotides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of fluorescently labeled nucleotides has been a transformative advancement in molecular biology, enabling crucial technologies such as automated DNA sequencing, polymerase chain reaction (PCR), and fluorescence in situ hybridization (FISH). Among the pioneering fluorophores, fluorescein and its derivatives have been instrumental due to their favorable photophysical properties, including a high quantum yield and absorption and emission spectra in the visible range. This guide provides a comprehensive overview of the discovery, development, and core applications of fluorescein-based nucleotides.

Historical Context and Key Milestones

The journey toward fluorescein-based nucleotides was driven by the need for safer and more efficient alternatives to radioactive labeling in nucleic acid research.

  • 1977: The foundation was laid by Frederick Sanger and his colleagues with the development of the "dideoxy" chain-termination method for DNA sequencing.[1] This method initially relied on radiolabeled nucleotides, which posed safety risks and required cumbersome detection methods.[1][2]

  • Early 1980s: The development of fluorescence in situ hybridization (FISH) created a demand for fluorescent probes to detect specific DNA and RNA sequences within cells and tissues.[3]

  • 1987: A significant breakthrough occurred when Leroy Hood and Michael Hunkapiller automated the Sanger sequencing process. This automation was made possible by two key innovations: the use of fluorescent dyes to label DNA fragments and the development of computerized data acquisition and analysis. This marked a pivotal shift away from radioactive labeling and paved the way for high-throughput sequencing.

Chemical Structure and Synthesis

Fluorescein is typically attached to a nucleotide, most commonly a deoxyuridine triphosphate (dUTP), via a linker arm. This linker is crucial for minimizing steric hindrance, which could otherwise interfere with the enzymatic incorporation of the modified nucleotide by DNA polymerases. The attachment point is usually the C5 position of the pyrimidine ring.

The synthesis of fluorescein-labeled nucleotides generally involves a two-step process:

  • Synthesis of an amino-linker modified nucleotide: An aminoallyl group is commonly introduced at the C5 position of dUTP.

  • Coupling with a reactive fluorescein derivative: The amino-functionalized nucleotide is then reacted with an activated form of fluorescein, such as fluorescein isothiocyanate (FITC), to form a stable covalent bond.

The final product is then purified, often using high-performance liquid chromatography (HPLC), to ensure a high degree of purity for subsequent enzymatic reactions.

G cluster_synthesis Synthesis of Fluorescein-dUTP FITC Fluorescein Isothiocyanate (FITC) Coupling Coupling Reaction FITC->Coupling dUTP Aminoallyl-dUTP dUTP->Coupling Purification HPLC Purification Coupling->Purification Final_Product Fluorescein-dUTP Purification->Final_Product

Caption: A simplified workflow for the synthesis of fluorescein-labeled dUTP.

Quantitative Data: Photophysical and Enzymatic Properties

The utility of fluorescein-based nucleotides is determined by their photophysical characteristics and their compatibility with DNA polymerases.

Table 1: Photophysical Properties of Fluorescein-12-dUTP
PropertyValueConditions
Excitation Maximum (λex) 492-495 nmpH 7.5 - 9.0
Emission Maximum (λem) 517-520 nmpH 7.5 - 9.0
Molar Extinction Coefficient (ε) ~70,000 - 83,000 M⁻¹cm⁻¹pH 7.5 - 9.0
Quantum Yield (Φ) ~0.92pH > 8.0

Data compiled from multiple sources.

Table 2: Enzymatic Incorporation of Fluorescein-dUTP
DNA PolymeraseIncorporation EfficiencyNotes
Taq Polymerase HighEfficiently incorporates a variety of fluorescently labeled nucleotides.
Vent exo- Polymerase HighAlso shows high efficiency in incorporating diverse fluorescent nucleotides.
Klenow Fragment Moderate to HighCan incorporate fluorescein-dUTP.
Reverse Transcriptases VariableCan be used for cDNA synthesis with fluorescent nucleotides.

The efficiency of incorporation is influenced by several factors, including the specific DNA polymerase used, the nature of the fluorophore, and the linker arm connecting the dye to the nucleotide. While many polymerases can incorporate these modified nucleotides, bulky dyes can sometimes lead to premature termination of DNA synthesis.

Key Experimental Protocols and Applications

Fluorescein-based nucleotides are foundational to several core techniques in molecular biology.

Automated Sanger Sequencing

Automated Sanger sequencing utilizes fluorescently labeled dideoxynucleotides (ddNTPs) to determine the sequence of a DNA template. In this method, four separate ddNTPs, each labeled with a different colored fluorescent dye, are included in a single sequencing reaction. When a ddNTP is incorporated by DNA polymerase, the chain elongation is terminated. The resulting DNA fragments of varying lengths are then separated by size using capillary electrophoresis. A laser excites the fluorescent tags at the end of each fragment, and a detector records the color of the emitted light, thereby revealing the identity of the terminal nucleotide.

G cluster_sanger Automated Sanger Sequencing Workflow Template DNA Template + Primer Reaction_Mix Chain Termination PCR Template->Reaction_Mix Polymerase DNA Polymerase Polymerase->Reaction_Mix dNTPs dATP, dGTP, dCTP, dTTP dNTPs->Reaction_Mix ddNTPs Fluorescently Labeled ddNTPs (ddATP, ddGTP, ddCTP, ddTTP) ddNTPs->Reaction_Mix Termination Fluorescently Labeled DNA Fragments Reaction_Mix->Termination Generation of Terminated Fragments Electrophoresis Capillary Electrophoresis Termination->Electrophoresis Size Separation Detection Detector Electrophoresis->Detection Laser Excitation & Fluorescence Detection Output Output Detection->Output Chromatogram

Caption: The workflow of automated Sanger sequencing using fluorescently labeled ddNTPs.

Protocol Outline: Chain-Termination PCR for Sanger Sequencing

  • Reaction Setup: A reaction mixture is prepared containing the DNA template, a sequencing primer, DNA polymerase, a mixture of all four deoxynucleoside triphosphates (dNTPs), and a small amount of the four fluorescently labeled dideoxynucleoside triphosphates (ddNTPs).

  • Thermal Cycling: The reaction undergoes thermal cycling, similar to PCR, to allow for primer annealing and extension.

  • Chain Termination: During the extension phase, DNA polymerase randomly incorporates either a dNTP or a fluorescent ddNTP. Incorporation of a ddNTP terminates the synthesis of that DNA strand.

  • Fragment Generation: This process results in a collection of DNA fragments of different lengths, each ending with a fluorescently labeled ddNTP corresponding to a specific base in the sequence.

Fluorescence In Situ Hybridization (FISH)

FISH is a powerful technique used to visualize the location of specific DNA or RNA sequences within cells or tissues. It involves the use of fluorescently labeled nucleic acid probes that are complementary to the target sequence.

G cluster_fish Fluorescence In Situ Hybridization (FISH) Workflow Sample_Prep Sample Preparation (e.g., Cell Fixation) Pretreatment Pretreatment (e.g., Permeabilization) Sample_Prep->Pretreatment Denaturation Denaturation (Sample and Probe) Pretreatment->Denaturation Probe_Prep Fluorescein-labeled DNA/RNA Probe Probe_Prep->Denaturation Hybridization Hybridization (Probe binds to Target) Denaturation->Hybridization Washing Washing (Remove unbound probe) Hybridization->Washing Visualization Fluorescence Microscopy Washing->Visualization

Caption: A generalized workflow for Fluorescence In Situ Hybridization (FISH).

Protocol Outline: General FISH Procedure

  • Sample Preparation: Cells or tissue sections are fixed to a microscope slide.

  • Pretreatment: The sample is treated to make the target DNA or RNA accessible to the probe. This may involve permeabilization with detergents or enzymatic digestion.

  • Denaturation: The sample and the fluorescently labeled probe are heated to separate the double-stranded DNA into single strands.

  • Hybridization: The slide is cooled to allow the fluorescent probe to anneal to its complementary sequence in the sample.

  • Washing: Excess and non-specifically bound probes are washed away.

  • Visualization: The sample is viewed under a fluorescence microscope. The location of the fluorescent signal indicates the position of the target sequence.

Conclusion

The discovery and development of fluorescein-based nucleotides have been pivotal in the advancement of molecular biology. Their application in automated DNA sequencing transformed genomics, while their use in techniques like FISH has provided invaluable insights into cellular and genetic processes. Despite the emergence of newer fluorophores and sequencing technologies, the foundational principles established with fluorescein-based nucleotides continue to underpin many modern molecular techniques, making them an enduring and essential tool for researchers, scientists, and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for DNA Labeling via Nick Translation with Fluorescein-12-dATP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nick translation is a well-established molecular biology technique for labeling DNA probes.[1] This method utilizes the coordinated activities of DNase I and E. coli DNA Polymerase I to incorporate labeled nucleotides into a double-stranded DNA template.[2][3] DNase I introduces single-stranded breaks, or "nicks," at random locations, creating a free 3'-hydroxyl terminus.[2][4] DNA Polymerase I then binds to these nicks and sequentially adds new nucleotides to the 3'-end while its 5'→3' exonuclease activity removes the existing nucleotides downstream. This process effectively "translates" the nick along the DNA strand, resulting in the replacement of native nucleotides with labeled counterparts present in the reaction mixture.

Fluorescein-12-dATP is a fluorescently labeled analog of deoxyadenosine triphosphate (dATP) that can be enzymatically incorporated into DNA. The resulting fluorescein-labeled DNA probes are valuable tools for various molecular biology applications, including fluorescence in situ hybridization (FISH), microarray analysis, and other hybridization-based assays. This document provides a detailed protocol for labeling DNA with this compound using the nick translation method.

Principle of Nick Translation

The core of the nick translation reaction is the synergistic action of two enzymes:

  • DNase I: This endonuclease introduces random single-stranded nicks in the DNA backbone, creating initiation sites for DNA Polymerase I. The extent of nicking is a critical parameter that influences the final size of the labeled DNA fragments.

  • DNA Polymerase I: This enzyme possesses both a 5'→3' polymerase activity and a 5'→3' exonuclease activity. It binds to the 3'-hydroxyl end of a nick, synthesizes a new DNA strand using the opposite strand as a template, and simultaneously removes the pre-existing strand in the 5'→3' direction.

By including this compound in the reaction mixture along with the other three unlabeled deoxynucleoside triphosphates (dNTPs), this fluorescent analog is incorporated into the newly synthesized DNA strand.

Materials and Reagents

  • DNA template (e.g., linearized plasmid, cosmid, BAC DNA, or purified PCR product)

  • This compound (1 mM solution)

  • dNTP mix (dCTP, dGTP, dTTP at 10 mM each)

  • 10X Nick Translation Buffer (e.g., 500 mM Tris-HCl pH 7.8, 50 mM MgCl₂, 100 mM 2-mercaptoethanol)

  • DNA Polymerase I

  • DNase I

  • Nuclease-free water

  • EDTA (0.5 M, pH 8.0)

  • Spin column for purification (optional)

  • Agarose gel electrophoresis system

  • UV transilluminator

Experimental Protocol

This protocol is designed for a standard 50 µL reaction. For larger quantities of DNA, the reaction can be scaled up proportionally.

  • Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following reagents in the order listed:

    ReagentVolumeFinal Concentration
    Nuclease-free waterTo a final volume of 50 µL-
    10X Nick Translation Buffer5 µL1X
    dCTP (10 mM)0.5 µL100 µM
    dGTP (10 mM)0.5 µL100 µM
    dTTP (10 mM)0.5 µL100 µM
    This compound (1 mM)1.5 µL30 µM
    DNA Template (1 µg/µL)1 µL20 ng/µL
    DNase I (diluted)VariableSee note below
    DNA Polymerase I (10 U/µL)1 µL0.2 U/µL

    Note on DNase I and DNA Polymerase I concentrations: The optimal ratio of DNase I to DNA Polymerase I is crucial for achieving the desired probe size and labeling efficiency. It is highly recommended to perform a pilot experiment to optimize the DNase I concentration for your specific DNA template and enzyme lots. A starting point is to dilute the stock DNase I and test a range of concentrations.

  • Enzyme Addition and Incubation: Gently vortex the reaction mixture and briefly centrifuge to collect the contents at the bottom of the tube. Place the tube in a thermomixer or water bath pre-cooled to 15°C. Incubate for 60 to 120 minutes. The incubation time can be adjusted to control the size of the labeled fragments.

  • Monitoring the Reaction: To check the size of the labeled fragments, a small aliquot (e.g., 2 µL) of the reaction can be removed and analyzed on an agarose gel. The desired fragment size is typically between 300 and 800 bp. If the fragments are too large, the incubation time can be extended, or more enzyme can be added.

  • Stopping the Reaction: To terminate the reaction, add 5 µL of 0.5 M EDTA (pH 8.0).

  • Probe Purification: It is recommended to purify the labeled DNA probe from unincorporated this compound and other reaction components. This can be achieved using a suitable spin column according to the manufacturer's instructions or through ethanol precipitation.

  • Storage: Store the purified fluorescein-labeled DNA probe at -20°C, protected from light. Fluorescent compounds should be shielded from light to prevent photobleaching.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
DNA Template 1 µg per 50 µL reactionLinearized DNA is labeled more efficiently.
This compound 30 µM-
Unlabeled dNTPs (dCTP, dGTP, dTTP) 100 µM each-
Incubation Temperature 15°C
Incubation Time 60 - 120 minutesCan be adjusted to control fragment size.
Optimal Probe Size 300 - 800 bp

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Suboptimal enzyme ratioOptimize the concentration of DNase I and DNA Polymerase I.
Poor quality DNA templateEnsure the DNA is pure and free of contaminants.
Inactive enzymes or labeled nucleotideUse fresh reagents and store them properly.
Incorrect Probe Size Inappropriate incubation time or enzyme concentrationAdjust incubation time or optimize enzyme concentrations.
High Background in Hybridization Unincorporated fluorescent nucleotidesEnsure proper purification of the labeled probe.

Visual Representations

NickTranslationMechanism cluster_0 Nick Translation Process cluster_1 Enzyme Action dsDNA Double-Stranded DNA nickedDNA Nicked DNA dsDNA->nickedDNA DNase I introduces nicks labeledDNA Labeled DNA nickedDNA->labeledDNA DNA Pol I synthesizes new strand with this compound DNaseI DNase I DNaseI->nickedDNA DNAPolI DNA Polymerase I (5'->3' Polymerase & Exonuclease) DNAPolI->labeledDNA dNTPs dCTP, dGTP, dTTP dNTPs->DNAPolI Fluorescein_dATP This compound Fluorescein_dATP->DNAPolI

Caption: Mechanism of Nick Translation with this compound.

NickTranslationWorkflow start Start setup Set up Reaction Mix: - DNA Template - Buffer - dNTPs - this compound start->setup add_enzymes Add DNase I and DNA Polymerase I setup->add_enzymes incubate Incubate at 15°C (60-120 min) add_enzymes->incubate stop_reaction Stop Reaction with EDTA incubate->stop_reaction purify Purify Labeled Probe (Spin Column) stop_reaction->purify store Store at -20°C, Protected from Light purify->store end End store->end

References

Application Notes and Protocols: Terminal Transferase Labeling with Fluorescein-12-dATP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal deoxynucleotidyl transferase (TdT) is a unique, template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl (3'-OH) terminus of a DNA molecule.[1][2] This enzymatic activity allows for the incorporation of modified nucleotides, such as Fluorescein-12-dATP, providing a robust method for labeling DNA for various downstream applications. This compound is a derivative of deoxyadenosine triphosphate (dATP) fluorescently labeled with fluorescein, exhibiting excitation and emission maxima of approximately 498/517 nm, respectively.[3]

This document provides detailed protocols for using TdT to label DNA with this compound, focusing on the detection of DNA fragmentation in apoptotic cells (TUNEL assay) and the general 3'-end labeling of oligonucleotides.

Principle of the Method

The core of the technique relies on the ability of TdT to recognize and bind to the 3'-OH ends of single-stranded and double-stranded DNA.[2][4] Unlike most DNA polymerases, TdT does not require a template strand to guide nucleotide addition. The enzyme catalyzes the formation of a phosphodiester bond between the 3'-OH of the DNA strand and the α-phosphate of an incoming deoxynucleoside triphosphate (dNTP), such as this compound. This reaction extends the DNA strand by one or more nucleotides. A divalent cation, typically cobalt (Co²⁺), is a required cofactor for this activity. When this compound is used, the DNA becomes fluorescently tagged, enabling detection via fluorescence microscopy, flow cytometry, or other fluorescence-based methods.

TdT_Mechanism cluster_0 TdT Catalyzed Labeling DNA DNA Strand with Free 3'-OH End Complex Enzyme-Substrate Complex DNA->Complex Binds TdT_Enzyme Terminal Transferase (TdT) TdT_Enzyme->Complex Fluor_dATP This compound Fluor_dATP->Complex Cofactor Co²⁺ Cofactor Cofactor->Complex Labeled_DNA Fluorescently Labeled DNA Strand Complex->Labeled_DNA Incorporation Pyrophosphate Pyrophosphate (PPi) Complex->Pyrophosphate Release

Caption: Enzymatic addition of this compound to a DNA 3'-end by TdT.

Key Applications

  • Apoptosis Detection (TUNEL Assay): The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a key hallmark of late-stage apoptosis. During apoptosis, endonucleases cleave genomic DNA, generating numerous DNA strand breaks with free 3'-OH ends. TdT incorporates fluorescein-labeled dNTPs at these sites, allowing for the identification and quantification of apoptotic cells. While traditionally performed with labeled dUTP, this compound serves as a suitable substrate for TdT in this application.

  • 3'-End Labeling of Oligonucleotides and Probes: TdT can be used to attach a fluorescent label to the 3'-terminus of synthetic oligonucleotides or DNA probes. This is valuable for creating probes for various molecular biology applications, including in situ hybridization (ISH), electrophoretic mobility shift assays (EMSA), and microarray analysis.

  • DNA Damage Detection: Beyond apoptosis, the assay can detect DNA strand breaks resulting from genotoxic agents or radiation, making it a useful tool in toxicology and DNA repair studies.

Experimental Protocols

Protocol 1: TUNEL Assay for Apoptosis Detection in Adherent Cells

This protocol details the in situ detection of apoptosis in adherent cells using TdT and this compound, followed by analysis with fluorescence microscopy.

TUNEL_Workflow cluster_workflow TUNEL Assay Workflow prep 1. Sample Preparation (Wash and Fix Cells) perm 2. Permeabilization (e.g., Triton X-100) prep->perm labeling 3. TdT Labeling Reaction (TdT Enzyme + Fluor-12-dATP) perm->labeling wash 4. Washing Steps (Remove Unincorporated Nucleotides) labeling->wash counterstain 5. Counterstaining (Optional) (e.g., DAPI for Nuclei) wash->counterstain analysis 6. Analysis (Fluorescence Microscopy or Flow Cytometry) counterstain->analysis

Caption: General experimental workflow for the TUNEL assay.

A. Materials and Reagents

  • Adherent cells cultured on coverslips or in chamber slides

  • This compound (e.g., 1 mM solution)

  • Recombinant Terminal deoxynucleotidyl Transferase (TdT)

  • 5x TdT Reaction Buffer (e.g., 1 M potassium cacodylate, 125 mM Tris-HCl, pH 6.6, 1.25 mg/mL BSA)

  • CoCl₂ Solution (e.g., 25 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • Wash Buffer: PBS with 1% BSA

  • Nuclear Counterstain (optional): DAPI (4',6-diamidino-2-phenylindole)

  • Antifade Mounting Medium

  • Positive Control: DNase I (RNase-free)

  • Negative Control: Labeling reaction mix without TdT enzyme

B. Protocol Steps

  • Sample Preparation and Fixation:

    • Wash cells twice with ice-cold PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15-30 minutes at room temperature.

    • Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with Permeabilization Solution (0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature to allow the enzyme to access the nucleus.

    • Wash cells twice with PBS.

  • Controls (Prepare on separate coverslips):

    • Positive Control: Treat one fixed and permeabilized coverslip with DNase I (e.g., 1 µg/mL in a suitable buffer) for 15-30 minutes at 37°C to induce DNA breaks. Wash thoroughly afterward.

    • Negative Control: One coverslip will be incubated with a reaction mix lacking the TdT enzyme.

  • TdT Labeling Reaction:

    • Prepare the TdT Reaction Mix on ice immediately before use. For a 50 µL reaction per coverslip, combine the components in the order listed in Table 1.

    • Carefully remove excess PBS from the coverslips and add 50 µL of the TdT Reaction Mix to each.

    • Incubate in a humidified chamber for 60 minutes at 37°C, protected from light.

  • Stopping the Reaction and Washing:

    • Stop the reaction by washing the coverslips three times with Wash Buffer (PBS/1% BSA) for 5 minutes each to remove unincorporated this compound.

  • Nuclear Counterstaining (Optional):

    • Incubate the coverslips with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain all cell nuclei.

    • Wash twice with PBS.

  • Mounting and Visualization:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Visualize the slides using a fluorescence microscope with appropriate filters for fluorescein (FITC channel) and DAPI. Apoptotic cells will exhibit bright green nuclear fluorescence, while non-apoptotic cells will only show the blue DAPI stain (if used).

C. Data Presentation: TdT Reaction Mix

ComponentStock ConcentrationVolume for 50 µL ReactionFinal Concentration
Nuclease-Free Water-28 µL-
5x TdT Reaction Buffer5x10 µL1x
CoCl₂25 mM5 µL2.5 mM
This compound1 mM5 µL100 µM
Terminal Transferase (TdT)20 U/µL2 µL40 Units
Total Volume 50 µL

Table 1: Example composition for a TdT labeling reaction. Volumes and concentrations may require optimization based on cell type and experimental conditions.

Protocol 2: 3'-End Labeling of Oligonucleotides with this compound

This protocol is for adding a fluorescent tail to the 3'-end of DNA oligonucleotides.

A. Materials and Reagents

  • DNA Oligonucleotide (10-100 pmol)

  • Reagents as listed in Protocol 1 (TdT, Buffer, CoCl₂, this compound)

  • Nuclease-Free Water

  • EDTA (0.5 M, pH 8.0)

  • Ethanol (100% and 70%)

  • Sodium Acetate (3 M, pH 5.2)

  • Purification column or method (e.g., spin column, ethanol precipitation)

B. Protocol Steps

  • Reaction Setup:

    • In a microcentrifuge tube on ice, combine the reagents as detailed in Table 2. The ratio of dNTP to DNA ends influences the length of the fluorescent tail.

  • Incubation:

    • Mix the components gently and centrifuge briefly.

    • Incubate the reaction at 37°C for 30-60 minutes. Longer incubation times can increase tail length but may also increase non-specific products.

  • Reaction Termination:

    • Stop the reaction by adding 2 µL of 0.5 M EDTA and heating to 70°C for 10 minutes to inactivate the TdT enzyme.

  • Purification of Labeled Oligonucleotide:

    • Purify the labeled oligonucleotide from unincorporated this compound and reaction components.

    • Ethanol Precipitation (for >20 nt oligos): Add 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour. Centrifuge at high speed, wash the pellet with 70% ethanol, air dry, and resuspend in a suitable buffer (e.g., TE buffer).

    • Spin Column Purification: Use a commercial spin column designed for oligonucleotide purification according to the manufacturer's instructions.

  • Quantification and Storage:

    • Determine the concentration of the labeled oligonucleotide using a spectrophotometer.

    • Store the labeled product at -20°C, protected from light.

C. Data Presentation: Oligonucleotide Tailing Reaction Mix

ComponentStock ConcentrationVolume for 20 µL ReactionFinal Concentration
Nuclease-Free Water-To 20 µL-
5x TdT Reaction Buffer5x4 µL1x
CoCl₂25 mM2 µL2.5 mM
DNA Oligonucleotide10 µM1 µL0.5 µM (10 pmol)
This compound1 mM1 µL50 µM
Terminal Transferase (TdT)20 U/µL1 µL20 Units
Total Volume 20 µL

Table 2: Example reaction setup for oligonucleotide tailing. The ratio of oligonucleotide to dNTP can be adjusted to control tail length.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal 1. Insufficient permeabilization. 2. Inactive TdT enzyme or degraded dATP. 3. Over-fixation of the sample, masking 3'-OH ends. 4. Insufficient DNA fragmentation (in TUNEL).1. Increase Triton X-100 concentration or incubation time. 2. Use fresh reagents and run a positive control (DNase I treated). 3. Reduce fixation time or use a milder fixative. 4. Ensure the positive control works; optimize apoptosis induction if necessary.
High Background / Non-specific Staining 1. Endogenous peroxidase activity (if using enzymatic detection). 2. Excessive TdT enzyme or incubation time. 3. Incomplete removal of unincorporated labeled dATP. 4. DNA damage from harsh sample preparation (necrosis, over-fixation).1. Include a quenching step (e.g., 3% H₂O₂ in methanol). 2. Titrate the TdT enzyme concentration and reduce incubation time. 3. Increase the number and duration of wash steps. 4. Handle samples gently; distinguish apoptosis from necrosis with morphology.
Signal in Negative Control (No TdT) 1. Autofluorescence of the tissue/cells. 2. Non-specific binding of detection reagents (if using indirect method).1. Image an unstained sample to assess autofluorescence. 2. Include appropriate blocking steps.

Table 3: Common troubleshooting tips for terminal transferase labeling assays.

References

Preparing Fluorescein-12-dATP Labeled Probes for Microarrays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fluorescently labeled DNA probes are fundamental tools in microarray analysis, enabling the simultaneous monitoring of thousands of genes. The direct enzymatic incorporation of fluorophore-labeled deoxynucleotides, such as Fluorescein-12-dATP, offers a robust and efficient method for generating highly sensitive probes for gene expression profiling and other microarray-based applications.

This document provides a detailed protocol for the preparation of this compound labeled DNA probes. The methodology is based on the enzymatic incorporation of the fluorescently labeled dATP into a DNA strand using a DNA polymerase. This process can be achieved through various common molecular biology techniques, including random priming, PCR, or 3'-end labeling. The choice of method depends on the starting material and the specific experimental requirements.

Properly labeled probes are critical for the accuracy and reliability of microarray data. Therefore, this guide also includes essential information on the purification of the labeled probes to remove unincorporated fluorescent nucleotides and other contaminants, as well as quality control measures to ensure the integrity and labeling efficiency of the probes before hybridization to the microarray. Adherence to these protocols will help researchers generate high-quality, reproducible microarray results. The manufacturing of high-quality microarrays is essential for clinical applications, as poorly bound or inadequately quantified probes can lead to inaccurate results.[1][2]

Experimental Protocols

Protocol 1: Enzymatic Labeling of DNA Probes with this compound by Random Priming

This protocol describes the labeling of DNA probes using the random priming method, where a mixture of random hexanucleotide primers is used to initiate DNA synthesis at multiple points along a denatured DNA template.

Materials:

  • DNA template (10 ng - 3 µg)

  • This compound

  • Hexanucleotide Mix

  • dNTP mixture (10x concentration, without dATP)

  • Klenow Fragment (or other suitable DNA polymerase)

  • 10x Reaction Buffer for Klenow Fragment

  • Nuclease-free water

  • 0.2 M EDTA, pH 8.0

Procedure:

  • In a sterile microcentrifuge tube, combine the DNA template with nuclease-free water to a final volume of 15 µl.

  • Denature the DNA by heating the tube in a boiling water bath for 10 minutes, followed by immediate chilling on ice for at least 5 minutes. Efficient denaturation is crucial for successful labeling.[3]

  • To the denatured DNA, add the following reagents in the order listed:

    • 2 µl of 10x dNTP mixture (containing dGTP, dCTP, dTTP)

    • A calculated amount of this compound and dATP. A recommended starting ratio is 30-50% this compound to 70-50% dATP.[4][5]

    • 2 µl of Hexanucleotide Mix

    • 1 µl of Klenow Fragment

  • Mix the components gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate the reaction mixture at 37°C for a minimum of 60 minutes. Longer incubation times, up to 20 hours, can increase the yield of the labeled DNA.

  • Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).

Protocol 2: Purification of Labeled Probes

This protocol describes the purification of the labeled DNA probes to remove unincorporated this compound and other reaction components.

Materials:

  • Labeled DNA probe from Protocol 1

  • PCR Purification Kit (e.g., Qiagen QIAquick PCR Purification Kit)

  • Nuclease-free water or Elution Buffer (EB)

Procedure:

  • Follow the manufacturer's instructions for the chosen PCR purification kit.

  • Elute the purified, labeled DNA probe in 50 µl of nuclease-free water or EB.

  • For long-term storage, keep the purified probes at -20°C and protect them from light.

Protocol 3: Quality Control of Labeled Probes

This protocol outlines the steps to assess the quality and labeling efficiency of the purified probes.

Materials:

  • Purified labeled DNA probe

  • Agarose gel (1.2%) in 1x TAE buffer

  • 2x DNA loading buffer

  • Fluorescent imager

Procedure:

  • Mix 3 µl of the purified labeled DNA probe with 3 µl of 2x DNA loading buffer.

  • Load the entire volume (6 µl) into a well of a 1.2% agarose gel.

  • Run the gel at 100 mA for 30 minutes.

  • Scan the gel using a fluorescence imager to visualize the labeled DNA. A successful labeling reaction should produce a bright smear, typically between 500-2000 bp in size.

  • Additionally, the quality of the microarray spots can be assessed to ensure proper immobilization of the probes.

Quantitative Data Summary

ParameterRecommended Value/RangeReference
DNA Template Quantity10 ng - 3 µg
This compound:dATP Ratio30-50% this compound
Labeling Reaction Incubation Time60 minutes to 20 hours
Labeled Probe Size (on gel)500 - 2000 bp smear
Agarose Gel Concentration for QC1.2%

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_purification Purification cluster_qc Quality Control cluster_application Application DNA_Template DNA Template Denaturation Denaturation (95-100°C, 10 min) DNA_Template->Denaturation Labeling_Mix Addition of Labeling Mix (this compound, dNTPs, Primers, Polymerase) Denaturation->Labeling_Mix Incubation Incubation (37°C, 1-20 hours) Labeling_Mix->Incubation Stop_Reaction Stop Reaction (EDTA) Incubation->Stop_Reaction Purification Column Purification (Removal of unincorporated nucleotides) Stop_Reaction->Purification QC Agarose Gel Electrophoresis & Fluorescence Imaging Purification->QC Hybridization Microarray Hybridization QC->Hybridization

Caption: Experimental workflow for preparing this compound labeled probes.

enzymatic_incorporation cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product Template DNA Template Polymerase DNA Polymerase Template->Polymerase Primer Primer Primer->Polymerase dATP dATP dATP->Polymerase dGTP dGTP dGTP->Polymerase dCTP dCTP dCTP->Polymerase dTTP dTTP dTTP->Polymerase Fluorescein_dATP This compound Fluorescein_dATP->Polymerase Labeled_Probe Fluorescein-Labeled DNA Probe Polymerase->Labeled_Probe

Caption: Enzymatic incorporation of this compound into a DNA probe.

References

Application Notes and Protocols for the Enzymatic Incorporation of Fluorescein-12-dATP by Taq Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescein-12-dATP is a fluorescently labeled analog of deoxyadenosine triphosphate (dATP) that can be enzymatically incorporated into DNA. This allows for the non-radioactive labeling of DNA probes and amplicons for various molecular biology applications. Taq DNA polymerase, a thermostable enzyme widely used in the polymerase chain reaction (PCR), can catalyze the incorporation of this modified nucleotide. However, the efficiency of incorporation can be influenced by several factors, including the structure of the fluorescent dye and the linker arm. These application notes provide an overview of the enzymatic incorporation of this compound by Taq polymerase, including factors affecting its efficiency, recommended experimental protocols, and troubleshooting guidelines.

Data Presentation

Table 1: Factors Influencing the Incorporation Efficiency of this compound by Taq Polymerase

FactorEffect on IncorporationRecommendations
Ratio of this compound to dATP A higher ratio of labeled to unlabeled dATP increases the labeling density but can decrease the overall yield of the PCR product.Start with a ratio of 1:3 to 1:10 (this compound:dATP) and optimize based on the desired labeling density and product yield. For some applications, a 30-50% substitution has been suggested for similar fluorescently labeled nucleotides.[1]
Magnesium Chloride (MgCl₂) Concentration Optimal MgCl₂ concentration is critical for Taq polymerase activity and can be affected by the presence of labeled dNTPs.Titrate MgCl₂ concentration, typically in the range of 1.5-3.0 mM, to find the optimal concentration for your specific template and primer set.
Annealing Temperature The annealing temperature should be optimized for the specific primer set to ensure specific amplification.Use a temperature gradient PCR to determine the optimal annealing temperature.
Extension Time Longer extension times may be required to compensate for the slower incorporation rate of the modified nucleotide.Increase the extension time by 50-100% compared to a standard PCR protocol.
Template Complexity and GC Content GC-rich or complex templates may require further optimization of PCR conditions.Consider the use of PCR enhancers such as DMSO or betaine for difficult templates.
DNA Polymerase While Taq polymerase can incorporate this compound, other polymerases, particularly those from Family B (e.g., Vent, Pfu), may exhibit higher efficiency for incorporating modified nucleotides.[2][3]If high labeling density is critical and Taq polymerase performance is suboptimal, consider testing other thermostable polymerases.

Table 2: Recommended Reagent Concentrations for PCR-based DNA Labeling with this compound

ComponentFinal Concentration
10X PCR Buffer1X
dGTP, dCTP, dTTP200 µM each
dATP140-180 µM
This compound20-60 µM
Forward Primer0.1-0.5 µM
Reverse Primer0.1-0.5 µM
Template DNA1 pg - 100 ng
Taq DNA Polymerase1.25-2.5 units per 50 µL reaction
MgCl₂1.5-3.0 mM
Nuclease-free waterTo final volume

Experimental Protocols

Protocol 1: PCR-based Labeling of DNA with this compound

This protocol is a starting point for the amplification of a specific DNA target with simultaneous incorporation of this compound.

Materials:

  • 10X PCR Buffer (containing MgCl₂) or MgCl₂-free buffer with a separate MgCl₂ solution

  • dNTP mix (10 mM each of dGTP, dCTP, dTTP)

  • dATP solution (10 mM)

  • This compound solution (1 mM)

  • Forward and reverse primers (10 µM each)

  • Template DNA

  • Taq DNA Polymerase (5 U/µL)

  • Nuclease-free water

Procedure:

  • Prepare a master mix: For the desired number of reactions, prepare a master mix containing all components except the template DNA. This ensures consistency across all reactions.

  • Set up the PCR reaction: In a sterile PCR tube, combine the following components on ice:

ComponentVolume for 50 µL reactionFinal Concentration
10X PCR Buffer5 µL1X
dNTP mix (without dATP)1 µL200 µM each
dATP (10 mM)0.9 µL180 µM
This compound (1 mM)1 µL20 µM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Taq DNA Polymerase (5 U/µL)0.5 µL2.5 units
Nuclease-free waterUp to 48 µL-
Template DNA2 µLVariable
Total Volume 50 µL
  • Perform thermal cycling: Transfer the PCR tubes to a thermal cycler and perform the following program:

StepTemperatureDurationCycles
Initial Denaturation95°C2-5 minutes1
Denaturation95°C30-60 seconds30-35
Annealing50-65°C*30-60 seconds
Extension72°C1-2 minutes/kb
Final Extension72°C5-10 minutes1
Hold4°CIndefinite
  • Analyze the PCR product: After the PCR is complete, analyze the labeled DNA by agarose gel electrophoresis. The fluorescently labeled DNA can be visualized using a UV transilluminator or a gel documentation system with the appropriate filters for fluorescein (Excitation: ~494 nm, Emission: ~521 nm).

Mandatory Visualizations

Experimental Workflow for PCR-based DNA Labeling

PCR_Labeling_Workflow cluster_prep Reaction Preparation cluster_pcr Thermal Cycling cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, dNTPs, Primers, Taq) AddTemplate Add Template DNA MasterMix->AddTemplate InitialDenat Initial Denaturation (95°C) AddTemplate->InitialDenat Denat Denaturation (95°C) InitialDenat->Denat Anneal Annealing (50-65°C) Denat->Anneal 30-35 cycles FinalExtend Final Extension (72°C) Extend Extension (72°C) This compound Incorporation Anneal->Extend Extend->Denat Gel Agarose Gel Electrophoresis FinalExtend->Gel Visualize Visualize Fluorescent DNA (UV Transilluminator) Gel->Visualize

Caption: Workflow for PCR-based DNA labeling with this compound.

Signaling Pathway of Fluorescent DNA Probe in Hybridization

Hybridization_Signaling cluster_probe Probe Preparation cluster_target Target Sample cluster_detection Detection Probe Fluorescein-labeled DNA Probe Hybridized Hybridized Probe-Target Complex Probe->Hybridized Hybridization Target Target DNA/RNA (e.g., in cells or on a membrane) Target->Hybridized Detection Fluorescence Detection (Microscopy, Microarray Scanner) Hybridized->Detection Excitation Light Signal Fluorescent Signal Detection->Signal Emission

Caption: Principle of fluorescent signal generation in hybridization assays.

Troubleshooting

Problem: Low or no PCR product

Possible CauseSolution
Suboptimal ratio of this compound to dATPDecrease the concentration of this compound and/or increase the concentration of dATP.
Non-optimal MgCl₂ concentrationPerform a MgCl₂ titration from 1.5 mM to 3.0 mM.
Annealing temperature is too high or too lowOptimize the annealing temperature using a gradient PCR.
Insufficient extension timeIncrease the extension time to allow for the slower incorporation of the labeled nucleotide.
Poor template qualityUse high-quality, purified template DNA. Consider using a PCR cleanup kit.
Enzyme inhibitionEnsure that the final concentration of any PCR enhancers (e.g., DMSO) is not inhibiting the Taq polymerase.

Problem: Non-specific PCR products

Possible CauseSolution
Annealing temperature is too lowIncrease the annealing temperature in increments of 1-2°C.
Primer-dimer formationRedesign primers to avoid self-complementarity.
High MgCl₂ concentrationDecrease the MgCl₂ concentration.
Too many cyclesReduce the number of PCR cycles.

Problem: Low fluorescence signal

Possible CauseSolution
Low incorporation of this compoundIncrease the ratio of this compound to dATP. Note that this may reduce the PCR yield.
PhotobleachingProtect the labeled DNA from excessive exposure to light.
Incorrect filter set for visualizationEnsure that the excitation and emission filters are appropriate for fluorescein.

Conclusion

The enzymatic incorporation of this compound by Taq polymerase is a viable method for generating fluorescently labeled DNA for a variety of applications, including FISH and microarray analysis. While the incorporation efficiency may be lower than that of natural dATP, careful optimization of the PCR conditions, particularly the ratio of labeled to unlabeled nucleotide and the MgCl₂ concentration, can lead to successful labeling. For applications requiring very high labeling densities, exploring alternative DNA polymerases may be beneficial. These application notes provide a foundation for researchers to effectively utilize this compound in their experimental workflows.

References

Application Notes and Protocols for Fluorescein-12-dATP in 3'-End Labeling of DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein-12-dATP is a fluorescently labeled deoxyadenosine triphosphate analog that serves as a versatile tool for the non-radioactive labeling of the 3'-ends of DNA. This molecule consists of a fluorescein dye attached to dATP via a 12-atom spacer arm, which minimizes steric hindrance and facilitates its enzymatic incorporation into DNA strands. The primary enzyme utilized for this purpose is Terminal deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules.[1][2] This property makes this compound an ideal substrate for a variety of molecular biology applications, including the detection of apoptosis through the TUNEL assay, Fluorescence In Situ Hybridization (FISH), and the quality control of oligonucleotide microarrays.[3][4]

Product Specifications

Quantitative data for this compound has been compiled from various sources to provide a clear reference for its physical and spectral properties.

ParameterValueReference
Excitation Maximum (λex) 492 - 498 nm[5]
Emission Maximum (λem) 517 - 520 nm
Molar Extinction Coefficient (ε) 83,000 L·mol⁻¹·cm⁻¹
Purity ≥ 95% (HPLC)
Molecular Formula C₄₁H₄₁N₆O₁₉P₃
Molecular Weight 1014.72 g/mol
Storage Conditions -20°C, protected from light
Stability Stable for at least one year at -20°C. Avoid multiple freeze-thaw cycles.

Key Applications and Experimental Protocols

Terminal Deoxynucleotidyl Transferase (TdT) Labeling of DNA 3'-Ends

TdT catalyzes the incorporation of this compound onto the 3'-hydroxyl ends of single- or double-stranded DNA. This reaction is fundamental for preparing fluorescently labeled probes for various downstream applications.

Experimental Workflow for TdT Labeling

TdT_Labeling_Workflow Workflow for 3'-End Labeling with TdT DNA DNA with 3'-OH ends Reaction_Mix Prepare Reaction Mix: - TdT Buffer - CoCl₂ - this compound - TdT Enzyme DNA->Reaction_Mix Incubation Incubate at 37°C (30-60 minutes) Reaction_Mix->Incubation Termination Stop Reaction (e.g., with EDTA) Incubation->Termination Purification Purify Labeled DNA (e.g., spin column) Termination->Purification Labeled_DNA Fluorescently Labeled DNA Purification->Labeled_DNA

Caption: Workflow for 3'-end labeling of DNA using TdT and this compound.

Protocol for TdT Labeling

Materials:

  • DNA sample (oligonucleotides, PCR products, or fragmented genomic DNA) with 3'-OH ends

  • This compound (1 mM stock solution)

  • Terminal deoxynucleotidyl Transferase (TdT) and 5x Reaction Buffer (typically containing potassium cacodylate and CoCl₂)

  • Nuclease-free water

  • EDTA (0.5 M, pH 8.0)

  • DNA purification columns

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:

    • DNA (10-50 pmol of 3'-ends)

    • 5x TdT Reaction Buffer: 10 µL

    • This compound (1 mM): 1 µL

    • TdT Enzyme (15-20 units): 1 µL

    • Nuclease-free water to a final volume of 50 µL

  • Incubation: Mix gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 30 to 60 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA (pH 8.0).

  • Purification: Purify the labeled DNA from unincorporated nucleotides using a suitable DNA purification spin column, following the manufacturer's instructions.

  • Storage: Store the labeled DNA at -20°C, protected from light.

Detection of Apoptosis via TUNEL Assay

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis. In apoptotic cells, DNA is cleaved into numerous fragments, exposing free 3'-hydroxyl ends that can be labeled by TdT with this compound.

Signaling Pathway and Detection in TUNEL Assay

TUNEL_Assay_Pathway Mechanism of Apoptosis Detection by TUNEL Assay cluster_cell Apoptotic Cell cluster_assay TUNEL Assay Apoptotic_Signal Apoptotic Signal Caspase_Activation Caspase Activation Apoptotic_Signal->Caspase_Activation DNA_Fragmentation DNA Fragmentation (Generation of 3'-OH ends) Caspase_Activation->DNA_Fragmentation Labeling Incorporation of This compound at 3'-OH ends DNA_Fragmentation->Labeling TdT TdT Enzyme TdT->Labeling Fluorescein_dATP This compound Fluorescein_dATP->Labeling Detection Fluorescence Detection (Microscopy or Flow Cytometry) Labeling->Detection

Caption: The TUNEL assay principle for detecting apoptosis.

Protocol for TUNEL Assay on Adherent Cells

Materials:

  • Adherent cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • TdT reaction mix (as described in the TdT labeling protocol)

  • Wash buffer: PBS

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Cell Permeabilization:

    • Incubate cells with permeabilization solution for 20 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • TdT Labeling:

    • Prepare the TdT reaction mix as previously described.

    • Remove excess PBS and add 50-100 µL of the TdT reaction mix to each coverslip.

    • Incubate in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Washing:

    • Stop the reaction by washing the coverslips three times with PBS for 5 minutes each.

  • Microscopy:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.

    • Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for fluorescein (excitation ~495 nm, emission ~520 nm).

3'-End Labeling for Microarray Analysis

This compound can be used to label oligonucleotide probes at their 3'-end for quality control of microarray spotting or for specific hybridization-based assays. This method is particularly useful for arrays where probes are attached to the surface via their 5'-end.

Protocol for Microarray Probe Labeling

Materials:

  • Oligonucleotide microarray slide

  • TdT reaction mix (as described in the TdT labeling protocol)

  • Wash buffers (e.g., SSC-based buffers)

  • Microarray scanner

Procedure:

  • Pre-hybridization/Blocking: Block the microarray slide according to the manufacturer's protocol to reduce non-specific binding.

  • Labeling Reaction:

    • Prepare the TdT reaction mix.

    • Apply the reaction mix evenly over the microarray surface.

    • Incubate in a humidified chamber at 37°C for 30-60 minutes.

  • Washing:

    • Wash the slide with appropriate wash buffers to remove the reaction mix and unincorporated nucleotides. Typically, this involves a series of washes with decreasing salt concentrations.

    • Dry the slide by centrifugation or with a stream of nitrogen.

  • Scanning and Analysis:

    • Scan the microarray using a scanner with excitation and emission filters suitable for fluorescein.

    • Analyze the resulting image to assess spot morphology, probe density, and overall quality of the microarray.

Quantitative Data and Performance

While specific, direct quantitative comparisons of labeling efficiency and signal-to-noise ratios for this compound are not extensively published, the following table provides a summary of expected performance characteristics based on available literature for similar fluorescent nucleotides.

ApplicationKey ParameterExpected PerformanceFactors Influencing Performance
TdT Labeling Labeling EfficiencyHigh, dependent on DNA substrate and reaction conditions. The linker arm is optimized for efficient incorporation.Purity of DNA, concentration of 3'-ends, enzyme and nucleotide concentration, incubation time and temperature.
TUNEL Assay Signal-to-Noise RatioGenerally high, allowing for clear distinction between apoptotic and non-apoptotic cells.Fixation and permeabilization methods, stringency of washing steps, quality of reagents.
Microarray Analysis Signal IntensityStrong and stable fluorescence signal.Probe density, labeling efficiency, scanner settings, and hybridization conditions (if applicable).

One study comparing different fluorescently labeled nucleotides for 3'-end labeling of hexamer probes on a microarray found that fluorescein-labeled nucleotides showed a 23%–37% higher signal in probes with a 3'-terminal T or C compared to those with a 3'-terminal G. This suggests some sequence-dependent variation in labeling efficiency by TdT.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no fluorescent signal Inefficient TdT activityEnsure the use of a compatible reaction buffer with CoCl₂. Check the enzyme's activity with a positive control.
Low concentration of 3'-OH endsIncrease the amount of DNA in the reaction. For double-stranded DNA, consider nicking or fragmentation to generate more 3'-ends.
Degraded this compoundStore the nucleotide at -20°C and protect it from light. Avoid repeated freeze-thaw cycles.
High background fluorescence Incomplete removal of unincorporated nucleotidesEnsure thorough purification of the labeled DNA or stringent washing of the microarray/cells.
Non-specific bindingUse appropriate blocking agents during pre-hybridization (for microarrays) or in the TUNEL assay.
Inconsistent labeling Uneven distribution of reaction mixEnsure the reaction mix is spread evenly over the microarray surface or coverslip.
Impure DNA samplePurify the DNA sample to remove inhibitors of TdT activity.

Conclusion

This compound is a robust and reliable reagent for the 3'-end labeling of DNA. Its bright and stable fluorescence, coupled with its efficient incorporation by Terminal deoxynucleotidyl Transferase, makes it a valuable tool for a range of applications in molecular biology and drug discovery. The protocols provided herein offer a starting point for researchers to effectively utilize this fluorescent nucleotide in their experimental workflows. Optimization of reaction conditions may be necessary to achieve the best results for specific applications.

References

Quantification of Fluorescein-12-dATP Incorporation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of nucleotide incorporation is fundamental to numerous applications in molecular biology, from measuring enzyme kinetics and screening for polymerase inhibitors to labeling nucleic acids for hybridization-based assays. Traditionally, these methods relied on the use of radioactively labeled nucleotides. However, safety concerns and regulatory burdens have driven the development of robust, fluorescence-based alternatives. Fluorescein-12-dATP, a fluorescent analog of deoxyadenosine triphosphate, serves as a versatile tool for the non-radioactive quantification of DNA polymerase and terminal deoxynucleotidyl transferase (TdT) activity. Its incorporation into a growing DNA strand can be monitored and quantified through various methods, each offering distinct advantages in terms of sensitivity, throughput, and experimental complexity.

This document provides detailed application notes and protocols for the quantification of this compound incorporation, tailored for researchers in basic science and drug development.

Principles of Quantification Methods

There are several established methods to quantify the incorporation of this compound, primarily categorized as either direct measurement of the incorporated fluorophore or indirect measurement of the resulting double-stranded DNA product.

  • Direct Incorporation Assay (Solid-Phase): This method directly quantifies the incorporated this compound. A biotinylated primer is annealed to a template DNA and immobilized on a streptavidin-coated solid support, such as a microplate. The polymerase reaction is initiated in the presence of dNTPs, including this compound. After the reaction, unincorporated nucleotides are washed away, and the fluorescence of the immobilized, newly synthesized DNA strand is measured. This method is highly specific and offers a good signal-to-noise ratio.[1]

  • Intercalating Dye Assay (Solution-Phase): This indirect method relies on a fluorescent dye, such as EvaGreen® or PicoGreen®, that exhibits a significant increase in fluorescence upon binding to double-stranded DNA (dsDNA).[2][3] The polymerase reaction is performed in the presence of the intercalating dye. As the polymerase extends the primer along the template, the amount of dsDNA increases, leading to a proportional increase in fluorescence. This method is suitable for real-time monitoring of the reaction kinetics.[3]

  • 3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT): Unlike template-dependent DNA polymerases, TdT catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule in a template-independent manner.[4] This activity is widely used for labeling DNA fragments, as in the TUNEL (TdT-mediated dUTP Nick End Labeling) assay for detecting apoptosis. By substituting with this compound, the 3' ends of DNA can be fluorescently labeled, and the extent of incorporation can be quantified.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with fluorescence-based assays for nucleotide incorporation. These values are representative and may vary depending on the specific enzyme, substrate, and experimental conditions.

Table 1: Performance Characteristics of DNA Polymerase Assays

ParameterDirect Incorporation (Solid-Phase)Intercalating Dye (Solution-Phase)
Principle Measures fluorescence of incorporated this compound.Measures fluorescence of a dye bound to the dsDNA product.
Sensitivity HighVery High
Throughput High (96/384-well plates)High (96/384-well plates)
Real-time No (endpoint)Yes
Linearity Good (R² > 0.98)Excellent (R² > 0.99)
Limit of Detection Picomolar rangeSub-picomolar to picomolar range (<0.77 pmol of dNTP)
Z'-factor for HTS 0.5 - 0.90.6 - 0.9
Advantages Low background, direct measurement.Real-time kinetics, simple setup.
Disadvantages Multiple wash steps, potential for probe loss.Indirect measurement, potential for dye inhibition.

Table 2: Enzyme Activity and Incorporation Efficiency

EnzymeUnit DefinitionRelative Incorporation Efficiency of this compound (vs. dATP)
Taq DNA Polymerase 1 unit incorporates 10 nmol of total dNTPs in 30 min at 72°C.Moderate to High
Klenow Fragment (3'→5' exo-) 1 unit incorporates 10 nmol of total dNTPs in 30 min at 37°C.Moderate
Terminal Deoxynucleotidyl Transferase (TdT) 1 unit incorporates 1 nmol of dATP in 60 min at 37°C.High (for 3'-end labeling)

Note: The incorporation efficiency of modified nucleotides is highly dependent on the specific polymerase, the linker arm of the fluorescent dye, and the reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase DNA Polymerase Activity Assay

This protocol describes a method to quantify DNA polymerase activity by measuring the incorporation of this compound onto a biotinylated primer-template immobilized on a streptavidin-coated plate.

Materials:

  • Streptavidin-coated 96-well black plates

  • Biotinylated primer and corresponding single-stranded DNA template

  • DNA Polymerase (e.g., Taq Polymerase)

  • 10X DNA Polymerase Reaction Buffer

  • dNTP mix (dCTP, dGTP, dTTP at 10 mM each)

  • This compound (1 mM stock)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Stop Solution (e.g., 50 mM EDTA)

  • Fluorescence plate reader (Excitation: ~495 nm, Emission: ~520 nm)

Procedure:

  • Primer-Template Annealing:

    • Prepare a solution of biotinylated primer and template DNA in annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl) at a 1.5:1 molar ratio.

    • Heat to 95°C for 5 minutes and allow to cool slowly to room temperature.

  • Immobilization:

    • Add 100 µL of the annealed primer-template (e.g., at 100 nM) to each well of the streptavidin-coated plate.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Polymerase Reaction:

    • Prepare a master mix containing 1X DNA Polymerase Reaction Buffer, a final concentration of 200 µM each of dCTP, dGTP, and dTTP, and 20 µM of this compound.

    • Add the DNA polymerase to be assayed to the master mix.

    • Add 50 µL of the complete reaction mix to each well. Include a "no enzyme" control.

    • Incubate at the optimal temperature for the polymerase (e.g., 72°C for Taq) for 30-60 minutes.

  • Stopping and Washing:

    • Stop the reaction by adding 10 µL of Stop Solution to each well.

    • Wash the plate five times with 200 µL of Wash Buffer per well to remove unincorporated nucleotides.

  • Quantification:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a plate reader.

    • Subtract the average fluorescence of the "no enzyme" control wells from the experimental wells.

G cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification Anneal Anneal Biotin-Primer and Template DNA Immobilize Immobilize on Streptavidin Plate Anneal->Immobilize Wash1 Wash Plate (3x) Immobilize->Wash1 AddPolymerase Add DNA Polymerase Wash1->AddPolymerase PrepMix Prepare Reaction Mix (dNTPs, F-dATP, Buffer) PrepMix->AddPolymerase Incubate Incubate at Optimal Temperature AddPolymerase->Incubate Stop Stop Reaction (add EDTA) Incubate->Stop Wash2 Wash Plate (5x) Stop->Wash2 Read Read Fluorescence (Ex: 495nm, Em: 520nm) Wash2->Read

Solid-Phase Assay Workflow

Protocol 2: Intercalating Dye-Based DNA Polymerase Activity Assay

This protocol provides a method for real-time quantification of DNA polymerase activity using a dsDNA-binding fluorescent dye.

Materials:

  • Primer and single-stranded DNA template

  • DNA Polymerase

  • 10X DNA Polymerase Reaction Buffer

  • dNTP mix (dATP, dCTP, dGTP, dTTP at 10 mM each)

  • dsDNA intercalating dye (e.g., EvaGreen® at 20X stock)

  • qPCR instrument or fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Reaction Setup:

    • On ice, prepare a master mix in a microcentrifuge tube. For a 50 µL reaction, combine:

      • 5 µL of 10X DNA Polymerase Reaction Buffer

      • 1 µL of 10 mM dNTP mix

      • 5 µL of 1 µM primer-template mix (pre-annealed as in Protocol 1)

      • 2.5 µL of 20X EvaGreen® dye

      • Water to a final volume of 49 µL.

    • Aliquot the master mix into reaction tubes or wells of a 96-well plate.

  • Initiation and Measurement:

    • Add 1 µL of the DNA polymerase dilution to each reaction vessel. Include a "no enzyme" control.

    • Immediately place the reactions in the instrument.

    • Set the instrument to read fluorescence at the appropriate wavelengths for the dye (e.g., Ex: ~485 nm, Em: ~525 nm) at the optimal reaction temperature for the polymerase.

    • Record fluorescence at regular intervals (e.g., every 60 seconds) for 30-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the polymerase activity.

    • Compare the slopes of different enzyme concentrations or in the presence of inhibitors to quantify relative activity.

G cluster_setup Setup cluster_run Initiation & Measurement cluster_analysis Analysis PrepMix Prepare Master Mix on Ice (Buffer, dNTPs, Primer/Template, Dye) Aliquot Aliquot Mix to Plate PrepMix->Aliquot AddEnzyme Add DNA Polymerase Aliquot->AddEnzyme PlaceInReader Place in Real-Time Fluorescence Reader AddEnzyme->PlaceInReader RunKinetic Run Kinetic Program (Measure Fluorescence over Time) PlaceInReader->RunKinetic PlotData Plot Fluorescence vs. Time RunKinetic->PlotData CalcSlope Calculate Initial Reaction Rate (Slope) PlotData->CalcSlope

Intercalating Dye Assay Workflow

Protocol 3: 3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT)

This protocol details the labeling of the 3'-hydroxyl ends of DNA fragments with this compound using TdT.

Materials:

  • DNA fragments with 3'-OH ends (e.g., oligonucleotides, restriction fragments)

  • Terminal Deoxynucleotidyl Transferase (TdT)

  • 5X TdT Reaction Buffer (typically contains potassium cacodylate, Tris-HCl, and a cobalt salt)

  • This compound (1 mM stock)

  • Nuclease-free water

  • Stop Solution (e.g., 0.5 M EDTA)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube on ice, combine the following:

      • 1-10 pmol of DNA termini

      • 10 µL of 5X TdT Reaction Buffer

      • 5 µL of 1 mM this compound (final concentration ~100 µM)

      • 1-2 µL of TdT (e.g., 20 units/µL)

      • Nuclease-free water to a final volume of 50 µL.

  • Incubation:

    • Mix gently and centrifuge briefly.

    • Incubate at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 5 µL of 0.5 M EDTA.

    • Alternatively, heat-inactivate the enzyme at 70°C for 10 minutes.

  • Purification (Optional):

    • If necessary, remove unincorporated this compound using a spin column designed for nucleotide removal.

  • Quantification:

    • The labeled DNA can be quantified by measuring fluorescence. Alternatively, the labeling efficiency can be assessed by running the product on a denaturing polyacrylamide gel and visualizing the fluorescently labeled DNA.

G Start Start: DNA with 3'-OH ends Combine Combine on Ice: - DNA - 5X TdT Buffer - this compound - TdT Enzyme Start->Combine Incubate Incubate at 37°C (30-60 min) Combine->Incubate Stop Stop Reaction (EDTA or Heat) Incubate->Stop Purify Purify Labeled DNA (Optional Spin Column) Stop->Purify End End: 3'-Fluorescein Labeled DNA Purify->End

TdT 3'-End Labeling Workflow

Protocol 4: TUNEL Assay for Apoptosis Detection in Adherent Cells

This protocol is a modification of the standard TUNEL assay, using Fluorescein-12-dUTP (as a proxy for dATP, since both are incorporated by TdT at 3'-OH ends) for direct fluorescent detection of DNA fragmentation in apoptotic cells.

Materials:

  • Adherent cells grown on coverslips

  • PBS (Phosphate-Buffered Saline)

  • Fixation Solution (4% Paraformaldehyde in PBS)

  • Permeabilization Solution (0.25% Triton X-100 in PBS)

  • TdT Reaction Buffer

  • TdT Enzyme

  • Fluorescein-12-dUTP (or this compound)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Sample Preparation:

    • Wash cells on coverslips twice with PBS.

    • Fix the cells by incubating in Fixation Solution for 15 minutes at room temperature.

    • Wash twice with PBS.

  • Permeabilization:

    • Incubate the cells in Permeabilization Solution for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus.

    • Wash twice with PBS.

  • TdT Labeling Reaction:

    • Prepare the TdT reaction cocktail. For each coverslip, mix:

      • 45 µL TdT Reaction Buffer

      • 1 µL Fluorescein-12-dUTP (e.g., 50 µM stock)

      • 4 µL TdT Enzyme

    • Remove excess PBS from the coverslips and add 50 µL of the TdT reaction cocktail.

    • Incubate for 60 minutes at 37°C in a humidified chamber.

    • Negative Control: Prepare a reaction cocktail without the TdT enzyme for one coverslip.

    • Positive Control: For one coverslip, pre-treat with DNase I after permeabilization to induce DNA breaks.

  • Stopping and Staining:

    • Stop the reaction by washing the coverslips three times with PBS for 5 minutes each.

    • Incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash twice with PBS.

  • Mounting and Visualization:

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will show blue fluorescence from the DAPI counterstain.

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_viz Visualization Fix Fix Cells (4% PFA) Wash1 Wash (PBS) Fix->Wash1 Perm Permeabilize Cells (0.25% Triton X-100) Wash2 Wash (PBS) Perm->Wash2 Wash1->Perm PrepMix Prepare TdT Reaction Mix (Buffer, F-dNTP, TdT) Wash2->PrepMix Incubate Incubate at 37°C (60 min) PrepMix->Incubate StopWash Stop and Wash (3x PBS) Incubate->StopWash Counterstain Counterstain Nuclei (DAPI) StopWash->Counterstain Mount Mount Coverslip Counterstain->Mount Visualize Visualize with Fluorescence Microscope Mount->Visualize

TUNEL Assay Workflow

References

Troubleshooting & Optimization

troubleshooting low signal with Fluorescein-12-dATP probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with Fluorescein-12-dATP probes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no signal when using this compound probes?

Low signal can stem from several factors throughout the experimental workflow. The primary causes can be categorized as:

  • Inefficient Enzymatic Incorporation: The enzyme (e.g., DNA Polymerase, Terminal deoxynucleotidyl Transferase) may not be efficiently incorporating the this compound into the DNA probe.

  • Probe Concentration and Purity Issues: The final concentration of the labeled probe may be too low, or there may be residual unincorporated nucleotides or inhibitors from the labeling reaction.

  • Fluorescence Quenching: The fluorescence of the fluorescein dye may be reduced due to various quenching mechanisms.[1][2]

  • Suboptimal Imaging and Detection: The settings and filters on the imaging system may not be appropriate for fluorescein, or the signal may be lost due to photobleaching.[3][4][5]

  • Probe Degradation: The this compound or the labeled probe may have degraded due to improper storage or handling.

Q2: How does the structure of the DNA terminus affect labeling efficiency with Terminal deoxynucleotidyl Transferase (TdT)?

The efficiency of 3'-end labeling with TdT is dependent on the structure of the 3'-OH terminus. 3'-protruding ends are labeled with the highest efficiency, followed by blunt ends and then recessed 3' ends.

Q3: Can high concentrations of this compound lead to lower signal?

Yes, fluorescein is known to exhibit self-quenching at high concentrations. This phenomenon occurs when fluorescein molecules are in close proximity, leading to a reduction in fluorescence efficiency. Therefore, it is crucial to optimize the ratio of this compound to its natural counterpart, dATP, during the labeling reaction.

Q4: What is photobleaching and how can I prevent it?

Photobleaching is the irreversible degradation of a fluorophore due to prolonged exposure to excitation light, resulting in a loss of fluorescent signal. To minimize photobleaching, you can:

  • Reduce the exposure time and excitation light intensity during imaging.

  • Use an anti-fade mounting medium.

  • Acquire images efficiently and avoid unnecessary exposure to the excitation source.

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal After Labeling Reaction

If you observe a weak or absent signal after the enzymatic labeling of your DNA probe with this compound, consider the following potential causes and solutions.

Potential CauseRecommended Troubleshooting Steps
Inefficient Enzymatic Incorporation Optimize Enzyme Concentration: Titrate the concentration of the DNA polymerase or TdT to find the optimal amount for your reaction. Verify Enzyme Activity: Ensure the enzyme is active and has been stored correctly. If in doubt, test with a control template and unlabeled dNTPs. Check Reaction Buffer Composition: Confirm that the reaction buffer contains the necessary cofactors (e.g., Co²+ for TdT) and is at the correct pH. Optimize Incubation Time and Temperature: Adjust the incubation time and temperature as recommended for the specific enzyme being used. Longer incubation times (up to 20 hours) can sometimes increase the yield of labeled DNA.
Suboptimal Ratio of Labeled to Unlabeled Nucleotide Adjust this compound:dATP Ratio: A common starting point for PCR and nick translation is a ratio of 30-50% this compound to 70-50% dATP. This ratio may need to be optimized for your specific application to avoid self-quenching.
Poor Quality of DNA Template Assess Template Purity and Integrity: Ensure the DNA template is free of contaminants such as phenol, ethanol, and salts, which can inhibit enzymatic activity. Run the template on an agarose gel to check for degradation. Denature DNA Thoroughly: For methods like random priming, complete denaturation of the DNA is crucial for efficient labeling.
Degradation of this compound Proper Storage: Store this compound at -20°C and protect it from light. Repeated freeze-thaw cycles should be avoided. Check Expiration Date: Do not use expired reagents. A decomposition of approximately 5% can occur within 6 months when stored at -15 to -25°C.
Problem 2: Good Labeling Efficiency but Low Signal During Imaging

If you have confirmed successful incorporation of this compound but still observe a low signal during microscopy or other detection methods, the issue may lie with the imaging process or the properties of the fluorophore itself.

Potential CauseRecommended Troubleshooting Steps
Fluorescence Quenching Dynamic Quenching: This can be caused by molecules like molecular oxygen in the solution. Ensure buffers are properly degassed if this is a concern. Static Quenching: This occurs when a non-fluorescent complex forms between the fluorophore and another molecule. Ensure your buffers and sample environment are free from quenching agents like heavy metal ions.
Incorrect Imaging Settings Verify Filter Sets: Ensure the excitation and emission filters on your microscope or plate reader are appropriate for fluorescein (typical λexc ~492 nm, λem ~517 nm). Optimize Exposure Time and Gain: Adjust the exposure time and gain settings on your detector. Settings that are too low will result in a weak signal, while settings that are too high can lead to saturation and increased noise.
Photobleaching Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium to reduce photobleaching. Minimize Light Exposure: Limit the sample's exposure to the excitation light source. Use neutral density filters to reduce illumination intensity if possible.
High Background Fluorescence Use Appropriate Blocking Buffers: If performing in situ hybridization, use appropriate blocking agents to minimize non-specific binding of the probe. Wash Thoroughly: Increase the number and duration of wash steps after hybridization to remove unbound probes. Check for Autofluorescence: Include an unstained control sample to assess the level of natural fluorescence in your cells or tissue.

Experimental Protocols

Protocol 1: 3'-End Labeling of Oligonucleotides using Terminal Deoxynucleotidyl Transferase (TdT)

This protocol describes the addition of a single this compound to the 3'-terminus of an oligonucleotide.

Materials:

  • DNA Oligonucleotide (10 pmol)

  • Terminal Deoxynucleotidyl Transferase (TdT)

  • 5X TdT Reaction Buffer

  • This compound (1 mM stock)

  • Nuclease-free water

  • 0.5 M EDTA (for reaction termination)

Procedure:

  • In a microcentrifuge tube on ice, combine the following:

    • 10 pmol DNA oligonucleotide

    • 4 µL 5X TdT Reaction Buffer

    • 1 µL this compound (1 mM)

    • 1 µL TdT (e.g., 20 units)

    • Nuclease-free water to a final volume of 20 µL

  • Mix gently by pipetting up and down.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA or by heating to 70°C for 10 minutes.

  • The labeled oligonucleotide can be purified from unincorporated nucleotides using a suitable spin column or ethanol precipitation.

Protocol 2: DNA Labeling by PCR

This protocol is for incorporating this compound during a standard PCR amplification.

Materials:

  • DNA Template

  • Forward and Reverse Primers

  • Taq DNA Polymerase or other suitable polymerase

  • 10X PCR Buffer

  • dNTP mix (10 mM each of dGTP, dCTP, dTTP)

  • dATP (10 mM)

  • This compound (1 mM)

  • Nuclease-free water

Procedure:

  • Prepare a nucleotide mix with the desired ratio of labeled to unlabeled dATP. For a 1:2 ratio (33% labeled):

    • 1 µL 10 mM dATP

    • 2 µL 1 mM this compound

    • Adjust volumes for your final reaction concentration.

  • Set up the PCR reaction in a final volume of 50 µL:

    • 5 µL 10X PCR Buffer

    • 1 µL DNA Template (1-10 ng)

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 1 µL dNTP mix (without dATP)

    • 1 µL of the prepared dATP/Fluorescein-12-dATP mix

    • 0.5 µL Taq DNA Polymerase

    • Nuclease-free water to 50 µL

  • Perform PCR using your standard cycling conditions.

  • Analyze the labeled PCR product by agarose gel electrophoresis. The labeled product should migrate slightly slower than the unlabeled control.

  • Purify the labeled PCR product to remove unincorporated nucleotides and primers.

Visualizations

G cluster_workflow Troubleshooting Workflow: Low Signal start Low or No Signal Observed q1 Check Labeling Efficiency start->q1 a1_yes Labeling Confirmed q1->a1_yes Yes a1_no Low/No Labeling q1->a1_no No q3 Check Imaging Setup a1_yes->q3 q2 Optimize Labeling Reaction a1_no->q2 q2->q1 Re-evaluate end_bad Consult Further q2->end_bad If still low a3_yes Imaging Settings Correct q3->a3_yes Yes a3_no Suboptimal Settings q3->a3_no No q5 Investigate Quenching/Photobleaching a3_yes->q5 q4 Optimize Imaging Parameters a3_no->q4 q4->q3 Re-evaluate end_good Signal Improved q5->end_good

Caption: Troubleshooting decision tree for low signal with this compound probes.

G cluster_labeling Enzymatic Labeling with this compound dna DNA Template (with 3'-OH) reaction Labeling Reaction (Incubation) dna->reaction enzyme DNA Polymerase or TdT enzyme->reaction dntps dNTPs + This compound dntps->reaction labeled_probe Fluorescein-Labeled DNA Probe reaction->labeled_probe purification Purification labeled_probe->purification final_product Purified Labeled Probe purification->final_product

Caption: General workflow for enzymatic labeling of DNA with this compound.

References

Technical Support Center: Optimizing Fluorescein-12-dATP Concentration in PCR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the concentration of Fluorescein-12-dATP in Polymerase Chain Reaction (PCR) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of incorporating this compound into a PCR reaction?

A1: this compound is a fluorescently labeled analog of deoxyadenosine triphosphate (dATP). Its primary purpose is to enzymatically label DNA during PCR, generating fluorescently tagged amplicons. These labeled products can then be used in a variety of downstream applications, including DNA sequencing, fluorescence in situ hybridization (FISH), microarrays, and other fluorescence-based detection methods.

Q2: How does the incorporation of this compound affect PCR efficiency?

A2: The incorporation of modified nucleotides like this compound can sometimes decrease PCR efficiency. The bulky fluorescein molecule can cause steric hindrance for the DNA polymerase, potentially slowing down or inhibiting the extension step. Finding the optimal ratio of this compound to unmodified dATP is crucial to balance labeling efficiency with robust amplification.

Q3: What is a typical starting ratio of this compound to dATP?

A3: A common starting point for optimization is to test various ratios of this compound to dATP. For many applications, a typical starting ratio of the corresponding unlabeled dNTP to the fluorescently labeled dNTP ([F]dNTP) is between 100:1 and 1000:1.[1] However, the optimal ratio is highly dependent on the specific application, the DNA polymerase used, and the sequence of the template DNA. It is recommended to perform a titration experiment to determine the ideal ratio for your specific experimental conditions.

Q4: Can I completely replace dATP with this compound in my PCR reaction?

A4: It is generally not recommended to completely replace dATP with this compound. A complete substitution would likely lead to significant inhibition of the PCR reaction and result in little to no product. A balanced ratio is necessary to achieve both efficient amplification and adequate fluorescent labeling. The maximum ratio of fluorescently labeled dNTP to the unlabeled dNTP that can be used without significantly impacting amplification efficiency is approximately 1:4.[1]

Q5: How should I store and handle this compound?

A5: this compound should be stored at -20°C in the dark to prevent photobleaching and degradation. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles. When preparing PCR reactions, it is best practice to keep the nucleotide solutions on ice.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low PCR Product Inhibition by this compound: The concentration of the fluorescently labeled dATP is too high, inhibiting the DNA polymerase.Decrease the concentration of this compound. Test a range of lower ratios of this compound to dATP.
Suboptimal Reagent Concentrations: Incorrect concentrations of MgCl₂, primers, or standard dNTPs can lead to reaction failure.Optimize the MgCl₂ concentration, as dNTPs (including fluorescently labeled ones) chelate Mg²⁺ ions. Ensure primers and other dNTPs are at their optimal concentrations.
Inappropriate Thermal Cycling Conditions: Denaturation, annealing, or extension times and temperatures may not be optimal for the polymerase in the presence of the modified nucleotide.Increase the initial denaturation time to ensure complete template separation. Optimize the annealing temperature using a gradient PCR. Increase the extension time to allow the polymerase more time to incorporate the modified nucleotide.
Non-Specific PCR Products (Extra Bands on Gel) High Concentration of this compound: Can sometimes lead to non-specific amplification.Reduce the concentration of this compound.
Low Annealing Temperature: Primers are binding to non-target sequences.Increase the annealing temperature in increments of 1-2°C.
Excess MgCl₂: High magnesium concentrations can decrease the stringency of primer binding.Titrate the MgCl₂ concentration downwards in 0.5 mM increments.
Low Fluorescent Signal Inefficient Incorporation of this compound: The ratio of labeled to unlabeled dATP is too low.Increase the proportion of this compound in the dATP mix. Test ratios such as 1:10, 1:4, or even higher, while monitoring the impact on PCR yield.
Insufficient Number of PCR Cycles: The amount of labeled product is below the detection limit.Increase the number of PCR cycles (e.g., from 30 to 35 or 40).
Suboptimal dNTP Concentration: The overall dNTP concentration may be too low for efficient amplification and labeling.Ensure the total dNTP concentration is within the recommended range for your polymerase, typically around 200 µM of each dNTP.[2]
Inconsistent Results Pipetting Errors: Inaccurate pipetting of small volumes of concentrated this compound.Prepare a working dilution of this compound to allow for more accurate pipetting of larger volumes.[1]
Reagent Degradation: Repeated freeze-thaw cycles of this compound or other reagents.Aliquot reagents into smaller, single-use volumes.

Quantitative Data Summary

The optimal concentration of this compound is a balance between achieving a strong fluorescent signal and maintaining high PCR efficiency. The following table provides a starting point for optimization experiments.

Parameter Recommended Starting Range Notes
Total dNTP Concentration 200 µM of each dNTP (dATP, dCTP, dGTP, dTTP)This is a standard concentration for many PCR protocols.[2]
This compound:dATP Ratio 1:100 to 1:4 (labeled:unlabeled)A wider range of 1:1000 to 1:4 has been suggested. Start with a lower ratio (e.g., 1:50) and increase the proportion of this compound as needed.
Final this compound Concentration 2 µM - 50 µMThis is calculated based on the total dATP concentration and the tested ratio.
MgCl₂ Concentration 1.5 mM - 3.0 mMOptimization is critical. Start with the concentration recommended for your DNA polymerase and adjust in 0.5 mM increments.
Primer Concentration 0.1 µM - 0.5 µMStandard primer concentrations are usually sufficient.

Experimental Protocols

Protocol: Optimizing the Ratio of this compound to dATP

This protocol outlines a method for determining the optimal ratio of this compound to dATP for your specific PCR assay.

  • Prepare a dNTP Master Mix: Prepare a master mix containing dCTP, dGTP, and dTTP at your desired final concentration (e.g., 200 µM each).

  • Prepare dATP/Fluorescein-12-dATP Mixes: Create a series of dATP mixes with varying ratios of this compound to dATP. For a final total dATP concentration of 200 µM, you can prepare the following mixes:

MixRatio (this compound:dATP)Final [this compound]Final [dATP]
11:504 µM196 µM
21:2010 µM190 µM
31:1020 µM180 µM
41:450 µM150 µM
  • Set up PCR Reactions: Assemble your PCR reactions as you normally would, keeping all other components (DNA template, primers, polymerase, buffer, MgCl₂) at a constant concentration. For each ratio to be tested, add the corresponding dATP/Fluorescein-12-dATP mix.

  • Include Controls:

    • Positive Control: A reaction containing only unmodified dATP (200 µM) and no this compound.

    • Negative Control: A reaction with no DNA template.

  • Perform PCR: Run the PCR using your standard cycling conditions.

  • Analyze Results:

    • Gel Electrophoresis: Run a portion of each PCR product on an agarose gel to assess the yield and specificity of the amplification. Compare the band intensities of the target amplicon across the different ratios.

    • Fluorescence Measurement: If you have access to a fluorescence plate reader or a similar instrument, measure the fluorescence intensity of the remaining PCR products to determine the labeling efficiency.

  • Determine Optimal Ratio: The optimal ratio will provide a strong fluorescent signal without significantly compromising the PCR product yield.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_pcr PCR Setup cluster_analysis Analysis cluster_conclusion Conclusion dNTP_mix Prepare dNTP Mix (dCTP, dGTP, dTTP) pcr_setup Assemble PCR Reactions with Different Labeled:Unlabeled dATP Ratios dNTP_mix->pcr_setup labeled_dATP_mix Prepare Serial Dilutions of This compound:dATP Ratios labeled_dATP_mix->pcr_setup controls Include Positive and Negative Controls run_pcr Perform PCR Amplification pcr_setup->run_pcr gel Analyze PCR Products on Agarose Gel run_pcr->gel fluorescence Measure Fluorescence of PCR Products run_pcr->fluorescence optimize Determine Optimal Ratio for Signal and Yield gel->optimize fluorescence->optimize

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_no_product No/Low Product cluster_low_signal Low Fluorescent Signal cluster_nonspecific Non-Specific Products start PCR with this compound Fails check_ratio Is the this compound: dATP ratio too high? start->check_ratio No Product increase_ratio Is the this compound: dATP ratio too low? start->increase_ratio Low Signal check_annealing Is the annealing temperature too low? start->check_annealing Non-Specific Bands check_mgcl2 Is the MgCl₂ concentration optimal? check_ratio->check_mgcl2 No check_cycling Are thermal cycling conditions adequate? check_mgcl2->check_cycling No increase_cycles Are there enough PCR cycles? increase_ratio->increase_cycles No check_mgcl2_high Is the MgCl₂ concentration too high? check_annealing->check_mgcl2_high No

Caption: Troubleshooting logic for common PCR issues.

References

reducing background fluorescence in FISH with Fluorescein-12-dATP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fluorescence In Situ Hybridization (FISH) using Fluorescein-12-dATP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve high-quality results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using this compound in FISH?

High background fluorescence in FISH experiments using fluorescein-labeled probes can originate from several sources, significantly obscuring critical data and complicating interpretation.[1] The main contributors to high background are:

  • Autofluorescence: Tissues and cells contain endogenous molecules, such as NADH, flavins, collagen, and lipofuscin, that fluoresce naturally, especially when excited by wavelengths used for fluorescein.[2][3] Aldehyde-based fixatives like formalin can also induce autofluorescence.[2][4]

  • Non-specific Probe Binding: The fluorescently labeled probe may bind to non-target sequences or cellular components, leading to a diffuse background signal. This can be caused by improper hybridization conditions, incorrect probe concentration, or the presence of repetitive sequences in the probe.

  • Suboptimal Washing Steps: Inadequate or insufficiently stringent post-hybridization washes can fail to remove all of the unbound or weakly bound probes, resulting in high background.

  • Issues with Reagents and Materials: The use of degraded reagents, contaminated buffers, or inappropriate slides (e.g., positively charged slides for cell suspensions) can contribute to background fluorescence.

Q2: How does pH affect the signal from this compound, and how can I control it?

The fluorescence emission of fluorescein is highly sensitive to pH. Under basic conditions (pH > 8), fluorescein exhibits strong fluorescence. However, as the pH becomes acidic (below ~6.4), its fluorescence intensity dramatically decreases. To ensure a bright and stable signal from your this compound labeled probes, it is crucial to maintain the pH of your wash buffers and mounting medium within the optimal range of 7.0 to 7.5. Always check and adjust the pH of your solutions before use.

Q3: I am observing a weak or faded signal. What are the possible causes and solutions?

A weak or faded signal can be as problematic as high background. Common causes include:

  • Poor Probe Labeling Efficiency: Ensure that the this compound has been efficiently incorporated into your probe.

  • Suboptimal Hybridization Conditions: The temperature and duration of hybridization may not be optimal for your specific probe and target.

  • Overly Stringent Washes: While stringent washes are necessary to reduce background, excessively harsh conditions (e.g., too high temperature or too low salt concentration) can strip the specific probe from its target.

  • Photobleaching: Fluorescein is susceptible to photobleaching upon exposure to excitation light. Minimize light exposure during imaging and use an antifade mounting medium.

  • Sample Preparation Issues: Over-fixation or over-permeabilization of the sample can damage the target nucleic acid, leading to reduced probe binding.

Troubleshooting Guides

Problem: High Background Fluorescence

High background can make it difficult to distinguish the specific FISH signal. The following table summarizes key parameters to check and optimize.

ParameterPotential IssueRecommended Action
Sample Preparation Autofluorescence from fixationPerfuse tissues with PBS before fixation to remove red blood cells. Minimize fixation time. Consider alternative fixatives to formaldehyde.
Endogenous autofluorescenceTreat samples with an autofluorescence quenching agent such as Sodium Borohydride or Sudan Black B (see detailed protocols below).
Probe Probe concentration too highTitrate the probe concentration to find the optimal balance between signal strength and background.
Presence of repetitive sequencesIf designing custom probes, check for and avoid repetitive sequences that can cause non-specific binding.
Hybridization Non-optimal temperatureOptimize the hybridization temperature for your specific probe.
Incorrect formamide concentrationAdjust the formamide concentration in the hybridization buffer; higher concentrations increase stringency.
Washing Insufficient wash stringencyIncrease the temperature or decrease the salt concentration (e.g., lower SSC concentration) of the post-hybridization washes.
Incorrect pH of wash bufferEnsure the pH of all wash buffers is between 7.0 and 7.5.
Mounting Inappropriate mounting mediumUse a high-quality antifade mounting medium to preserve the signal and reduce photobleaching.
Troubleshooting Workflow for High Background

The following diagram illustrates a logical workflow for troubleshooting high background fluorescence in your FISH experiments.

Troubleshooting_Workflow Troubleshooting High Background in Fluorescein-FISH Start High Background Observed Check_Autofluorescence Is autofluorescence high in an unstained control? Start->Check_Autofluorescence Quench_Autofluorescence Implement Autofluorescence Quenching Protocol (e.g., Sodium Borohydride, Sudan Black B) Check_Autofluorescence->Quench_Autofluorescence Yes Optimize_Washes Optimize Post-Hybridization Washes Check_Autofluorescence->Optimize_Washes No Quench_Autofluorescence->Optimize_Washes Increase_Stringency Increase Wash Stringency (↑ Temp, ↓ Salt) Optimize_Washes->Increase_Stringency Action Check_pH Verify Wash Buffer pH (7.0-7.5) Optimize_Washes->Check_pH Action Optimize_Probe Optimize Probe Concentration Increase_Stringency->Optimize_Probe Check_pH->Optimize_Probe Titrate_Probe Perform Probe Titration Optimize_Probe->Titrate_Probe Action Check_Hybridization Review Hybridization Conditions Titrate_Probe->Check_Hybridization Adjust_Hybridization Adjust Hybridization Temp & Formamide % Check_Hybridization->Adjust_Hybridization Action Final_Review Review Entire Protocol for Deviations Adjust_Hybridization->Final_Review Success Background Reduced Final_Review->Success

A logical workflow for troubleshooting high background fluorescence.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence

This protocol is effective for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.

Materials:

  • Sodium Borohydride (NaBH₄)

  • Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

  • Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to an aqueous solution.

  • Preparation of Quenching Solution: Immediately before use, prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS. The solution will fizz.

  • Incubation: Apply the freshly prepared NaBH₄ solution to the samples.

    • For cell monolayers fixed with glutaraldehyde, incubate for 4 minutes, replace with fresh solution, and incubate for another 4 minutes.

    • For paraffin-embedded sections (7 µm) fixed with paraformaldehyde, incubate three times for 10 minutes each in fresh NaBH₄ solution.

  • Washing: Wash the slides thoroughly three times for 5 minutes each in PBS to remove all traces of sodium borohydride.

  • Proceed with FISH Protocol: Continue with your standard FISH protocol (e.g., permeabilization, hybridization).

Protocol 2: Sudan Black B Treatment for Quenching Lipofuscin Autofluorescence

Sudan Black B is effective at reducing autofluorescence from lipofuscin, which can be a problem in aged tissues.

Materials:

  • Sudan Black B (SBB)

  • 70% Ethanol

  • PBS containing 0.02% Tween 20 (PBS-T)

Procedure:

  • Rehydration/Fixation: For FFPE sections, deparaffinize and rehydrate to 70% ethanol. For frozen sections, fix as required and bring to 70% ethanol.

  • Preparation of Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove any undissolved particles.

  • Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Washing: Wash the slides extensively in PBS-T until no more color leaches from the sections (typically 3 washes of 5 minutes each).

  • Proceed with FISH Protocol: Continue with your FISH protocol. Note that SBB treatment can sometimes be performed after the hybridization and detection steps, but this may result in a lower specific signal.

General FISH Protocol Workflow

The following diagram outlines the key stages of a typical FISH experiment. Each step is a potential point for optimization to reduce background.

FISH_Workflow General FISH Experimental Workflow Sample_Prep Sample Preparation (Fixation, Sectioning/Spreading) Pretreatment Pre-treatment (Permeabilization, Protease Digestion) Sample_Prep->Pretreatment Denaturation Denaturation (Sample and Probe) Pretreatment->Denaturation Hybridization Hybridization Denaturation->Hybridization Post_Hyb_Wash Post-Hybridization Washes Hybridization->Post_Hyb_Wash Counterstain_Mount Counterstaining and Mounting Post_Hyb_Wash->Counterstain_Mount Imaging Fluorescence Imaging Counterstain_Mount->Imaging

A diagram illustrating the main stages of a FISH experiment.

References

photobleaching of Fluorescein-12-dATP and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of Fluorescein-12-dATP during experiments.

Troubleshooting Guide

Rapid signal loss of your this compound during fluorescence microscopy is a common challenge. This guide will help you identify the cause and find a solution.

ProblemPotential CauseRecommended Solution
Rapid fading of fluorescence signal upon illumination Photobleaching: The fluorescent molecule is being irreversibly damaged by the excitation light.[1][2]1. Reduce Excitation Light: Lower the laser power or illumination intensity to the minimum required for a clear image. Use neutral density filters to attenuate the light.[3] 2. Minimize Exposure Time: Decrease the camera exposure time. For time-lapse experiments, increase the interval between image acquisitions. 3. Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium.[4][5]
Weak or no initial fluorescent signal Incorrect Filter Set: The excitation and emission filters on the microscope do not match the spectral properties of fluorescein (excitation/emission maxima ~498/517 nm).Verify that you are using a standard fluorescein or FITC filter set.
Low Incorporation of this compound: The fluorescent nucleotide was not efficiently incorporated into the DNA.Optimize your labeling reaction (e.g., PCR, nick translation). Ensure the concentration of this compound is appropriate and that the polymerase is functioning correctly.
Degraded this compound: The reagent may have degraded due to improper storage or handling.Store this compound at -20°C and protect it from light. Avoid repeated freeze-thaw cycles.
High background fluorescence Excess Unincorporated this compound: Residual free fluorescent nucleotides are present in the sample.Purify your labeled DNA probe to remove unincorporated nucleotides.
Autofluorescence: The sample itself is fluorescing.Image a control sample that has not been labeled to assess the level of autofluorescence. If necessary, use a mounting medium with an autofluorescence quencher.
Uneven or patchy fluorescence Incomplete Hybridization (for FISH): The fluorescent probe has not bound uniformly to the target sequence.Optimize your FISH protocol, including denaturation and hybridization times and temperatures.
Poor Sample Preparation: The cells or tissues were not properly fixed or permeabilized, preventing the probe from accessing the target.Review and optimize your sample preparation protocol.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, such as the fluorescein moiety of this compound, upon exposure to excitation light. This process occurs when the fluorophore, in its excited state, undergoes chemical reactions, often involving molecular oxygen, that render it permanently unable to fluoresce. This leads to a gradual fading of the fluorescent signal during an imaging experiment.

Q2: How can I quantitatively assess the effectiveness of an antifade reagent?

A2: You can create a photobleaching curve to compare the rate of fluorescence decay with and without an antifade reagent. To do this, continuously image a specific area of your sample and measure the fluorescence intensity over time. Plot the normalized intensity against time for each condition. A slower decay rate indicates more effective photoprotection.

Q3: Are there any alternatives to this compound that are more photostable?

A3: Yes, several other fluorescent dyes are known to be more photostable than fluorescein. Dyes such as the Alexa Fluor series (e.g., Alexa Fluor 488, which has similar spectral properties to fluorescein) and DyLight Fluors are generally more resistant to photobleaching. However, the choice of dye will depend on the specific requirements of your experiment, including the labeling method and available microscope filters.

Q4: How should I store and handle this compound to maintain its quality?

A4: this compound should be stored at -20°C and protected from light. It is often supplied in a buffered solution. To minimize degradation, it is advisable to aliquot the solution upon receipt to avoid multiple freeze-thaw cycles. When preparing for an experiment, keep the vial on ice and minimize its exposure to ambient light.

Q5: Can I use the same antifade reagent for both live-cell and fixed-cell imaging?

A5: Not always. Many antifade reagents used for fixed-cell imaging contain components like glycerol or hardening agents that are not compatible with live cells. For live-cell experiments, it is crucial to use antifade reagents specifically formulated for this purpose, such as ProLong Live Antifade Reagent, which are designed to be non-toxic and maintain cell viability.

Quantitative Data on Antifade Reagent Efficacy

The photostability of fluorescein can be significantly enhanced by the use of antifade reagents. The following table provides a summary of the relative effectiveness of common antifade agents on the photobleaching of fluorescein isothiocyanate (FITC), a closely related fluorophore. The data is presented as the time to 50% intensity decay (half-life) under continuous illumination.

Antifade ReagentCompositionRelative Fluorescence Half-Life (Approximate)Notes
None (Glycerol/PBS) -1xBaseline for comparison.
n-Propyl gallate (NPG) Antioxidant5-10xCan have anti-apoptotic properties which may affect biological studies.
1,4-diazabicyclo[2.2.2]octane (DABCO) Triplet state quencher5-15xLess toxic but also less effective than PPD.
p-Phenylenediamine (PPD) Free radical scavenger10-20xHighly effective but can be toxic and may react with certain other dyes.
Vectashield® Commercial formulation (contains PPD)>20xOffers excellent protection for fluorescein.
ProLong® Gold Antifade Mountant Commercial formulation>20xKnown for good performance with a wide range of dyes.

Note: The exact photobleaching rates can vary depending on the specific experimental conditions, such as illumination intensity, dye concentration, and sample type.

Experimental Protocols

Protocol 1: Fluorescent DNA Labeling using PCR with Fluorescein-12-dUTP

This protocol is adapted for this compound by substituting it for Fluorescein-12-dUTP.

Materials:

  • DNA template

  • Forward and reverse primers

  • Taq DNA polymerase and corresponding buffer

  • dNTP mix (dCTP, dGTP, dTTP)

  • This compound

  • Nuclease-free water

Procedure:

  • Prepare the PCR Reaction Mix: In a PCR tube, combine the following components on ice:

    • 10x PCR Buffer: 5 µL

    • dNTP mix (10 mM each, without dATP): 1 µL

    • dATP (10 mM): 0.5 µL

    • This compound (1 mM): 1.5 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • DNA Template (10-100 ng): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to a final volume of 50 µL

    • Note: The optimal ratio of this compound to dATP may need to be determined empirically for your specific application.

  • Perform PCR: Use a standard thermal cycling program appropriate for your primers and template. A typical program would be:

    • Initial Denaturation: 95°C for 3 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds

      • Extension: 72°C for 1 minute per kb of product length

    • Final Extension: 72°C for 5 minutes

  • Purify the Labeled Product: After PCR, purify the fluorescently labeled DNA from unincorporated nucleotides and primers using a PCR purification kit or ethanol precipitation.

  • Storage: Store the purified, labeled DNA at -20°C, protected from light.

Protocol 2: Fluorescence In Situ Hybridization (FISH) with a Fluorescein-Labeled Probe

Materials:

  • Slides with fixed cells or tissue sections

  • Fluorescein-labeled DNA probe

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

  • Wash buffers (e.g., 0.4x SSC, 2x SSC with 0.05% Tween-20)

  • DAPI counterstain in an antifade mounting medium (e.g., ProLong® Gold Antifade with DAPI)

  • Coverslips

Procedure:

  • Slide Preparation:

    • If using paraffin-embedded tissue, deparaffinize and rehydrate the sections.

    • Perform any necessary pretreatments, such as RNase A and pepsin digestion, to improve probe accessibility.

    • Dehydrate the slides through an ethanol series (70%, 85%, 100%) and air dry.

  • Denaturation:

    • Apply the fluorescein-labeled probe in hybridization buffer to the slide.

    • Cover with a coverslip and seal the edges.

    • Co-denature the probe and target DNA on a heat block at 72-75°C for 5-10 minutes.

  • Hybridization:

    • Incubate the slides in a humidified chamber at 37°C overnight.

  • Post-Hybridization Washes:

    • Carefully remove the coverslip.

    • Wash the slides in 0.4x SSC at 72°C for 2 minutes to remove non-specifically bound probe.

    • Wash in 2x SSC with 0.05% Tween-20 at room temperature for 30 seconds.

  • Counterstaining and Mounting:

    • Dehydrate the slides again through an ethanol series and air dry in the dark.

    • Apply a drop of antifade mounting medium containing DAPI to the slide.

    • Carefully place a coverslip over the sample, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate filter sets for fluorescein and DAPI.

    • To minimize photobleaching during imaging, use the lowest possible excitation intensity and exposure time. Locate the area of interest using the DAPI channel before exposing the fluorescein channel to the excitation light.

Visualizations

Photobleaching_Mechanism S0 Ground State (S0) Fluorophore S1 Excited Singlet State (S1) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence (Emission) T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with O2 (Photobleaching)

Caption: The Jablonski diagram illustrating the photobleaching process of a fluorophore.

Experimental_Workflow Labeling DNA Labeling with This compound Purification Purification of Labeled Probe Labeling->Purification Denaturation Denaturation Purification->Denaturation Sample_Prep Sample Preparation (e.g., Cell Fixation) Sample_Prep->Denaturation Hybridization Hybridization Denaturation->Hybridization Washes Post-Hybridization Washes Hybridization->Washes Mounting Mounting with Antifade Medium Washes->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Analysis Image Analysis Imaging->Analysis Troubleshooting_Workflow Start Signal Fading? Check_Intensity Reduce Light Intensity/Exposure? Start->Check_Intensity Yes Check_Filters Correct Filter Set? Start->Check_Filters No Initial Signal Use_Antifade Use Antifade Reagent? Check_Intensity->Use_Antifade Still Fading Solution Problem Solved Check_Intensity->Solution Fading Reduced Use_Antifade->Solution Fading Reduced No_Solution Consult Further Documentation Use_Antifade->No_Solution Still Fading Optimize_Labeling Optimize Labeling Protocol? Check_Filters->Optimize_Labeling Yes Check_Filters->No_Solution No Check_Storage Proper Storage and Handling? Optimize_Labeling->Check_Storage Signal Still Low Optimize_Labeling->Solution Signal Improved Check_Storage->Solution No Check_Storage->No_Solution Yes

References

Technical Support Center: Fluorescein-12-dATP Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the labeling efficiency of Fluorescein-12-dATP in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

This compound is a fluorescently labeled analog of deoxyadenosine triphosphate (dATP).[1][2][3] It is designed to be enzymatically incorporated into DNA, acting as a substitute for its natural counterpart, dATP.[2] This allows for the production of fluorescently labeled DNA probes. The key feature of this molecule is the fluorescein fluorophore, which is attached to the adenine base via a 12-atom linker. This linker is optimized to ensure efficient incorporation by various DNA polymerases.[2]

The resulting fluorescently labeled DNA is ideal for a variety of molecular biology applications, including:

  • Fluorescence in situ hybridization (FISH)

  • Microarray-based gene expression profiling

  • PCR product labeling

  • Nick translation

  • 3'-end labeling

Q2: How should I store and handle this compound?

Proper storage and handling are critical to maintaining the stability and performance of this compound.

  • Storage Temperature: Store the solution at -20°C.

  • Light Sensitivity: Fluorescein is susceptible to photobleaching. It is crucial to protect the stock solution and any labeling reactions from light as much as possible. Conduct experiments under low-light conditions.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the molecule. It is advisable to aliquot the stock solution into smaller, single-use volumes to minimize this.

Q3: What is the optimal ratio of this compound to dATP in a labeling reaction?

The optimal ratio of labeled to unlabeled dATP is a critical factor influencing labeling efficiency and the functionality of the resulting probe. While the ideal ratio can vary depending on the specific application, DNA polymerase used, and the desired degree of labeling, a common starting point is a molar ratio of 1:2 to 1:4 (this compound:dATP). For some PCR and nick translation applications, a ratio of 30-50% fluorescently labeled nucleotide to 50-70% unlabeled nucleotide is recommended. It is highly recommended to empirically determine the optimal ratio for your specific experimental setup.

Q4: Which DNA polymerases can incorporate this compound?

Several DNA polymerases can incorporate this compound, although with varying efficiencies. The bulky fluorescein molecule can present a steric hindrance to the enzyme's active site. Generally, polymerases that are more tolerant of modified nucleotides are preferred. Examples include:

  • Taq DNA Polymerase

  • Klenow Fragment of DNA Polymerase I

  • Terminal deoxynucleotidyl Transferase (TdT)

  • Reverse Transcriptase

The efficiency of incorporation can be influenced by the specific polymerase, the template sequence, and the reaction conditions. Some studies suggest that Family B type DNA polymerases (like VentR exo-) may show superior performance in incorporating modified nucleotides compared to Family A polymerases (like Taq).

Troubleshooting Guides

Problem 1: Low or No Fluorescent Signal After Labeling

A weak or absent fluorescent signal is a common issue that can arise from several factors during the labeling process or imaging.

Potential Cause Recommended Solution
Inefficient Incorporation of this compound Optimize the ratio of this compound to dATP. Too high a concentration of the fluorescent analog can inhibit the polymerase. Titrate the ratio to find the optimal balance for your enzyme and template.
Verify the activity of the DNA polymerase. The enzyme may be old or may have been stored improperly. Use a fresh aliquot of the enzyme.
Ensure the DNA template is of high quality and free from inhibitors such as salts or phenol.
Degradation of this compound Protect the reagent from light and avoid multiple freeze-thaw cycles. Use a fresh, properly stored aliquot.
Low Yield of Labeled DNA Increase the amount of template DNA in the reaction.
Optimize the reaction conditions (e.g., magnesium concentration, annealing temperature for PCR).
For nick translation, ensure the optimal concentration of DNase I is used to create a sufficient number of nicks for polymerase initiation.
Photobleaching Minimize the exposure of your labeled probe and sample to light during all steps, including storage, hybridization, and imaging.
Use an anti-fade mounting medium for microscopy.
Incorrect Imaging Settings Ensure the excitation and emission wavelengths on your imaging system are correctly set for fluorescein (typically around 495 nm excitation and 517 nm emission).
Optimize the gain and exposure settings to enhance signal detection without saturating the detector.
Problem 2: High Background Fluorescence

Excessive background fluorescence can obscure the specific signal and make data interpretation difficult.

Potential Cause Recommended Solution
Unincorporated this compound It is crucial to remove all unincorporated fluorescent nucleotides after the labeling reaction. Use a purification method such as ethanol precipitation, spin columns, or gel filtration.
Non-specific Binding of the Probe Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration.
Include blocking agents (e.g., Cot-1 DNA for repetitive sequences) in your hybridization buffer.
Autofluorescence of the Sample Include an unstained control to assess the level of natural fluorescence in your sample.
If autofluorescence is high, especially in the green channel, consider using a different fluorophore with a longer emission wavelength.
Probe Concentration is Too High Titrate the concentration of the fluorescent probe used in the hybridization step. An excessively high concentration can lead to non-specific binding.

Quantitative Data Summary

The efficiency of enzymatic incorporation of this compound is a critical parameter for successful labeling. The following table provides a semi-quantitative overview of expected outcomes based on varying ratios of labeled to unlabeled dATP. It is important to note that these are illustrative examples, and optimal conditions should be determined experimentally.

Ratio of this compound to dATPExpected Labeling EfficiencyPotential Impact on PCR YieldRecommended Application
1:10LowMinimalSituations requiring a low degree of labeling to maintain probe functionality.
1:4ModerateSlight to moderate reductionA good starting point for many applications, balancing signal intensity and enzyme inhibition.
1:2HighModerate to significant reductionFISH probes where a high density of fluorophores is required for a strong signal.
1:1Very HighSignificant reduction or failureMay be suitable for short probes or end-labeling, but can inhibit extensive polymerization.

Experimental Protocols

Protocol 1: DNA Labeling by PCR

This protocol is a general guideline for incorporating this compound into a PCR product.

  • Prepare the PCR Master Mix: In a sterile microcentrifuge tube, combine the following components on ice. The volumes are for a single 50 µL reaction.

    • 10x PCR Buffer: 5 µL

    • dNTP Mix (10 mM each of dGTP, dCTP, dTTP): 1 µL

    • dATP (10 mM): 0.5 µL

    • This compound (1 mM): 5 µL (This creates a 1:1 ratio of this compound to dATP at a final concentration of 100 µM each. Adjust as needed.)

    • Forward Primer (10 µM): 2.5 µL

    • Reverse Primer (10 µM): 2.5 µL

    • Template DNA (1-10 ng/µL): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Perform Thermal Cycling:

    • Initial Denaturation: 95°C for 3-5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for your primers)

      • Extension: 72°C for 1 minute per kb of amplicon length

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

  • Purify the Labeled PCR Product: Remove unincorporated this compound using a spin column purification kit or ethanol precipitation.

  • Analyze the Product: Run a small aliquot of the purified product on an agarose gel. The labeled DNA can be visualized using a UV transilluminator with the appropriate filter for fluorescein.

Protocol 2: DNA Labeling by Nick Translation

This method is suitable for labeling larger DNA fragments, such as plasmids.

  • Prepare the Nick Translation Reaction Mix: In a sterile microcentrifuge tube, combine the following on ice:

    • DNA to be labeled (e.g., plasmid): 1 µg

    • 10x Nick Translation Buffer (0.5 M Tris-HCl pH 7.5, 0.1 M MgSO₄, 1 mM DTT)

    • dNTP Mix (0.5 mM each of dGTP, dCTP, dTTP): 2 µL

    • dATP (0.5 mM): 1 µL

    • This compound (0.5 mM): 1 µL (Adjust ratio as needed)

    • DNase I (diluted to an optimal concentration, to be determined empirically): 1 µL

    • DNA Polymerase I (10 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Incubate: Incubate the reaction at 15°C for 1-2 hours.

  • Stop the Reaction: Terminate the reaction by adding 5 µL of 0.5 M EDTA.

  • Purify the Labeled Probe: Separate the labeled DNA from unincorporated nucleotides using ethanol precipitation or a gel filtration column (e.g., Sephadex G-50).

Protocol 3: 3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT)

This protocol is for adding a fluorescent tail to the 3'-end of DNA fragments.

  • Prepare the Tailing Reaction Mix: In a sterile microcentrifuge tube, combine the following on ice:

    • DNA fragment (with a 3'-OH end): 10-20 pmol

    • 5x TdT Reaction Buffer: 10 µL

    • CoCl₂ (2.5 mM): 10 µL

    • This compound (1 mM): 1 µL

    • Terminal deoxynucleotidyl Transferase (TdT) (20 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Incubate: Incubate the reaction at 37°C for 30-60 minutes.

  • Inactivate the Enzyme: Stop the reaction by heating at 70°C for 10 minutes.

  • Purify the Labeled DNA: Purify the end-labeled DNA using ethanol precipitation or a suitable spin column to remove unincorporated this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling Method cluster_purification Purification cluster_analysis Analysis & Application prep_dna Prepare High-Quality DNA Template pcr PCR Labeling prep_dna->pcr nick Nick Translation prep_dna->nick tdt 3'-End Labeling (TdT) prep_dna->tdt prep_reagents Thaw Reagents on Ice (Protect this compound from Light) prep_reagents->pcr prep_reagents->nick prep_reagents->tdt purify Remove Unincorporated This compound pcr->purify nick->purify tdt->purify spin_col Spin Column purify->spin_col etoh Ethanol Precipitation purify->etoh gel_filt Gel Filtration purify->gel_filt analyze Analyze Labeled Probe (Gel Electrophoresis, Spectrophotometry) spin_col->analyze etoh->analyze gel_filt->analyze application Use in Downstream Application (FISH, Microarray, etc.) analyze->application

Caption: General experimental workflow for DNA labeling with this compound.

troubleshooting_low_signal cluster_incorporation Check Incorporation cluster_reagent Check Reagent Integrity cluster_imaging Check Imaging start Low or No Fluorescent Signal check_ratio Optimize dNTP Ratio (e.g., 1:2 to 1:4 labeled:unlabeled) start->check_ratio check_dATP Use Fresh Aliquot of This compound (Protect from light) start->check_dATP check_settings Verify Filter/Laser Settings (Ex: ~495nm, Em: ~517nm) start->check_settings check_enzyme Verify Polymerase Activity (Use fresh enzyme) check_ratio->check_enzyme check_template Assess Template Quality (Check for inhibitors) check_enzyme->check_template end Signal Improved check_template->end check_dATP->end check_photobleaching Minimize Light Exposure & Use Anti-fade Mountant check_settings->check_photobleaching check_photobleaching->end troubleshooting_high_background start High Background Fluorescence q1 Was the probe purified after labeling? start->q1 purify Purify Probe Thoroughly (Spin column, EtOH precipitation) to remove unincorporated dNTPs q1->purify No q2 Are hybridization and wash conditions optimal? q1->q2 Yes purify->q2 optimize_wash Increase Wash Stringency (Higher temp, lower salt) Optimize probe concentration q2->optimize_wash No q3 Is there high autofluorescence? q2->q3 Yes optimize_wash->q3 autofluorescence Include Unstained Control. Use blocking agents (e.g., Cot-1 DNA). Consider a red-shifted dye. q3->autofluorescence Yes end Background Reduced q3->end No autofluorescence->end

References

effect of linker arm length on Fluorescein-12-dATP incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the enzymatic incorporation of Fluorescein-12-dATP. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guide

Encountering suboptimal results when incorporating this compound can be a common hurdle. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Low or No Incorporation of this compound

Potential CauseRecommended Action
Suboptimal DNA Polymerase Not all DNA polymerases tolerate modified nucleotides equally. Family B polymerases, such as Pfu or Vent, are often more efficient at incorporating bulky labeled nucleotides than Family A polymerases like Taq.[1]
Inappropriate Linker Arm Length While this compound has an optimized 12-atom linker, extremely dense labeling or specific template structures might still present steric challenges. If possible, test a dATP analog with a longer linker arm to reduce potential steric hindrance between the fluorophore and the polymerase.[2]
Incorrect dNTP Ratio The concentration of this compound relative to unlabeled dATP is critical. Start with a 1:3 or 1:4 ratio of labeled to unlabeled dATP and optimize from there. Complete substitution of dATP with this compound can often inhibit PCR.
Suboptimal Reaction Conditions Review and optimize the PCR or labeling reaction parameters, including MgCl₂ concentration, annealing temperature, and extension time. Longer extension times may be necessary to accommodate the slower incorporation of modified nucleotides.
Template-Specific Issues Secondary structures or high GC content in the DNA template can impede polymerase processivity. Consider using PCR additives like betaine or DMSO to facilitate denaturation.

Problem: High Background Fluorescence

Potential CauseRecommended Action
Unincorporated this compound Ensure adequate purification of the labeled DNA product to remove all unincorporated fluorescent nucleotides. Size-exclusion chromatography or ethanol precipitation are effective methods.
Non-specific Binding The fluorophore may non-specifically adhere to surfaces or other molecules. Include blocking agents in your hybridization buffers and perform stringent washes.

Frequently Asked Questions (FAQs)

Q1: How does the linker arm length of this compound affect its incorporation?

A1: The 12-atom linker arm in this compound is designed to spatially separate the bulky fluorescein dye from the deoxyadenosine triphosphate base. This separation minimizes steric hindrance with the DNA polymerase, thereby facilitating its incorporation into a growing DNA strand.[2] Generally, a longer linker arm can lead to more efficient incorporation of fluorescently labeled nucleotides.[3] However, an excessively long or flexible linker might also have drawbacks, potentially leading to interactions with the polymerase or DNA that could inhibit the reaction.

Q2: Which DNA polymerase is best suited for incorporating this compound?

A2: The choice of DNA polymerase is a critical factor. While many polymerases can incorporate this compound, some are more efficient than others. Thermophilic DNA polymerases from family B, such as Vent exo-, have demonstrated superior performance in incorporating modified dNTPs compared to family A polymerases like Taq.[1] It is advisable to consult the literature or the polymerase manufacturer's recommendations for using modified nucleotides.

Q3: Can I completely replace dATP with this compound in my reaction?

A3: Complete substitution is generally not recommended and can lead to PCR failure. The high density of bulky fluorescein molecules on the DNA strand can cause significant steric hindrance, inhibiting the polymerase. A common starting point is to substitute 25-50% of the dATP with this compound. The optimal ratio will depend on the specific application, the DNA polymerase used, and the template sequence.

Q4: What factors, other than linker length, influence the incorporation of fluorescent nucleotides?

A4: Several factors play a role, including:

  • The Fluorophore: The size, charge, and chemical structure of the fluorescent dye itself can impact incorporation.

  • The DNA Polymerase: Different polymerases exhibit varying levels of tolerance for modified nucleotides.

  • The Position of the Linker: The attachment point of the linker to the nucleotide base can affect how the polymerase recognizes and incorporates the analog.

  • Reaction Conditions: Parameters such as dNTP concentrations, Mg²⁺ concentration, and temperature can all influence incorporation efficiency.

Factors Influencing Fluorescent dATP Incorporation

FactorEffect on Incorporation EfficiencyNotes
Linker Arm Length Longer linkers generally improve incorporation.Reduces steric hindrance between the fluorophore and the DNA polymerase. An optimal length exists beyond which no further improvement is seen.
DNA Polymerase Type Highly variable.Family B polymerases (e.g., Vent, Pfu) are often more accommodating of bulky adducts than Family A polymerases (e.g., Taq).
Fluorophore Structure Larger, bulkier dyes can decrease incorporation.The chemical properties of the dye, such as hydrophobicity and charge, can also play a role.
Ratio of Labeled to Unlabeled dATP Higher ratios of labeled dATP can decrease overall product yield.A balance must be struck between labeling density and reaction efficiency.

Experimental Protocols

Protocol: Primer Extension Assay to Assess Incorporation Efficiency

This protocol provides a method to compare the incorporation of this compound with other dATP analogs.

  • Primer-Template Preparation:

    • Design and synthesize a primer and a template oligonucleotide. The primer should be 5'-labeled with a radioactive isotope (e.g., ³²P) or a different fluorophore for visualization.

    • Anneal the labeled primer to the template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Setup:

    • Prepare reaction mixtures containing the annealed primer-template, a specific DNA polymerase with its corresponding reaction buffer, and a defined concentration of the dNTP mix.

    • The dNTP mix should contain dCTP, dGTP, dTTP, and the dATP analog of interest (e.g., this compound). Create parallel reactions for each dATP analog you are comparing. Include a control with natural dATP.

  • Initiation and Time Points:

    • Initiate the reactions by adding the DNA polymerase.

    • Incubate the reactions at the optimal temperature for the polymerase.

    • At various time points (e.g., 1, 5, 10, 20 minutes), take aliquots of the reaction and stop the extension by adding a quench buffer containing EDTA and formamide.

  • Analysis:

    • Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the extended primers using autoradiography or fluorescence imaging.

    • Quantify the band intensities to determine the rate of incorporation for each dATP analog.

Visualizations

experimental_workflow Workflow for Assessing this compound Incorporation cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis primer_template Primer-Template Annealing reaction_mix Prepare Reaction Mixes (with different dATP analogs) primer_template->reaction_mix initiation Initiate with DNA Polymerase reaction_mix->initiation incubation Incubate at Optimal Temperature initiation->incubation sampling Collect Samples at Time Points incubation->sampling page Denaturing PAGE sampling->page visualization Visualize (Autoradiography/Fluorescence) page->visualization quantification Quantify Incorporation Rate visualization->quantification logical_relationship Factors Influencing Fluorescent Nucleotide Incorporation cluster_nucleotide Nucleotide Analog cluster_enzyme Enzyme & Conditions center Incorporation Efficiency linker Linker Arm Length linker->center fluorophore Fluorophore Properties fluorophore->center polymerase DNA Polymerase Type polymerase->center conditions Reaction Conditions conditions->center

References

impact of enzyme choice on Fluorescein-12-dATP labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enzymatic labeling of DNA with Fluorescein-12-dATP.

Frequently Asked Questions (FAQs)

Q1: Which type of DNA polymerase is most effective for incorporating this compound?

A1: The efficiency of incorporating modified nucleotides like this compound is highly dependent on the specific DNA polymerase used. Generally, thermostable polymerases from Family A and B, such as Taq and Vent exo- DNA polymerases, have been shown to be most efficient at incorporating a variety of fluorescently labeled nucleotides.[1] While many polymerases can incorporate this compound, their efficiency may vary.

Q2: Can I completely replace dATP with this compound in my labeling reaction?

A2: Complete replacement of a natural nucleotide with a modified one can be challenging and often results in lower synthesis efficiency compared to partial replacement. For many applications, a partial substitution of dATP with this compound is recommended to achieve a balance between labeling density and product yield. The optimal ratio of labeled to unlabeled dATP should be determined empirically for your specific application and enzyme.

Q3: What are the most common labeling methods that utilize this compound?

A3: this compound can be incorporated into DNA using several common enzymatic labeling techniques, including:

  • Polymerase Chain Reaction (PCR): Incorporation of the labeled nucleotide during DNA amplification.

  • Nick Translation: DNA Polymerase I is used to incorporate labeled nucleotides at nicks created by DNase I.

  • Random Primed Labeling: The Klenow fragment of DNA Polymerase I synthesizes labeled DNA from a denatured template using random primers.

  • 3'-End Labeling: Terminal deoxynucleotidyl transferase (TdT) can add this compound to the 3'-end of DNA fragments.

Q4: How does the choice of enzyme affect the characteristics of the final labeled product?

A4: The choice of enzyme can influence several aspects of the labeled product:

  • Yield: More efficient polymerases will produce a higher yield of labeled DNA.

  • Length of Labeled Product: Processive enzymes can generate longer labeled DNA fragments.

  • Fidelity: Proofreading polymerases (e.g., Pfu) will have a lower error rate, which is critical for applications where the sequence integrity is important. However, some proofreading enzymes may be less efficient at incorporating modified nucleotides.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal Inefficient Incorporation of this compound 1. Optimize Enzyme Choice: Switch to a polymerase known for higher efficiency with modified nucleotides, such as Taq or Vent exo- DNA polymerase. 2. Adjust Nucleotide Ratio: Decrease the ratio of this compound to dATP. Start with a 1:3 or 1:4 ratio and optimize from there. 3. Check Enzyme Activity: Ensure your polymerase is active and has not been subjected to improper storage or handling.
Degradation of this compound 1. Proper Storage: Store this compound at -20°C and protect it from light. 2. Minimize Freeze-Thaw Cycles: Aliquot the stock solution to avoid repeated freezing and thawing.
Incorrect Reaction Conditions 1. Optimize Magnesium Concentration: The optimal Mg²⁺ concentration can change with the incorporation of modified nucleotides. Perform a titration to find the optimal concentration for your enzyme and template. 2. Adjust Annealing/Extension Temperatures and Times: Optimize PCR cycling parameters or incubation times and temperatures for other labeling methods.
High Background Fluorescence Unincorporated this compound 1. Purify Labeled DNA: Use spin columns, ethanol precipitation, or gel filtration to remove unincorporated labeled nucleotides.
Non-specific Binding of Labeled Probe 1. Optimize Hybridization Conditions: If using the labeled DNA as a probe, adjust stringency conditions (temperature, salt concentration) during hybridization and washes. 2. Use Blocking Agents: Employ appropriate blocking reagents to minimize non-specific binding to the membrane or slide.
Smearing of Labeled DNA on a Gel Nuclease Contamination 1. Use Nuclease-Free Reagents: Ensure all water, buffers, and other reaction components are nuclease-free. 2. Wear Gloves: Use proper aseptic technique to prevent contamination.
Suboptimal Reaction Conditions 1. Optimize Enzyme and dNTP Concentrations: Use the recommended concentrations of polymerase and nucleotides.
Altered Migration of Labeled DNA Incorporation of Bulky Fluorescein Moiety This is an expected phenomenon. The incorporation of this compound increases the molecular weight and can alter the charge of the DNA fragment, causing it to migrate differently than its unlabeled counterpart in an agarose or polyacrylamide gel.

Data Presentation

Table 1: Relative Efficiency of Various DNA Polymerases in Incorporating Fluorescently Labeled Nucleotides

The following data is adapted from a study by Ho et al., which systematically evaluated the incorporation of various fluorescent nucleotides by different DNA polymerases. While not exclusively for this compound, it provides a valuable guide for enzyme selection.

DNA PolymeraseFamilyRelative Incorporation EfficiencyKey Characteristics
Taq Polymerase AHighThermostable, lacks proofreading activity.[1]
Vent exo- Polymerase BHighThermostable, high fidelity (with proofreading).[1]
Klenow Fragment (3'→5' exo-) AModerateMesophilic, lacks 5'→3' exonuclease activity.
T7 DNA Polymerase AModerateMesophilic, highly processive.
Pfu DNA Polymerase BLow to ModerateThermostable, very high fidelity (with proofreading).
Reverse Transcriptase (AMV) RTLow to ModerateRNA-dependent DNA polymerase.

Note: The efficiency of incorporation is dependent on the specific fluorescent dye, the linker arm, and the position of attachment on the nucleotide, in addition to the polymerase itself.[1]

Experimental Protocols

Protocol 1: PCR-Based Labeling with this compound

This protocol provides a general guideline for incorporating this compound during PCR. Optimization may be required.

Reaction Mixture:

ComponentFinal Concentration
10X PCR Buffer1X
dGTP, dCTP, dTTP200 µM each
dATP150 µM
This compound (1 mM stock)50 µM
Forward Primer0.5 µM
Reverse Primer0.5 µM
Template DNA1-10 ng
Taq DNA Polymerase1-2.5 units
Nuclease-Free Waterto final volume of 50 µL

Cycling Conditions:

  • Initial Denaturation: 95°C for 2-5 minutes

  • Denaturation: 95°C for 30 seconds

  • Annealing: 55-65°C for 30 seconds (optimize for your primers)

  • Extension: 72°C for 1 minute per kb of product length

  • Repeat steps 2-4 for 25-35 cycles

  • Final Extension: 72°C for 5-10 minutes

  • Hold: 4°C

Protocol 2: Random Primed Labeling with Klenow Fragment

This protocol is suitable for labeling DNA fragments of unknown sequence.

  • Combine 100 ng to 1 µg of template DNA with random hexamer primers in a microcentrifuge tube.

  • Denature the DNA by heating at 95°C for 5 minutes, then immediately place on ice.

  • Prepare a labeling master mix containing:

    • 10X Klenow Buffer

    • dGTP, dCTP, dTTP (at a final concentration of 100 µM each)

    • dATP (at a final concentration of 75 µM)

    • This compound (at a final concentration of 25 µM)

    • Klenow Fragment (3'→5' exo-) (1-2 units)

    • Nuclease-Free Water

  • Add the master mix to the denatured DNA/primer mixture.

  • Incubate at 37°C for 1-2 hours.

  • Stop the reaction by adding EDTA to a final concentration of 10 mM or by heating at 75°C for 10 minutes.

  • Purify the labeled DNA to remove unincorporated nucleotides.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post Post-Reaction template Template DNA reaction_mix Reaction Assembly template->reaction_mix primers Primers primers->reaction_mix dntps dNTPs dntps->reaction_mix f_datp This compound f_datp->reaction_mix enzyme DNA Polymerase enzyme->reaction_mix incubation Incubation / PCR reaction_mix->incubation purification Purification incubation->purification qc Quality Control (Gel / Spectrometry) purification->qc application Downstream Application qc->application

Caption: General workflow for enzymatic DNA labeling with this compound.

troubleshooting_logic start Low/No Fluorescence Signal check_enzyme Is the enzyme optimal for modified dNTPs? start->check_enzyme check_ratio Is the this compound:dATP ratio optimized? check_enzyme->check_ratio Yes solution_enzyme Switch to Taq or Vent exo- polymerase check_enzyme->solution_enzyme No check_conditions Are reaction conditions (Mg2+, temp.) optimal? check_ratio->check_conditions Yes solution_ratio Decrease labeled:unlabeled dATP ratio check_ratio->solution_ratio No solution_conditions Perform Mg2+ and temperature optimization check_conditions->solution_conditions No

Caption: Troubleshooting logic for low fluorescence signal in labeling reactions.

References

Validation & Comparative

A Head-to-Head Comparison of Fluorescein-12-dATP and Cy3-dATP for In Situ Hybridization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals selecting the optimal fluorescent nucleotide for in situ hybridization (ISH), the choice between Fluorescein-12-dATP and Cy3-dATP is a critical one. This guide provides an objective comparison of their performance, supported by experimental data, to inform this decision.

In the realm of molecular biology, the visualization of specific nucleic acid sequences within the cellular context is paramount. Fluorescence in situ hybridization (FISH) is a powerful technique that relies on fluorescently labeled probes to achieve this. The choice of fluorophore directly impacts the sensitivity, specificity, and overall success of the experiment. This guide delves into a detailed comparison of two commonly used fluorescently labeled deoxynucleotides: this compound and Cy3-dATP.

Chemical and Spectroscopic Properties

Fluorescein is a traditional fluorophore that has been widely used for many years, while Cy3, a cyanine dye, is a more modern alternative. Their fundamental properties, summarized in the table below, dictate their performance in fluorescence microscopy applications.

PropertyThis compoundCy3-dATP
Excitation Maximum ~498 nm[1][2]~550 nm[3]
Emission Maximum ~517 nm[1][2]~570 nm
Color (Emitted) GreenOrange-Red
Quantum Yield (on DNA) Not explicitly found for dATP, but generally lower than Cy3.0.2-0.4 (20-40%)

Performance in In Situ Hybridization

The practical performance of a fluorophore in an ISH experiment is the most critical factor for researchers. Key performance indicators include fluorescence intensity (brightness), photostability, and signal-to-noise ratio.

Fluorescence Intensity

Multiple studies and user experiences indicate that Cy3 is significantly brighter than fluorescein. In a direct comparison for FISH applications, Cy3-labeled probes have been observed to produce a fluorescence signal that is 5 to 10 times more intense than that of fluorescein-labeled probes. This heightened brightness allows for the detection of low-abundance targets and can reduce the required exposure times during imaging.

Photostability

Photostability, or the resistance to photobleaching (the irreversible loss of fluorescence upon exposure to light), is a crucial consideration, especially for experiments requiring prolonged imaging or quantitative analysis. Fluorescein is known to be more susceptible to photobleaching compared to Cy3. This means that under continuous illumination from a microscope's light source, the fluorescent signal from a fluorescein-labeled probe will diminish more rapidly than that from a Cy3-labeled probe. The superior photostability of Cy3 allows for more robust and reproducible imaging and analysis.

Signal-to-Noise Ratio

Cost Comparison

The cost of reagents is a practical consideration for any research project. The following table provides an approximate price comparison for this compound and Cy3-dATP/dCTP/dUTP from various suppliers. Prices are subject to change and may vary by supplier and quantity.

ProductSupplierQuantityApproximate Price (USD)
This compoundCayman Chemical25 nmol$197
Fluorescein-12-ddATPRevvity25 nmol$644.34 - $776.43
Fluorescein-12-dUTPBiotium25 nmol$376
gamma-(6-Aminohexyl)-dATP-Cy3Jena Bioscience120 µL$1,837
Cy3-dUTPAPExBIO25 µL (1mM)$130
Cy3-dCTPMedchemExpress1 mg$400
Cy3-dCTPSigma-Aldrich25 nmol$602

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for performing fluorescence in situ hybridization using fluorescently labeled nucleotides. These protocols can be adapted for use with either this compound or Cy3-dATP by adjusting the probe labeling and imaging steps accordingly.

General Workflow for In Situ Hybridization

ISH_Workflow cluster_prep Sample Preparation cluster_labeling Probe Labeling cluster_hybridization Hybridization cluster_detection Detection Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Denaturation Denaturation of Probe and Target DNA Permeabilization->Denaturation Labeling Enzymatic incorporation of This compound or Cy3-dATP Labeling->Denaturation Hybridization Hybridization of Probe to Target Denaturation->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Mounting Counterstaining and Mounting Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A generalized workflow for fluorescence in situ hybridization (FISH).

Detailed Protocol for FISH with Fluorescently Labeled Probes

This protocol is a compilation of common steps found in various FISH procedures and can be adapted for specific applications.

I. Probe Labeling:

  • DNA probes can be labeled by incorporating this compound or Cy3-dATP via methods such as nick translation, random priming, or PCR.

  • The ratio of labeled to unlabeled dATP should be optimized for efficient incorporation and signal intensity. A common starting point is a 1:2 or 1:3 ratio of labeled to unlabeled nucleotide.

  • Purify the labeled probe to remove unincorporated nucleotides.

II. Sample Preparation:

  • Fixation: Fix cells or tissue sections in a suitable fixative (e.g., 4% paraformaldehyde) to preserve morphology and nucleic acid integrity.

  • Permeabilization: Treat the samples with a permeabilizing agent (e.g., pepsin or proteinase K) to allow the probe to access the target DNA.

  • Dehydration: Dehydrate the samples through a series of ethanol washes (e.g., 70%, 90%, 100%).

III. Hybridization:

  • Denaturation: Denature the target DNA in the sample by incubating in a denaturation solution (e.g., 70% formamide in 2x SSC) at 70-75°C.

  • Probe Application: Apply the hybridization mixture containing the denatured, fluorescently labeled probe to the sample.

  • Hybridization: Incubate the slides in a humidified chamber overnight at 37°C to allow the probe to anneal to its complementary target sequence.

IV. Post-Hybridization Washes and Detection:

  • Washing: Perform a series of stringent washes in SSC buffer at elevated temperatures to remove unbound and non-specifically bound probes.

  • Counterstaining: Stain the nuclei with a counterstain such as DAPI to visualize the chromosomes or nuclei.

  • Mounting: Mount the slides with an antifade mounting medium to preserve the fluorescent signal.

  • Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore (FITC/GFP filter for fluorescein, TRITC/Cy3 filter for Cy3).

Logical Comparison of Key Performance Attributes

Performance_Comparison cluster_fluorescein This compound cluster_cy3 Cy3-dATP F_Intensity Lower Fluorescence Intensity C_Intensity Higher Fluorescence Intensity (5-10x brighter) F_Intensity->C_Intensity < F_Photostability Lower Photostability C_Photostability Higher Photostability F_Photostability->C_Photostability < F_Cost Generally Lower Cost C_Cost Generally Higher Cost F_Cost->C_Cost <

Caption: Comparison of key performance attributes between this compound and Cy3-dATP.

Conclusion

For in situ hybridization applications, Cy3-dATP consistently outperforms this compound in terms of fluorescence intensity and photostability. The significantly brighter signal of Cy3-labeled probes leads to improved sensitivity and a better signal-to-noise ratio, which is particularly advantageous for detecting low-abundance targets. While this compound may present a more cost-effective option, the superior performance and reliability of Cy3-dATP make it the preferred choice for demanding FISH experiments where robust and reproducible results are paramount. Researchers should weigh the trade-off between cost and performance based on the specific requirements of their study.

References

A Head-to-Head Comparison: Fluorescein-12-dATP vs. Alexa Fluor 488-dATP for Enzymatic Labeling of DNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the enzymatic labeling of DNA for applications such as fluorescence in situ hybridization (FISH), PCR, and DNA sequencing, the choice of fluorescently labeled deoxynucleotide triphosphate (dNTP) is critical to experimental success. Among the green-emitting fluorophores, Fluorescein-12-dATP and Alexa Fluor 488-dATP are two commonly utilized reagents. This guide provides a detailed comparison of their performance characteristics, supported by key photophysical data and representative experimental protocols, to aid researchers in selecting the optimal probe for their specific needs.

Quantitative Data Summary

The selection of a fluorescent probe is often dictated by its spectral properties, brightness, and stability. The following table summarizes the key quantitative data for this compound and Alexa Fluor 488-dATP.

PropertyThis compoundAlexa Fluor 488-dATP
Excitation Maximum (nm) ~498[1]~499[2]
Emission Maximum (nm) ~517[1][3]~520
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~83,000 (for Fluorescein-12-dUTP)[3]~71,000
Quantum Yield (Φ) ~0.79 - 0.925 (in aqueous buffer)~0.92
Photostability ModerateHigh
pH Sensitivity Sensitive to pH changesInsensitive over a wide pH range (pH 4-10)

Performance Comparison

Brightness: The brightness of a fluorophore is a function of its molar extinction coefficient and quantum yield. While the molar extinction coefficient of fluorescein is slightly higher, the quantum yield of Alexa Fluor 488 is consistently high. Overall, Alexa Fluor 488 conjugates are widely recognized for their exceptional brightness, often outperforming fluorescein in applications where signal intensity is paramount.

Photostability: One of the most significant advantages of Alexa Fluor 488 over fluorescein is its superior photostability. Fluorescein is prone to rapid photobleaching under prolonged or intense illumination, which can be a major limitation in imaging experiments that require long exposure times or repeated imaging of the same sample. Alexa Fluor 488 exhibits significantly greater resistance to photobleaching, allowing for more robust and quantitative imaging.

pH Sensitivity: The fluorescence of fluorescein is known to be sensitive to pH, with its intensity decreasing in more acidic environments. In contrast, Alexa Fluor 488 maintains its strong fluorescence over a broad pH range of approximately 4 to 10. This property makes Alexa Fluor 488 a more reliable choice for experiments where pH fluctuations may occur, ensuring more consistent and reproducible results.

Experimental Protocols

The following are generalized protocols for common enzymatic DNA labeling techniques. Optimal reaction conditions may need to be determined empirically for specific applications and enzyme systems.

Nick Translation

This method utilizes DNase I to introduce nicks in double-stranded DNA, followed by the incorporation of labeled dNTPs by DNA Polymerase I.

Protocol for this compound Incorporation:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 1 µg of DNA

    • 5 µL of 10x Nick Translation Buffer (0.5 M Tris-HCl pH 7.5, 0.1 M MgSO₄, 1 mM DTT)

    • 5 µL of a dNTP mix (0.5 mM each of dCTP, dGTP, dTTP)

    • 1 µL of 1 mM this compound

    • 10 units of DNA Polymerase I

    • 0.5 ng of DNase I

    • Nuclease-free water to a final volume of 50 µL.

  • Incubation: Incubate the reaction at 15°C for 1-2 hours.

  • Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA and heating to 65°C for 10 minutes.

  • Purification: Purify the labeled DNA from unincorporated nucleotides using a spin column or ethanol precipitation.

Protocol for Alexa Fluor 488-dATP Incorporation:

A similar protocol to the one for fluorescein can be used, with the substitution of Alexa Fluor 488-dATP.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 1 µg of DNA

    • 5 µL of 10x Nick Translation Buffer

    • 5 µL of a dNTP mix (0.5 mM each of dCTP, dGTP, dTTP)

    • 1 µL of 1 mM Alexa Fluor 488-dATP

    • 10 units of DNA Polymerase I

    • 0.5 ng of DNase I

    • Nuclease-free water to a final volume of 50 µL.

  • Incubation: Incubate at 15°C for 1-2 hours.

  • Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA and heating to 65°C for 10 minutes.

  • Purification: Purify the labeled DNA.

Terminal Transferase Labeling (3' End Labeling)

Terminal deoxynucleotidyl transferase (TdT) adds nucleotides to the 3'-hydroxyl terminus of a DNA molecule in a template-independent manner.

Protocol for this compound Tailing:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 10 pmol of DNA 3' ends

    • 4 µL of 5x TdT Reaction Buffer (proprietary to enzyme manufacturer)

    • 2 µL of 2.5 mM CoCl₂

    • 1 µL of 1 mM this compound

    • 10-20 units of Terminal Transferase

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purification: Purify the labeled DNA.

Protocol for Alexa Fluor 488-dATP Tailing:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 10 pmol of DNA 3' ends

    • 4 µL of 5x TdT Reaction Buffer

    • 2 µL of 2.5 mM CoCl₂

    • 1 µL of 1 mM Alexa Fluor 488-dATP

    • 10-20 units of Terminal Transferase

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purification: Purify the labeled DNA.

Visualizations

Experimental Workflow for Enzymatic DNA Labeling

The following diagram illustrates a generalized workflow for labeling DNA probes using enzymatic methods like nick translation or random priming.

G cluster_0 DNA Preparation cluster_1 Labeling Reaction cluster_2 Purification & QC DNA_Template DNA Template Enzymatic_Treatment Optional: Linearization/Fragmentation DNA_Template->Enzymatic_Treatment Reaction_Mix Prepare Reaction Mix: - DNA Polymerase - dNTPs - Labeled dATP - Buffer Enzymatic_Treatment->Reaction_Mix Add to reaction Incubation Incubate at Optimal Temperature Reaction_Mix->Incubation Purification Purify Labeled DNA (e.g., Spin Column) Incubation->Purification Stop reaction QC Quality Control: - Spectrophotometry - Gel Electrophoresis Purification->QC Labeled_Probe Labeled DNA Probe QC->Labeled_Probe

A generalized workflow for enzymatic DNA labeling.
Key Performance Differences

This diagram highlights the key decision-making factors when choosing between this compound and Alexa Fluor 488-dATP based on their performance characteristics.

G cluster_0 Fluorophore Choice cluster_1 Performance Considerations cluster_2 Key Attributes Start Select Labeled dATP Fluorescein This compound Start->Fluorescein AlexaFluor Alexa Fluor 488-dATP Start->AlexaFluor F_Photostability Moderate Photostability Fluorescein->F_Photostability F_pH pH Sensitive Fluorescein->F_pH AF_Photostability High Photostability AlexaFluor->AF_Photostability AF_pH pH Insensitive AlexaFluor->AF_pH Brightness High Brightness AlexaFluor->Brightness

Key performance differences between the two fluorophores.

References

A Comparative Analysis of the Photostability of Fluorescein-12-dATP and Alternative Green Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes with high photostability is paramount for the success of sensitive and prolonged imaging experiments. This guide provides a detailed comparison of the photostability of Fluorescein-12-dATP against other commonly used green fluorescent dyes, supported by experimental data and detailed protocols.

This compound is a widely utilized fluorescent analog of deoxyadenosine triphosphate (dATP) for enzymatic incorporation into DNA for applications such as DNA sequencing, FISH, and microarray analysis. While its brightness and utility are well-established, a critical consideration for its use in fluorescence microscopy is its susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light. This guide offers a comparative overview of its photostability alongside more recent and robust alternatives.

Quantitative Photostability Comparison

The photostability of a fluorophore can be quantified by its photobleaching quantum yield (Φp), which represents the probability of a dye molecule being destroyed per absorbed photon. A lower photobleaching quantum yield indicates higher photostability. Another common metric is the photobleaching half-life (t1/2), the time required for the fluorescence intensity to decrease to half of its initial value under continuous illumination.

While specific photostability data for this compound is not extensively documented, the photophysical properties of the fluorescein fluorophore are well-characterized and serve as a reliable proxy. The following table summarizes the photostability of fluorescein in comparison to other popular green dyes.

Dye ClassSpecific DyeExcitation Max (nm)Emission Max (nm)Photobleaching Quantum Yield (Φp)Relative Photostability
Fluorescein Fluorescein~494~518~10⁻⁴ - 10⁻⁵[1]Low
Alexa Fluor Alexa Fluor 488~495~519Significantly lower than Fluorescein[2]High[3][4]
BODIPY BODIPY FL~503~512Significantly lower than Fluorescein[5]Very High
Cyanine Cy2~489~506-Moderate
Green Fluorescent Proteins EGFP~488~507-Moderate
StayGold StayGold~499~516Exceptionally lowExtremely High

Note: The photobleaching quantum yield can vary depending on the experimental conditions such as the chemical environment, solvent, and excitation intensity.

From the data, it is evident that both Alexa Fluor 488 and BODIPY FL derivatives offer significantly enhanced photostability compared to fluorescein. BODIPY dyes, in particular, are renowned for their exceptional resistance to photobleaching. The recently developed fluorescent protein, StayGold, also demonstrates remarkable photostability, outperforming many traditional organic dyes.

Experimental Protocols

Accurate assessment of photostability is crucial for selecting the appropriate dye for a given application. Below are detailed methodologies for key experiments to quantify and compare fluorophore photostability.

Protocol 1: Determination of Photobleaching Quantum Yield

This protocol outlines a method to determine the photobleaching quantum yield of a fluorescent dye in solution.

Materials:

  • Spectrophotometer

  • Fluorometer

  • High-intensity light source (e.g., laser or arc lamp with appropriate filters)

  • Cuvettes

  • Test fluorescent dye and a reference standard with a known photobleaching quantum yield

  • Solvent (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Sample Preparation: Prepare dilute solutions of the test dye and the reference standard in the chosen solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.

  • Initial Measurements: Record the initial absorbance spectrum and fluorescence emission spectrum of both the test and reference solutions.

  • Photobleaching: Irradiate the sample with the high-intensity light source at the dye's maximum absorption wavelength for a defined period.

  • Time-course Measurements: At regular intervals during irradiation, record the absorbance and fluorescence spectra.

  • Data Analysis:

    • Plot the absorbance at the maximum absorption wavelength as a function of irradiation time. The initial slope of this plot corresponds to the initial rate of photobleaching (k).

    • The photobleaching quantum yield (Φp) of the sample can be calculated relative to the reference standard using the following equation: Φp_sample = Φp_ref * (k_sample / k_ref) * (ε_ref / ε_sample) where ε is the molar extinction coefficient.

Protocol 2: Comparative Photostability Analysis using Time-Lapse Confocal Microscopy

This protocol describes a method for comparing the photostability of different fluorescently labeled samples, such as cells stained with different dyes.

Materials:

  • Confocal laser scanning microscope with a time-lapse imaging module

  • Samples labeled with the fluorescent dyes to be compared (e.g., fixed cells with DNA labeled with this compound vs. Alexa Fluor 488-dATP)

  • Immersion oil

Procedure:

  • Sample Preparation: Mount the labeled samples on microscope slides.

  • Microscope Setup:

    • Select an appropriate objective (e.g., 60x or 100x oil immersion).

    • Set the excitation laser and emission filter appropriate for the green dyes.

    • Adjust the laser power, detector gain, and pinhole to obtain a good initial signal without saturation. Crucially, these settings must be kept constant for all samples being compared.

  • Image Acquisition:

    • Locate a region of interest (ROI) within the sample.

    • Acquire a time-lapse series of images of the ROI under continuous laser illumination. The time interval and total duration of the acquisition should be sufficient to observe significant photobleaching.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • The resulting curves provide a direct visual comparison of the photobleaching rates. The photobleaching half-life (t1/2) can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

PhotobleachingQuantumYield cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Prep_Test Prepare Test Dye Solution Initial_Abs Record Initial Absorbance Prep_Test->Initial_Abs Prep_Ref Prepare Reference Dye Solution Prep_Ref->Initial_Abs Initial_Fluor Record Initial Fluorescence Initial_Abs->Initial_Fluor Irradiate Irradiate with High-Intensity Light Initial_Fluor->Irradiate Time_Course Time-Course Measurements Irradiate->Time_Course Repeatedly Plot_Abs Plot Absorbance vs. Time Time_Course->Plot_Abs Calc_Rate Calculate Photobleaching Rate (k) Plot_Abs->Calc_Rate Calc_QY Calculate Quantum Yield (Φp) Calc_Rate->Calc_QY

Workflow for determining photobleaching quantum yield.

ConfocalPhotostability cluster_setup Microscopy Setup cluster_acq Image Acquisition cluster_analysis Data Analysis Mount Mount Labeled Sample Microscope_Settings Set Consistent Microscope Parameters Mount->Microscope_Settings Select_ROI Select Region of Interest (ROI) Microscope_Settings->Select_ROI Time_Lapse Acquire Time-Lapse Image Series Select_ROI->Time_Lapse Measure_Intensity Measure ROI Intensity Over Time Time_Lapse->Measure_Intensity Normalize Normalize Fluorescence Intensity Measure_Intensity->Normalize Plot_Decay Plot Intensity vs. Time Normalize->Plot_Decay Determine_HalfLife Determine Photobleaching Half-Life (t1/2) Plot_Decay->Determine_HalfLife

Workflow for comparative photostability analysis.

Conclusion

While this compound remains a valuable tool for nucleic acid labeling, its limited photostability can be a significant drawback for applications requiring long-term or high-intensity imaging. For researchers conducting quantitative fluorescence microscopy, time-lapse imaging of cellular dynamics, or super-resolution microscopy, alternative green dyes such as Alexa Fluor 488 and BODIPY FL offer superior performance due to their enhanced resistance to photobleaching. The choice of fluorescent probe should, therefore, be carefully considered based on the specific experimental requirements, with a strong emphasis on photostability for demanding imaging applications.

References

Enzymatic Kinetics of DNA Polymerase with Fluorescein-12-dATP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorescently labeled nucleotides by DNA polymerases is a cornerstone of modern molecular biology, enabling applications from DNA sequencing to single-molecule studies. Among the various fluorescent analogs, Fluorescein-12-dATP is a commonly used reagent. Understanding its interaction with DNA polymerases at a kinetic level is crucial for optimizing existing techniques and developing novel assays. This guide provides an objective comparison of the enzymatic kinetics of DNA polymerase with this compound against its natural counterpart, dATP, and other fluorescently labeled alternatives, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Look at Kinetic Parameters

The efficiency of a DNA polymerase in utilizing a specific nucleotide is quantitatively described by the Michaelis-Menten kinetic parameters: Km and kcat. The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km signifies a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

Table 1: Steady-State Kinetic Parameters for dATP Incorporation by Taq DNA Polymerase
SubstrateDNA PolymeraseKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
Natural dATPTaq Polymerase33.3--
Table 2: Comparative Incorporation Efficiency of Fluorescently Labeled dATP Analogs

Direct quantitative kinetic data (Km and kcat) for this compound is scarce in the literature, likely due to its significantly reduced incorporation efficiency by most DNA polymerases.[2] However, qualitative and semi-quantitative studies provide valuable insights into its performance relative to the natural dATP and other fluorescent analogs.

SubstrateDNA PolymeraseRelative Incorporation EfficiencyObservations
This compound Taq, Vent exo-Very Low Incorporation is minimal and often not significantly different from background levels.[2] The bulky fluorescein moiety attached via a linker likely hinders proper binding in the active site.
Cy3-dATPKlenow FragmentModerateThe enzyme shows a significant bias towards the natural nucleotide, but incorporation of the labeled analog is measurable.[3]
Rhodamine-dATPTaq, Vent exo-Low to ModerateThe incorporation efficiency is dependent on the specific rhodamine derivative and the polymerase used.

The low incorporation efficiency of fluorescein-dATP is a critical consideration for experimental design.[2] The bulky and hydrophobic nature of the fluorescein dye can cause steric hindrance within the active site of the DNA polymerase, leading to a significant decrease in both binding affinity and the rate of catalysis.

Experimental Protocols: Measuring Enzymatic Kinetics

The determination of kinetic parameters for DNA polymerase activity with natural and modified nucleotides can be achieved through two primary methodologies: steady-state and pre-steady-state kinetics.

Steady-State Kinetic Assay (Primer Extension Assay)

This method measures the initial rate of nucleotide incorporation under conditions where the substrate concentration is in large excess over the enzyme concentration.

Principle: A 5'-labeled primer is annealed to a template DNA. The extension of the primer by a single nucleotide in the presence of varying concentrations of the dNTP of interest is monitored over time. The initial velocities are then plotted against the dNTP concentration and fitted to the Michaelis-Menten equation to determine Km and Vmax.

Detailed Methodology:

  • Substrate Preparation:

    • Synthesize or purchase a primer (e.g., 20-mer) with a 5' fluorescent label (e.g., 6-FAM) and a template strand (e.g., 30-mer) with a complementary sequence to the primer and a single template base for the nucleotide of interest.

    • Anneal the primer and template by mixing them in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl), heating to 95°C for 5 minutes, and slowly cooling to room temperature.

  • Reaction Setup:

    • Prepare reaction mixtures in a buffer suitable for the DNA polymerase (e.g., for Taq polymerase: 20 mM Tris-HCl pH 8.8, 10 mM KCl, 10 mM (NH4)2SO4, 2 mM MgSO4, 0.1% Triton X-100).

    • Each reaction should contain a fixed concentration of the annealed primer/template DNA (e.g., 100 nM) and the DNA polymerase (e.g., 5 nM).

    • Vary the concentration of the dNTP substrate (natural dATP or this compound) across a range that brackets the expected Km (e.g., 0.5 µM to 500 µM).

  • Reaction and Quenching:

    • Initiate the reaction by adding the DNA polymerase.

    • Incubate at the optimal temperature for the polymerase (e.g., 72°C for Taq).

    • At various time points (e.g., 0, 1, 2, 5, 10 minutes), quench the reaction by adding an equal volume of stop solution (e.g., 95% formamide, 20 mM EDTA, and a tracking dye).

  • Analysis:

    • Separate the reaction products (unextended primer and extended primer) using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize and quantify the bands using a fluorescence imager.

    • Calculate the initial velocity (rate of product formation) for each dNTP concentration.

    • Plot the initial velocities against the dNTP concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can be calculated from Vmax if the active enzyme concentration is known (kcat = Vmax / [E]).

Pre-Steady-State Kinetic Assay (Rapid Quench-Flow)

This technique allows for the measurement of single-turnover events and provides a more detailed view of the kinetic pathway, including the rates of conformational changes and phosphodiester bond formation.

Principle: The enzyme and DNA substrate are rapidly mixed with the nucleotide substrate, and the reaction is quenched at very short time intervals (milliseconds). This allows for the observation of the "burst" phase of product formation, which corresponds to the first turnover of the enzyme.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare the 5'-labeled primer/template duplex as described for the steady-state assay.

    • Prepare solutions of the DNA polymerase and the dNTP substrate in the appropriate reaction buffer.

  • Rapid Quench-Flow Experiment:

    • Use a rapid quench-flow instrument.

    • Load one syringe with the pre-incubated enzyme-DNA complex and another with the dNTP solution.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • The reaction is allowed to proceed for a defined, short period (e.g., 5 ms to 500 ms) before being quenched with a quenching agent (e.g., 0.5 M EDTA).

  • Analysis:

    • Analyze the quenched samples by denaturing PAGE and fluorescence imaging as described above.

    • Plot the concentration of the extended product against time. The resulting curve will typically show a rapid "burst" phase followed by a slower, linear "steady-state" phase.

    • Fit the data to a burst equation to determine the amplitude of the burst (which corresponds to the concentration of active enzyme), the rate of the burst (kobs), and the steady-state rate.

    • By performing the experiment at various dNTP concentrations and plotting kobs versus [dNTP], the elementary rate constants for nucleotide binding (Kd) and incorporation (kpol) can be determined.

Mandatory Visualization

experimental_workflow cluster_ss Steady-State Kinetics cluster_pss Pre-Steady-State Kinetics ss_prep 1. Prepare Labeled Primer/Template DNA ss_react 2. Set up Reactions with Varying [dNTP] ss_prep->ss_react ss_quench 3. Incubate and Quench at Time Points ss_react->ss_quench ss_page 4. Denaturing PAGE ss_quench->ss_page ss_analyze 5. Quantify and Plot Initial Velocities ss_page->ss_analyze ss_fit 6. Michaelis-Menten Fit (Km, Vmax) ss_analyze->ss_fit pss_prep 1. Prepare Labeled Primer/Template DNA pss_mix 2. Rapidly Mix Enzyme-DNA and dNTP pss_prep->pss_mix pss_quench 3. Quench at Millisecond Time Intervals pss_mix->pss_quench pss_page 4. Denaturing PAGE pss_quench->pss_page pss_analyze 5. Quantify and Plot Product vs. Time pss_page->pss_analyze pss_fit 6. Burst Equation Fit (kpol, Kd) pss_analyze->pss_fit

Caption: Experimental workflows for steady-state and pre-steady-state kinetic analysis.

kinetic_pathway E_DNA E + DNA E_DNA_dNTP E-DNA-dNTP (Open Complex) E_DNA->E_DNA_dNTP + dNTP (k_on) E_DNA_dNTP->E_DNA (k_off) E_DNA_dNTP_closed E*-DNA-dNTP (Closed Complex) E_DNA_dNTP->E_DNA_dNTP_closed Conformational Change (k_conf) E_DNA_dNTP_closed->E_DNA_dNTP (k_-conf) E_DNA_P E-DNA(n+1)-PPi E_DNA_dNTP_closed->E_DNA_P Chemistry (k_pol) E_DNA_n1 E + DNA(n+1) + PPi E_DNA_P->E_DNA_n1 Product Release

Caption: Simplified kinetic pathway for nucleotide incorporation by a DNA polymerase.

Conclusion

The enzymatic incorporation of this compound by DNA polymerases is significantly less efficient than that of its natural counterpart, dATP. This is primarily attributed to the steric hindrance imposed by the bulky fluorescein dye. While direct quantitative kinetic data for this compound is limited, qualitative evidence strongly suggests a very high Km and a very low kcat. For applications requiring high incorporation efficiency, alternative fluorescently labeled nucleotides with smaller, less disruptive fluorophores may be more suitable. The detailed steady-state and pre-steady-state kinetic assays described here provide a robust framework for researchers to quantitatively assess the performance of this compound and other nucleotide analogs with their specific DNA polymerase of interest, enabling the informed selection of reagents and optimization of experimental conditions.

References

Assessing the Potential Mutagenicity of Fluorescein-12-dATP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and drug development, the use of fluorescently labeled nucleotides is indispensable for a myriad of applications, including DNA sequencing, PCR, and in situ hybridization. Among these, Fluorescein-12-dATP is a widely utilized reagent. However, the introduction of any modified nucleotide into a biological system necessitates a thorough evaluation of its potential to induce genetic mutations. This guide provides a framework for assessing the potential mutagenicity of this compound by comparing it with common alternatives and detailing standard experimental protocols for genotoxicity testing.

Introduction to Mutagenicity and its Assessment

Mutagenicity is the capacity of a chemical or physical agent to induce a permanent change in the genetic material (DNA) of an organism. Such changes, or mutations, can have profound biological consequences, ranging from altered protein function to the initiation of carcinogenesis. Therefore, for any novel or modified compound intended for use in biological research or therapeutic development, a rigorous assessment of its mutagenic potential is a critical aspect of its safety profile.

Standardized assays have been developed and validated by regulatory agencies to identify substances that may pose a genotoxic risk. These assays form the cornerstone of toxicological evaluation and are essential for ensuring the safety and integrity of experimental results and for the preclinical safety assessment of drug candidates.

Comparative Overview of DNA Labeling Nucleotides

FeatureThis compoundBiotin-dATPDigoxigenin-dUTP
Labeling Principle Direct fluorescent labelingIndirect labeling via biotin-streptavidin interactionIndirect labeling via digoxigenin-antibody interaction
Detection Method Fluorescence microscopy/instrumentationColorimetric or chemiluminescent detection after streptavidin bindingColorimetric or chemiluminescent detection after antibody binding
Chemical Moiety Fluorescein, a xanthene dyeBiotin, a B vitaminDigoxigenin, a steroid found in Digitalis plants
Available Safety Data Safety Data Sheets (SDS) indicate potential for eye, skin, and respiratory irritation. No specific mutagenicity data available.SDSs generally classify biotin as non-hazardous.[1][2] No specific mutagenicity data for the nucleotide conjugate available.SDSs indicate the compound should be handled with care, with potential for irritation. No specific mutagenicity data available.[3][4]
Potential Concerns The polycyclic aromatic structure of fluorescein could theoretically intercalate with DNA, and photo-induced reactivity is a known characteristic of fluorescent molecules.Biotin itself is a naturally occurring vitamin and is generally considered safe.Digoxigenin is a cardioactive steroid, though its concentration in labeling reagents is low.

Note: The absence of specific mutagenicity data in publicly available resources for these compounds underscores the importance of performing a risk assessment, potentially including experimental testing, before use in sensitive applications.

Standard Assays for Mutagenicity Testing

To experimentally assess the mutagenic potential of this compound and other labeled nucleotides, a battery of well-established genotoxicity assays should be employed. These tests are designed to detect different types of genetic damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and rapid screening assay to detect point mutations (base substitutions and frameshifts) in DNA. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay assesses the ability of a test substance to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.

Experimental Protocol: Ames Test

  • Strain Preparation: Cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight.

  • Metabolic Activation (Optional but Recommended): The test compound is mixed with the bacterial culture and, in parallel experiments, with a liver extract (S9 fraction). The S9 fraction contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic one, mimicking mammalian metabolism.

  • Plating: The mixture is combined with molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis strain Salmonella typhimurium Cultures mix Mix Bacteria, Compound & S9 (or buffer) strain->mix s9 S9 Liver Extract (Metabolic Activation) s9->mix test_compound Test Compound (e.g., this compound) test_compound->mix plate Add to Top Agar & Plate on Minimal Medium mix->plate incubate Incubate at 37°C plate->incubate count Count Revertant Colonies incubate->count result Assess Mutagenicity count->result

Ames Test Experimental Workflow
In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss). Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells in a treated population is an indicator of chromosomal damage.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells) are cultured in appropriate media.

  • Treatment: The cells are exposed to various concentrations of the test substance, with and without metabolic activation (S9 fraction), for a defined period.

  • Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to the culture to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one round of mitosis during or after treatment.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells (typically in binucleated cells if cytochalasin B is used) is determined by microscopic analysis. A significant, dose-dependent increase in micronucleated cells indicates a positive result.

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_cyto Cytokinesis Block cluster_harvest Harvesting & Staining cluster_analysis Analysis cells Mammalian Cell Culture treat Treat with Test Compound (+/- S9 Activation) cells->treat cyto_b Add Cytochalasin B treat->cyto_b harvest Harvest & Fix Cells cyto_b->harvest stain Stain with DNA Dye harvest->stain score Microscopic Scoring of Micronuclei stain->score result Assess Chromosomal Damage score->result

In Vitro Micronucleus Assay Workflow
Single Cell Gel Electrophoresis (Comet) Assay

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the comet tail are proportional to the amount of DNA damage.

Experimental Protocol: Comet Assay

  • Cell Preparation and Embedding: A suspension of single cells is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis.

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green, propidium iodide).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by image analysis software, which measures parameters such as tail length, tail intensity, and tail moment.

Comet_Assay_Workflow cluster_prep Cell Preparation cluster_lysis Lysis & Unwinding cluster_electro Electrophoresis & Staining cluster_analysis Analysis cells Single Cell Suspension embed Embed Cells in Agarose on a Slide cells->embed lyse Lyse Cells embed->lyse unwind Alkaline Unwinding of DNA lyse->unwind electro Electrophoresis unwind->electro stain Stain with Fluorescent Dye electro->stain visualize Visualize 'Comets' via Fluorescence Microscopy stain->visualize analyze Image Analysis of Comet Tails visualize->analyze result Quantify DNA Strand Breaks analyze->result

Comet Assay Experimental Workflow

Conclusion and Recommendations

The assessment of the potential mutagenicity of laboratory reagents such as this compound is a critical component of responsible research and development. While direct evidence of the mutagenicity of this compound and its common alternatives is lacking in the current scientific literature, this guide provides the necessary framework for a thorough evaluation.

Researchers are strongly encouraged to:

  • Conduct a thorough risk assessment before incorporating any modified nucleotide into their experimental workflows, especially in sensitive applications such as live-cell imaging or in the development of therapeutic agents.

  • Perform a battery of genotoxicity tests , including the Ames test, the in vitro micronucleus assay, and the comet assay, to obtain a comprehensive profile of the mutagenic potential of the compound .

  • Consider the use of non-covalently binding DNA dyes or alternative labeling strategies where the potential for DNA modification is a significant concern.

  • Stay informed about emerging research on the toxicological properties of fluorescent dyes and other labeling reagents.

By adhering to these principles, the scientific community can ensure the safety and integrity of their research while continuing to leverage the power of molecular labeling technologies.

References

A Guide to Non-Radioactive DNA Labeling: Evaluating Alternatives to Fluorescein-12-dATP

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the incorporation of modified nucleotides has been a cornerstone of molecular biology, enabling the detection and analysis of specific DNA sequences. While radioactive labeling was once the gold standard, safety concerns and logistical challenges have spurred the development of robust non-radioactive alternatives. Fluorescein-12-dATP has been a widely used fluorescently labeled nucleotide, offering a direct method for DNA detection. However, the landscape of non-radioactive labeling has evolved, presenting researchers with a diverse toolkit of haptens and fluorophores, each with distinct advantages and disadvantages. This guide provides a comprehensive comparison of the primary alternatives to this compound: biotin- and digoxigenin-labeled dNTPs, alongside other advanced fluorescent dyes. We present a critical evaluation of their performance, supported by experimental data and detailed protocols to aid researchers in selecting the optimal labeling strategy for their specific application.

Performance Comparison of DNA Labeling Systems

The choice of a DNA labeling method hinges on several key performance metrics: sensitivity (the lowest detectable amount of target), signal-to-noise ratio, and the photostability of the label. The following tables summarize the quantitative and qualitative performance of the main non-radioactive DNA labeling systems.

Table 1: Quantitative Performance Comparison

Labeling MoietyDetection MethodReported Detection Limit (Southern Blot)Signal Amplification
This compound Direct Fluorescencepg to low ng rangeNone
Biotin-dATP Streptavidin-AP + Chemiluminescence10 fg - 1 pg[1][2]Enzymatic
Biotin-dATP Streptavidin-HRP + Chemiluminescence25-50 pg[3]Enzymatic
Digoxigenin-dATP Anti-DIG-AP + Chemiluminescence10 - 70 fg[1][4]Enzymatic
Advanced Fluorophores (e.g., Cy®3, Cy®5, Alexa Fluor®) Direct Fluorescencepg rangeNone

Note: Detection limits are highly dependent on the specific experimental conditions, including the hybridization efficiency, probe length, and detection substrate.

Table 2: Qualitative Performance Comparison

FeatureFluoresceinBiotinDigoxigeninAdvanced Fluorophores (e.g., Cy®, Alexa Fluor®)
Detection Principle Direct fluorescenceIndirect (hapten)Indirect (hapten)Direct fluorescence
Signal-to-Noise Ratio ModerateHigh (with chemiluminescence)Very High (low background)High
Photostability ModerateNot applicableNot applicableHigh
Endogenous Interference MinimalCan be an issue in biotin-rich tissuesMinimal (Digoxigenin is not naturally present in most biological systems)Minimal
Multiplexing Capability Limited by spectral overlapPossible with different haptensPossible with different haptensExcellent with spectrally distinct dyes
Cost ModerateLow to ModerateModerateHigh

Principles of Detection: Direct vs. Indirect Labeling

The fundamental difference between fluorescein-based labeling and biotin/digoxigenin systems lies in the detection mechanism.

G cluster_0 Direct Detection cluster_1 Indirect Detection Fluorescein-DNA Fluorescein-labeled DNA Probe Emission Fluorescent Signal Fluorescein-DNA->Emission Emission Excitation Excitation Light Excitation->Fluorescein-DNA Absorption Hapten-DNA Biotin/DIG-labeled DNA Probe BindingProtein Streptavidin/Anti-DIG Antibody-Enzyme Conjugate Hapten-DNA->BindingProtein Binding Substrate Chemiluminescent Substrate BindingProtein->Substrate Enzymatic Reaction Light Light Signal Substrate->Light

Direct vs. Indirect DNA Detection.

Direct detection , as employed with this compound, involves the direct measurement of the fluorescent signal emitted from the labeled probe upon excitation at the appropriate wavelength. This method is straightforward but lacks the signal amplification inherent in indirect methods.

Indirect detection utilizes a hapten-labeled probe (e.g., biotin or digoxigenin). Following hybridization, the hapten is recognized by a specific binding protein (streptavidin for biotin, an anti-digoxigenin antibody for digoxigenin) that is conjugated to an enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (HRP). The addition of a chemiluminescent substrate results in an enzymatic reaction that produces light, which can be captured on X-ray film or with a CCD camera. This enzymatic amplification significantly enhances the sensitivity of detection.

Experimental Methodologies

The successful generation of labeled DNA probes relies on robust enzymatic labeling protocols. The two most common methods are Nick Translation and Polymerase Chain Reaction (PCR).

Nick Translation Labeling Workflow

Nick translation is a method that utilizes DNase I to introduce nicks in the DNA backbone, creating 3'-hydroxyl termini that serve as starting points for DNA Polymerase I to incorporate labeled nucleotides.

G dsDNA Double-stranded DNA DNaseI DNase I dsDNA->DNaseI NickedDNA Nicked DNA DNaseI->NickedDNA Introduces nicks DNAPolI DNA Polymerase I NickedDNA->DNAPolI LabeledProbe Labeled DNA Probe DNAPolI->LabeledProbe Incorporates labeled dNTPs (5'-3' polymerase activity) and removes nucleotides (5'-3' exonuclease activity) Labeled_dNTPs Labeled dNTPs (Fluorescein, Biotin, or DIG) Labeled_dNTPs->DNAPolI

Nick Translation Workflow.

Protocol: Nick Translation with Fluorescein-12-dUTP

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 1 µg of template DNA

    • 5 µL of 10x Nick Translation Buffer

    • 5 µL of dNTP mix (dATP, dCTP, dGTP at 0.5 mM each)

    • 1 µL of 1 mM Fluorescein-12-dUTP

    • 10 µL of Nick Translation Enzyme Mix (DNA Polymerase I and DNase I)

    • Nuclease-free water to a final volume of 50 µL.

  • Incubation: Incubate the reaction at 15°C for 90 minutes.

  • Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purification: Purify the labeled probe from unincorporated nucleotides using a spin column or ethanol precipitation.

To adapt this protocol for biotin or digoxigenin labeling, substitute Fluorescein-12-dUTP with Biotin-11-dUTP or Digoxigenin-11-dUTP, respectively. The ratio of labeled to unlabeled dUTP may need to be optimized for efficient incorporation.

PCR Labeling Workflow

PCR labeling incorporates modified nucleotides during the amplification of a specific DNA sequence. This method is highly efficient and generates a large amount of labeled probe from a small amount of template DNA.

G TemplateDNA Template DNA PCR PCR Amplification TemplateDNA->PCR Primers Forward & Reverse Primers Primers->PCR TaqPolymerase Taq DNA Polymerase TaqPolymerase->PCR dNTPs dNTP Mix with Labeled dNTP dNTPs->PCR LabeledPCR Labeled PCR Product PCR->LabeledPCR

PCR Labeling Workflow.

Protocol: PCR Labeling with Biotin-16-dUTP

  • Reaction Setup: In a PCR tube, combine:

    • 5 µL of 10x PCR Buffer

    • 1 µL of 10 mM dNTP mix (dATP, dCTP, dGTP)

    • 3.5 µL of 10 mM dTTP

    • 1.5 µL of 1 mM Biotin-16-dUTP

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 1-10 ng of template DNA

    • 0.5 µL of Taq DNA Polymerase (5 U/µL)

    • Nuclease-free water to a final volume of 50 µL.

  • PCR Amplification: Perform PCR using standard cycling conditions appropriate for the template and primers.

  • Purification: Purify the biotinylated PCR product to remove unincorporated primers and nucleotides.

This protocol can be adapted for digoxigenin or fluorescently labeled dNTPs by replacing Biotin-16-dUTP with the desired modified nucleotide. The ratio of labeled to unlabeled dUTP may require optimization.

Chemiluminescent Detection Protocols

For biotin and digoxigenin-labeled probes, sensitive detection is achieved using chemiluminescence.

Protocol: Chemiluminescent Detection of Biotinylated Probes

  • Blocking: After hybridization and washing of the membrane, incubate it in a blocking solution (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Streptavidin-AP Incubation: Incubate the membrane with a Streptavidin-Alkaline Phosphatase (AP) conjugate diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Equilibration: Briefly wash the membrane in detection buffer.

  • Signal Generation: Incubate the membrane with a chemiluminescent substrate for AP (e.g., CDP-Star® or CSPD®) for 5 minutes.

  • Detection: Expose the membrane to X-ray film or a CCD imager to capture the light signal.

Protocol: Chemiluminescent Detection of Digoxigenin-Labeled Probes

  • Blocking: Block the hybridized and washed membrane in a suitable blocking solution for 1 hour.

  • Anti-DIG-AP Incubation: Incubate the membrane with an Anti-Digoxigenin-AP Fab fragment conjugate for 1 hour.

  • Washing: Wash the membrane as described for biotin detection.

  • Equilibration and Signal Generation: Follow the same steps as for biotin detection.

  • Detection: Capture the chemiluminescent signal.

Conclusion and Recommendations

The choice of a non-radioactive DNA labeling method is a critical decision that impacts the sensitivity, specificity, and overall success of an experiment.

  • For high sensitivity applications , such as the detection of single-copy genes in Southern blotting or low-abundance transcripts in Northern blotting, indirect labeling with biotin or digoxigenin coupled with chemiluminescent detection is superior to direct fluorescence. Digoxigenin often provides a lower background, as it is not endogenously present in most biological samples.

  • For applications requiring multiplexing , such as multi-color fluorescence in situ hybridization (FISH), the use of a panel of spectrally distinct advanced fluorescent dyes (e.g., Cy®3, Cy®5, Alexa Fluor® dyes) is the method of choice. These dyes offer greater photostability and brightness compared to traditional fluorescein.

  • For routine applications where high sensitivity is not the primary concern and a simpler, faster workflow is desired, This compound remains a viable option.

Ultimately, the optimal choice will depend on the specific experimental goals, the required level of sensitivity, and the available detection instrumentation. By understanding the principles and performance characteristics of each alternative, researchers can confidently select the most appropriate non-radioactive DNA labeling strategy to achieve their research objectives.

References

A Researcher's Guide to Fluorescein-12-dATP Labeled Probes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of fluorescently labeled nucleotides is a critical step in the design of sensitive and robust assays. This guide provides an objective comparison of Fluorescein-12-dATP labeled probes with common alternatives, supported by experimental data and detailed protocols for key applications.

This compound is a derivative of deoxyadenosine triphosphate (dATP) that is covalently linked to a fluorescein molecule. This fluorescent analog of a natural DNA building block can be enzymatically incorporated into DNA probes, which can then be used to detect specific nucleic acid sequences in a variety of applications. This guide will delve into the validation and specific uses of this compound, offering a comparative perspective against other commercially available fluorescent labels.

Performance Characteristics of this compound

This compound is widely utilized for the enzymatic synthesis of fluorescently labeled DNA probes for applications such as fluorescence in situ hybridization (FISH), microarray analysis, and DNA sequencing.[1][2] The fluorescein moiety provides a strong green fluorescence with excitation and emission maxima typically around 498 nm and 517 nm, respectively.[1]

While fluorescein has been a workhorse in fluorescence microscopy for decades due to its high quantum yield, its primary drawback is its relatively low photostability compared to more modern dyes.[3][4] This susceptibility to photobleaching can limit its utility in experiments requiring prolonged or intense illumination.

Comparative Analysis with Alternative Fluorophores

The choice of fluorophore can significantly impact the outcome of an experiment. Here, we compare the properties of fluorescein with other popular fluorescent dyes often conjugated to dNTPs, such as cyanine (Cy) dyes and Alexa Fluor dyes.

PropertyFluoresceinCy3Cy5Alexa Fluor 488
Excitation Max (nm) ~498~550~649~495
Emission Max (nm) ~517~570~670~519
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~70,000~150,000~250,000~71,000
Relative Photostability LowModerateHighHigh
pH Sensitivity Sensitive to pH < 7Less SensitiveLess SensitiveInsensitive (pH 4-10)

Data compiled from multiple sources. Actual values may vary depending on conjugation and environmental factors.

Alexa Fluor 488, with spectral properties nearly identical to fluorescein, offers significantly greater photostability and its fluorescence is pH-insensitive, making it a superior choice for many applications. Cy dyes, such as Cy3 and Cy5, provide options in different spectral ranges and generally exhibit better photostability than fluorescein. The choice between these alternatives will often depend on the specific instrumentation available and the need for multiplexing with other fluorophores.

Experimental Protocols for Probe Labeling

This compound can be incorporated into DNA probes using several enzymatic methods. Below are detailed protocols for the most common techniques.

Polymerase Chain Reaction (PCR) Labeling

This method incorporates the fluorescently labeled dATP during the amplification of a specific DNA sequence.

Experimental Workflow:

cluster_0 PCR Reaction Setup cluster_1 Thermal Cycling cluster_2 Purification & Analysis A Template DNA F Denaturation (95°C) A->F B Primers B->F C dNTP Mix (with this compound) C->F D Taq DNA Polymerase D->F E PCR Buffer E->F G Annealing (55-65°C) F->G 30-35 cycles H Extension (72°C) G->H H->F I Purify Labeled PCR Product H->I J Agarose Gel Electrophoresis I->J K Quantify Probe J->K cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Termination & Purification A dsDNA Template E Incubate at 15°C A->E B DNase I B->E C DNA Polymerase I C->E D dNTP Mix (with this compound) D->E F Stop Reaction (EDTA) E->F G Purify Labeled Probe F->G H Analyze Probe Size G->H cluster_0 Template Preparation cluster_1 Labeling Reaction cluster_2 Termination & Purification A Denature DNA Template (Heat) B Chill on Ice A->B C Add Random Primers B->C D Add dNTP Mix (with this compound) C->D E Add Klenow Fragment D->E F Incubate at 37°C E->F G Stop Reaction (EDTA) F->G H Purify Labeled Probe G->H cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Termination & Purification A DNA Fragment E Incubate at 37°C A->E B This compound B->E C Terminal deoxynucleotidyl Transferase (TdT) C->E D TdT Reaction Buffer D->E F Stop Reaction (EDTA) E->F G Purify Labeled Probe F->G EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Nucleus Transcription Gene Transcription (e.g., c-fos, c-myc) Nucleus->Transcription NFkB_Signaling cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_P->Proteasome degradation DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (e.g., cytokines, chemokines) DNA->Transcription

References

A Comparative Guide to the Performance of Fluorescein-12-dATP in Automated DNA Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in genetic analysis, the choice of fluorescent labels for deoxynucleoside triphosphates (dNTPs) is a critical factor influencing the accuracy and reliability of automated DNA sequencing. This guide provides a comprehensive comparison of Fluorescein-12-dATP with alternative fluorescent dyes, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagents for your sequencing workflows.

Executive Summary

This compound has historically been a widely used fluorescent dye for labeling dATP in automated DNA sequencing due to its high quantum yield and good water solubility. However, advancements in dye chemistry have led to the development of alternatives, such as BODIPY and dRhodamine derivatives, which offer significant improvements in key performance metrics. These modern dyes exhibit enhanced photostability, more uniform peak heights in electropherograms, and consequently, higher sequencing accuracy. This guide will delve into a detailed comparison of these fluorescent labels, providing quantitative data where available, to inform your experimental design.

Data Presentation: A Comparative Analysis of Fluorescent Dyes for dATP Labeling

The following table summarizes the key performance characteristics of this compound compared to its main alternatives. While direct side-by-side quantitative comparisons in a single study are limited, the data presented is a compilation from various sources to provide a comprehensive overview.

FeatureThis compounddRhodamine-dATP (e.g., in BigDye™ Terminators)BODIPY-FL-dATP
Excitation Max (nm) ~498[1]Varies with specific dye~500
Emission Max (nm) ~517[1]Varies with specific dye~506[2]
Signal Intensity High, but prone to sequence-dependent quenching[3]More uniform peak heights, less signal variability[3]High, with a high extinction coefficient (>80,000 cm⁻¹M⁻¹) and high fluorescence quantum yield (often approaching 1.0)
Photostability Moderate, susceptible to photobleachingImproved photostability compared to fluoresceinHigh, significantly more photostable than fluorescein
Sequencing Accuracy Good, but can be affected by uneven peak heightsHigh, with lower error rates due to more uniform signalsHigh, benefits from narrow emission bandwidth and high signal-to-noise ratio
pH Sensitivity Sensitive to pH changesLess sensitive to pH than fluoresceinRelatively insensitive to solvent polarity and pH
Spectral Overlap Can exhibit spectral overlap with other dyesOptimized for minimal spectral overlap in dye setsNarrow emission bandwidth reduces spectral overlap

Experimental Protocols: Automated DNA Sequencing using Fluorescently Labeled dNTPs

A widely adopted and robust method for automated DNA sequencing is the Sanger chain-termination method utilizing fluorescently labeled dideoxynucleoside triphosphates (ddNTPs). The protocol provided below is based on the widely used BigDye™ Terminator v3.1 Cycle Sequencing Kit, which employs dRhodamine-based dye terminators.

I. Template and Primer Preparation
  • Template Purification: High-quality, purified DNA templates are essential for optimal sequencing results. Plasmids, PCR products, or cosmids should be purified to remove contaminants such as residual salts, primers, and dNTPs.

  • Template Quantification: Accurately quantify the concentration of the DNA template using a spectrophotometer or a fluorometric method.

  • Primer Design: Design sequencing primers that are 18-24 nucleotides in length with a G-C content of 35-60% and a melting temperature (Tm) between 55-60°C.

  • Primer Dilution: Dilute the sequencing primer to a working concentration of 3.2 µM in deionized water.

II. Cycle Sequencing Reaction Setup
  • Prepare the cycle sequencing reaction mix on ice. For a single reaction, combine the following components in a 0.2 mL PCR tube:

ComponentVolumeFinal Concentration
BigDye™ Terminator v3.1 Ready Reaction Mix2 µL-
5X Sequencing Buffer2 µL1X
Template DNAX µLSee table below
Primer (3.2 µM)1 µL3.2 pmol
Deionized WaterUp to 20 µL-
  • Template DNA Input:

Template TypeConcentration
Purified Plasmid DNA200-500 ng
PCR Product (100-200 bp)1-3 ng
PCR Product (200-500 bp)3-10 ng
PCR Product (500-1000 bp)5-20 ng
PCR Product (>1000 bp)10-40 ng
Single-stranded DNA25-50 ng
Cosmid, BAC0.5-1.0 µg
III. Thermal Cycling

Perform cycle sequencing using a thermal cycler with the following program:

  • Initial Denaturation: 96°C for 1 minute

  • 25 Cycles:

    • 96°C for 10 seconds

    • 50°C for 5 seconds

    • 60°C for 4 minutes

  • Hold: 4°C

IV. Post-Reaction Purification

Unincorporated dye terminators and salts must be removed from the sequencing reaction products before capillary electrophoresis. Ethanol/EDTA precipitation is a common and effective method.

  • Add 5 µL of 125 mM EDTA to each sequencing reaction.

  • Add 60 µL of 100% ethanol and mix thoroughly by vortexing.

  • Incubate at room temperature for 15 minutes to precipitate the DNA fragments.

  • Centrifuge at maximum speed for 20 minutes at 4°C.

  • Carefully aspirate and discard the supernatant without disturbing the DNA pellet.

  • Add 250 µL of 70% ethanol and centrifuge at maximum speed for 5 minutes at 4°C.

  • Aspirate and discard the supernatant.

  • Air-dry the pellet for 10-15 minutes at room temperature or in a vacuum centrifuge.

  • Resuspend the dried pellet in 10-20 µL of Hi-Di™ Formamide.

  • Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice for 5 minutes before loading onto the automated DNA sequencer.

Mandatory Visualization: Workflow and Signaling Pathways

To visually represent the process of automated DNA sequencing, the following diagrams have been generated using the DOT language.

Automated_DNA_Sequencing_Workflow cluster_prep Sample Preparation cluster_reaction Cycle Sequencing cluster_analysis Analysis Template_DNA Template DNA Reaction_Mix Reaction Mix (DNA Polymerase, dNTPs, Fluorescently-labeled ddNTPs) Template_DNA->Reaction_Mix Primer Sequencing Primer Primer->Reaction_Mix Thermal_Cycler Thermal Cycler Reaction_Mix->Thermal_Cycler Capillary_Electrophoresis Capillary Electrophoresis Thermal_Cycler->Capillary_Electrophoresis Purification Laser_Excitation Laser Excitation Capillary_Electrophoresis->Laser_Excitation Fluorescence_Detection Fluorescence Detection Laser_Excitation->Fluorescence_Detection Data_Analysis Data Analysis (Electropherogram) Fluorescence_Detection->Data_Analysis

Caption: Workflow of automated DNA sequencing using fluorescently labeled ddNTPs.

Sanger_Sequencing_Principle cluster_elongation Chain Elongation cluster_termination Chain Termination Template DNA Template (Single Stranded) Elongation Primer Elongation Template->Elongation Primer Primer Primer->Elongation Polymerase DNA Polymerase Polymerase->Elongation dNTPs dNTPs (dATP, dCTP, dGTP, dTTP) dNTPs->Elongation ddNTPs Fluorescently Labeled ddNTPs (ddATP, ddCTP, ddGTP, ddTTP) Termination Incorporation of ddNTP causes chain termination ddNTPs->Termination Elongation->Termination Fragments Generation of fluorescently labeled fragments of varying lengths Termination->Fragments

Caption: Principle of Sanger sequencing with fluorescently labeled dideoxynucleotides.

Conclusion

While this compound has been a foundational tool in the development of automated DNA sequencing, the advent of superior fluorescent dyes such as dRhodamine and BODIPY derivatives has significantly advanced the field. These newer dyes offer enhanced photostability, more uniform signal intensities, and reduced spectral overlap, leading to higher accuracy and longer read lengths in DNA sequencing. For researchers aiming for the highest quality sequencing data, particularly for applications such as de novo sequencing, resequencing, and heterozygote detection, the use of kits employing these advanced dyes is highly recommended. This guide provides the necessary comparative data and a robust experimental protocol to assist in making informed decisions for your research endeavors.

References

A Comparative Guide to Fluorescein-12-dATP: Impact on DNA Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Fluorescein-12-dATP, a widely used fluorescently labeled nucleotide analog for non-radioactive DNA labeling. We will delve into its impact on DNA structure and function, and objectively compare its performance with common alternatives, supported by experimental data. This guide aims to equip researchers with the necessary information to make informed decisions for their specific applications, including fluorescence in situ hybridization (FISH), microarray analysis, and DNA sequencing.

Introduction to this compound

This compound is a derivative of deoxyadenosine triphosphate (dATP) where a fluorescein molecule is attached to the adenine base via a 12-atom linker. This modification allows for the enzymatic incorporation of the fluorescent label into a growing DNA strand by DNA polymerases. The resulting fluorescently tagged DNA can then be visualized and quantified using standard fluorescence detection methods.

The mechanism of incorporation relies on the ability of DNA polymerases to recognize and utilize the modified nucleotide as a substrate, substituting it for its natural counterpart, dATP. The efficiency of this process is a critical factor influencing the overall labeling density and signal intensity.

Mechanism of Enzymatic Incorporation of this compound

The enzymatic incorporation of this compound into a DNA strand is a fundamental process in many molecular biology techniques. The following diagram illustrates the general workflow of a primer extension-based labeling reaction.

G cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Outcome Template DNA Template Annealing Primer Annealing Template->Annealing Primer Primer Primer->Annealing dATP dATP Extension Primer Extension dATP->Extension dCTP dCTP dCTP->Extension dGTP dGTP dGTP->Extension dTTP dTTP dTTP->Extension F12dATP This compound F12dATP->Extension Polymerase DNA Polymerase Polymerase->Extension Annealing->Extension Addition of dNTPs, This compound, and Polymerase LabeledDNA Fluorescently Labeled DNA Extension->LabeledDNA

Caption: Workflow of enzymatic incorporation of this compound.

Performance Comparison of this compound and Alternatives

The choice of a labeled nucleotide can significantly impact the outcome of an experiment. Several factors must be considered, including the incorporation efficiency by different DNA polymerases, the photostability of the fluorophore, and the potential for steric hindrance affecting DNA structure and subsequent enzymatic manipulations. Here, we compare this compound with other commonly used labeled nucleotides.

Incorporation Efficiency

The efficiency with which a DNA polymerase incorporates a modified nucleotide is paramount for achieving high labeling density and strong signal. This efficiency is influenced by the polymerase itself, the nature of the fluorophore, the length and chemical composition of the linker arm, and the position of attachment to the nucleotide.[1][2]

Studies have shown that no single DNA polymerase is optimal for all modified nucleotides.[2][3] For instance, Taq polymerase and Vent exo- DNA polymerase are known to be efficient in incorporating a variety of fluorescently labeled nucleotides.[1] However, their relative efficiencies for different analogs can vary.

Table 1: Semi-Quantitative Comparison of Labeled dNTP Incorporation by Taq and Vent exo- DNA Polymerases

Labeled NucleotideDNA PolymeraseRelative Incorporation Efficiency
This compound TaqMinimal to Low
Vent exo-Low
Fluorescein-dUTPTaqModerate to High
Vent exo-Low to Moderate
Rhodamine Green-dUTPTaqLow to Moderate
Vent exo-High
Cy5-dCTPTaqLow
Vent exo-High
Biotin-16-dUTPTaqHigh
Vent exo-High

Note: This table provides a semi-quantitative summary based on published gel electrophoresis and filter-binding assay data. "Minimal" indicates incorporation is barely detectable, while "High" suggests efficiency approaching that of the natural dNTP.

As indicated in the table, this compound generally exhibits lower incorporation efficiency compared to other fluorescein-labeled nucleotides like Fluorescein-dUTP, and significantly lower than biotin-labeled nucleotides. This suggests that the attachment of fluorescein to dATP can present a greater challenge for the active site of these polymerases. In contrast, dUTP analogs are often better tolerated.

Impact on DNA Structure and Function

The introduction of a bulky molecule like fluorescein into the DNA double helix can potentially alter its structure and affect subsequent biological processes. The 12-atom linker in this compound is designed to minimize steric hindrance by distancing the fluorophore from the DNA backbone.

However, studies have shown that the presence of a fluorescein moiety can lead to local distortions in the DNA helix. The extent of this distortion depends on the linker length and the sequence context. Such alterations can potentially influence the binding of proteins that interact with the DNA major or minor grooves. For applications requiring subsequent enzymatic steps, such as restriction enzyme digestion or further amplification, it is crucial to consider the potential inhibitory effects of the incorporated fluorescent labels.

Photostability

The photostability of a fluorophore is its ability to withstand repeated excitation and emission cycles without undergoing photochemical destruction (photobleaching). Higher photostability is critical for applications requiring prolonged or intense illumination, such as time-lapse imaging or single-molecule studies.

Fluorescein is known to be susceptible to photobleaching. In comparison, other families of fluorescent dyes, such as Cyanine (Cy) dyes and Alexa Fluor dyes, generally exhibit superior photostability.

Table 2: General Photostability Comparison of Common Fluorophores

Fluorophore FamilyRelative Photostability
FluoresceinLow to Moderate
RhodamineModerate
Cyanine (Cy3, Cy5)Moderate to High
Alexa FluorHigh
BODIPYHigh

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable results. Below are methodologies for two common DNA labeling techniques where this compound can be utilized.

Primer Extension Assay

This assay is used to assess the incorporation of a labeled nucleotide by a DNA polymerase.

Materials:

  • DNA template with a specific primer binding site

  • 5'-end labeled primer (e.g., with a radioactive or alternative fluorescent tag for quantification)

  • DNA Polymerase (e.g., Taq or Vent exo-)

  • 10x Polymerase Reaction Buffer

  • dNTP mix (dCTP, dGTP, dTTP at desired concentration)

  • dATP and This compound at varying ratios

  • Nuclease-free water

  • Stop solution (e.g., 95% formamide, 20 mM EDTA)

Protocol:

  • Anneal the primer to the DNA template by mixing them in a 1:1.5 molar ratio in 1x polymerase reaction buffer, heating to 95°C for 2 minutes, and then slowly cooling to room temperature.

  • Prepare the reaction mix on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Polymerase Reaction Buffer

    • 2 µL of dNTP mix (without dATP)

    • Variable amounts of dATP and This compound to achieve the desired ratio.

    • 1 µL of annealed primer-template (e.g., 100 nM final concentration)

    • 1 µL of DNA Polymerase (e.g., 1-2 units)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubate the reaction at the optimal temperature for the polymerase (e.g., 72°C for Taq) for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of stop solution.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize using a phosphorimager or fluorescence scanner. The intensity and length of the products will indicate the efficiency of incorporation.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Anneal Anneal Primer to Template Mix Prepare Reaction Mix Anneal->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Stop Stop Reaction Incubate->Stop Denature Denature Samples Stop->Denature PAGE Denaturing PAGE Denature->PAGE Visualize Visualize Products PAGE->Visualize

Caption: Workflow for a primer extension assay.

Nick Translation

This method is used to generate uniformly labeled DNA probes.

Materials:

  • Double-stranded DNA template (e.g., a plasmid or PCR product)

  • DNase I

  • DNA Polymerase I

  • 10x Nick Translation Buffer

  • dNTP mix (dCTP, dGTP, dTTP)

  • This compound

  • Nuclease-free water

  • EDTA (for stopping the reaction)

Protocol:

  • In a microcentrifuge tube, combine the following:

    • 1 µg of DNA template

    • 5 µL of 10x Nick Translation Buffer

    • 5 µL of dNTP mix (without dATP)

    • 5 µL of This compound (e.g., 1 mM stock)

    • A freshly diluted solution of DNase I (concentration to be optimized to create nicks)

    • 10 units of DNA Polymerase I

    • Nuclease-free water to a final volume of 50 µL.

  • Mix gently and incubate at 15°C for 1-2 hours. The incubation time and DNase I concentration can be adjusted to control the size of the labeled fragments.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purify the labeled probe to remove unincorporated nucleotides using a spin column or ethanol precipitation.

  • Analyze an aliquot of the labeled probe on an agarose gel to confirm labeling and assess the size distribution of the fragments.

G cluster_0 Reaction Setup cluster_1 Labeling Reaction cluster_2 Purification and Analysis Combine Combine DNA, Buffers, Enzymes, and Labeled dNTP Incubate Incubate at 15°C Combine->Incubate Stop Stop Reaction with EDTA Incubate->Stop Purify Purify Labeled Probe Stop->Purify Analyze Analyze on Agarose Gel Purify->Analyze

Caption: Workflow for Nick Translation.

Conclusion

This compound remains a valuable tool for the fluorescent labeling of DNA. However, researchers must be aware of its limitations, particularly its relatively low incorporation efficiency by some common DNA polymerases and the moderate photostability of the fluorescein dye. For applications requiring very high labeling density or prolonged imaging, alternatives such as dUTP-based analogs or nucleotides labeled with more photostable dyes like Cy or Alexa Fluor series should be considered. The choice of DNA polymerase is also a critical parameter that needs to be optimized for the specific labeled nucleotide being used. By carefully considering these factors and utilizing the appropriate experimental protocols, researchers can successfully employ this compound and its alternatives to achieve their desired experimental outcomes.

References

Safety Operating Guide

Proper Disposal of Fluorescein-12-dATP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals utilizing Fluorescein-12-dATP must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this fluorescently labeled nucleotide.

Key Chemical and Physical Properties

A summary of the quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular FormulaC41H41N6O19P3
Molecular Weight1014.7 g/mol [1]
Excitation Wavelength498 nm[1]
Emission Wavelength517 nm[1]
Purity≥95%
FormulationA 1 mM solution in tris buffer, pH 7.5
SolubilityWater: soluble
Storage-20°C

Disposal Procedures

While specific safety data sheets (SDS) for this compound may indicate no special disposal measures are required, it is crucial to prevent its entry into sewer systems and groundwater. Therefore, the following conservative approach, based on standard laboratory practices for chemical waste, is recommended.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Waste Segregation and Collection

Proper segregation of waste is the first step in safe disposal.

  • Aqueous Waste:

    • Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be marked with "Hazardous Waste" and the full chemical name: "this compound".

    • Do not dispose of this waste down the drain.

  • Solid Waste:

    • Dispose of any contaminated solid materials, such as pipette tips, tubes, and gloves, in a designated solid hazardous waste container.

    • This container should also be clearly labeled with "Hazardous Waste" and the chemical name.

  • Empty Containers:

    • Triple-rinse the empty this compound container with a suitable solvent (e.g., deionized water).

    • The first rinsate must be collected and disposed of as aqueous hazardous waste.

    • Subsequent rinsates may be permissible for drain disposal, but it is best to consult your institution's Environmental Health and Safety (EHS) guidelines.

    • After thorough rinsing, deface the original label on the container before disposing of it in the regular laboratory trash or recycling.

Final Disposal

Arrange for the collection and disposal of all hazardous waste containers through your institution's EHS department or a licensed chemical waste disposal service.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_ppe Start: Don PPE cluster_waste Waste Segregation cluster_collection Collection & Preparation cluster_final Final Disposal ppe Safety Glasses Lab Coat Gloves aqueous Aqueous Waste (Solutions) ppe->aqueous solid Solid Waste (Tips, Gloves, etc.) ppe->solid container Empty Containers ppe->container collect_aqueous Collect in Labeled Hazardous Waste Container aqueous->collect_aqueous collect_solid Collect in Labeled Solid Waste Container solid->collect_solid rinse Triple-Rinse Container container->rinse ehs Arrange for EHS Pickup collect_aqueous->ehs collect_solid->ehs collect_rinse Collect First Rinsate as Hazardous Waste rinse->collect_rinse trash Dispose of Rinsed Container in Regular Trash/Recycling rinse->trash After rinsing & defacing label collect_rinse->ehs

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Fluorescein-12-dATP

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Fluorescein-12-dATP. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Physicochemical Properties

While a specific Safety Data Sheet (SDS) for this compound is not universally available, the primary hazards are associated with the fluorescein molecule. The compound is intended for laboratory research use only and is not for human or veterinary use[1][2]. The toxicological properties have not been fully investigated[3][4]. Based on data for fluorescein and similar fluorescent nucleotides, it should be handled as a potential eye and skin irritant[5].

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular Formula C41H41N6O19P3
Molecular Weight 1014.72 g/mol
Appearance Yellow-orange solution in water or Tris buffer
Concentration Typically 1.0 mM - 1.1 mM
Excitation Max (λexc) 492 - 498 nm
Emission Max (λem) 517 nm
Purity ≥ 95% (HPLC)

Storage and Stability

ParameterConditionSource(s)
Storage Temperature -20°C
Shipping Condition Shipped on gel packs (wet ice)
Stability ≥ 12 - 24 months when stored correctly
Light Sensitivity Protect from light

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure. A risk assessment should be conducted for all procedures. The minimum required PPE for handling this compound is outlined below.

Body PartRequired PPESpecifications and Best PracticesSource(s)
Eyes/Face Safety Glasses with Side Shields (Minimum) or Chemical Splash Goggles. Face Shield for splash risks.Must meet ANSI Z87.1 standards. A face shield must be worn over primary eye protection when pouring larger volumes or if a splash hazard is significant.
Hands Disposable Nitrile GlovesDouble-gloving is recommended. Remove and replace gloves immediately after direct contact with the substance. Never reuse disposable gloves. Wash hands thoroughly after glove removal.
Body Long-Sleeved Laboratory CoatSnaps are preferred for quick removal in an emergency. For significant splash potential, a chemically resistant apron should be worn over the lab coat.
Feet Closed-Toed and Closed-Heeled ShoesShoes should be made of a liquid-resistant material.
Respiratory Not typically required for solutions.Work in a well-ventilated area. For procedures that could generate aerosols (e.g., PCR setup), a laminar flow hood or biosafety cabinet is recommended to prevent contamination.

Operational Plan: Step-by-Step Handling Procedure

Follow this workflow for the safe handling of this compound from receipt to experimental use.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A 1. Don PPE (Lab Coat, Gloves, Eyewear) B 2. Prepare Clean Workspace (e.g., Laminar Flow Hood) A->B C 3. Retrieve Vial from -20°C Storage B->C D 4. Thaw on Ice C->D E 5. Centrifuge Vial Briefly to Collect Contents D->E F 6. Add to Reaction Mixture (Protect from Light) E->F G 7. Decontaminate Workspace F->G H 8. Dispose of Waste Properly G->H I 9. Return Stock Solution to -20°C Storage H->I J 10. Doff PPE and Wash Hands I->J

Caption: Experimental workflow for handling this compound.

Procedural Steps:

  • Preparation: Before retrieving the compound, don all required PPE. Prepare a dedicated, clean workspace, preferably within a laminar flow hood, to minimize contamination.

  • Receiving and Storage: Upon receipt, inspect the vial for damage. Log the product into inventory and immediately store it in a designated -20°C freezer.

  • Thawing: When ready to use, retrieve the vial and thaw on ice, protected from direct light.

  • Aliquoting: Before opening for the first time, centrifuge the vial briefly (e.g., 5 seconds at low speed) to collect the entire solution at the bottom. It is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles and reduce the risk of contamination.

  • Use in Experiment: Add the required volume to your reaction mixture. Keep all tubes containing the fluorescent nucleotide covered or in low-light conditions to prevent photobleaching.

  • Post-Procedure: Immediately return the stock vial and any aliquots to -20°C storage. Decontaminate all work surfaces and equipment. Dispose of all contaminated materials according to the disposal plan.

Emergency and Disposal Plans

Emergency First Aid

Exposure RouteFirst Aid ProcedureSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing. Wash skin immediately with plenty of soap and water. Seek medical advice if skin irritation occurs.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician if you feel unwell.
Inhalation Move victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms occur, seek medical attention.

Spill Cleanup Protocol

  • Evacuate and Ventilate: Alert others in the area. Ensure the area is well-ventilated.

  • Contain Spill: Use an absorbent, non-combustible material like sand or earth to cover and contain the liquid spill.

  • Collect Waste: Carefully collect the absorbent material and place it into a suitable, labeled, and sealed container for chemical waste disposal.

  • Decontaminate: Clean the spill area thoroughly. A 10% bleach solution followed by water rinses can be used to decontaminate the surface and destroy residual fluorescence. Alternatively, wash with soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as chemical waste.

G node_rect node_rect start Waste Generated (Tips, Tubes, Spill Debris) q1 Is waste mixed with other hazardous material (e.g., biological, radioactive)? start->q1 a1_yes Follow institutional guidelines for mixed hazardous waste. q1->a1_yes Yes a1_no Collect in a dedicated, sealed, and clearly labeled hazardous chemical waste container. q1->a1_no No end_node Proper Disposal a1_yes->end_node Arrange for pickup by EHS a1_no->end_node Arrange for pickup by Environmental Health & Safety (EHS)

Caption: Logical workflow for the disposal of this compound waste.

Disposal Steps:

  • Segregation: Do not mix fluorescein waste with regular trash or pour it down the drain.

  • Collection: Collect all contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves) and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: Label the container "Hazardous Waste" and list the chemical contents (this compound solution).

  • Storage: Store the waste container in a designated satellite accumulation area until it is ready for pickup.

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol Example: Random-Primed DNA Labeling

This protocol is a representative example of how this compound is used to generate fluorescently labeled DNA probes. This method can be adapted for applications like FISH or microarray analysis. The protocol is adapted from a similar procedure for Fluorescein-12-dUTP.

Materials:

  • Linearized template DNA (10 ng to 3 µg)

  • This compound (1 mM solution)

  • dNTP Mix (minus dATP): dCTP, dGTP, dTTP (10x concentration)

  • Hexanucleotide Mix (random primers)

  • Klenow Fragment, DNA Polymerase I

  • Reaction Buffer (10x)

  • Nuclease-free water

  • EDTA (0.2 M, pH 8.0)

  • Ice bath and water bath or thermocycler

Procedure:

  • DNA Preparation: In a microfuge tube, add 10 ng to 3 µg of purified, linearized DNA. Add nuclease-free water to a final volume of 15 µl.

  • Denaturation: Denature the DNA by heating it in a boiling water bath or thermocycler for 10 minutes at +95°C. Immediately chill the tube in an ice/water bath for 5 minutes to prevent re-annealing. This step is critical for efficient labeling.

  • Labeling Reaction Setup: On ice, add the following reagents to the denatured DNA in the order listed:

    • 2 µl of 10x dNTP Mix (minus dATP)

    • 2 µl of 10x Hexanucleotide Mix

    • 1 µl of this compound (1 mM)

    • 1 µl of Klenow Enzyme

  • Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction for at least 60 minutes at +37°C. Longer incubation times (up to 20 hours) can increase the yield of labeled DNA.

  • Stopping the Reaction: Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).

  • Purification (Optional but Recommended): The labeled DNA probe can be purified from unincorporated nucleotides using standard methods such as ethanol precipitation or a spin column, depending on the downstream application.

  • Storage: Store the labeled probe at -20°C, protected from light.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.